Product packaging for Aranciamycin(Cat. No.:)

Aranciamycin

Cat. No.: B1257332
M. Wt: 544.5 g/mol
InChI Key: PGCZNTNNZCKKFG-LJUYJRHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aranciamycin is an anthracycline.
This compound has been reported in Streptomyces and Streptomyces echinatus with data available.
microbial collagenase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O12 B1257332 Aranciamycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

InChI

InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9-,17-,21+,22+,23+,25-,26-,27+/m0/s1

InChI Key

PGCZNTNNZCKKFG-LJUYJRHKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O

Synonyms

aranciamycin

Origin of Product

United States

Foundational & Exploratory

Aranciamycin: A Technical Deep Dive into its Discovery, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, a member of the anthracycline class of antibiotics, is a glycosylated polyketide with notable antitumor and antibacterial properties. First isolated from Streptomyces echinatus, this natural product has garnered interest within the scientific community for its unique structural features and biological activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its study.

Discovery and Origin

This compound was first reported in 1970 by Keller-Schierlein and his colleagues.[1] It was isolated from the fermentation broth of the bacterium Streptomyces echinatus.[1][2] Subsequent studies have identified other Streptomyces species as producers of this compound and its analogues.[3]

Physicochemical Properties

This compound is an orange-colored compound.[4]

PropertyValueReference
Molecular FormulaC27H28O12
Molecular Weight544.5 g/mol

Biological Activity

This compound has demonstrated a range of biological activities, primarily against Gram-positive bacteria and various cancer cell lines. It is also a known inhibitor of collagenase. The following tables summarize the reported in vitro activities of this compound and its derivatives.

Antibacterial Activity
OrganismActivityReference
Gram-positive bacteriaStrongly inhibitory
Antitumor Activity
Cell LineIC50 (µM)CompoundReference
MaTu (mammary carcinoma)VariesThis compound derivatives
MCF7 (breast adenocarcinoma)VariesThis compound derivatives
Human cancer cell lines> 7.5Aranciamycins 1-4
Other Biological Activities
TargetIC50Reference
Clostridium histolyticum collagenase3.7 x 10⁻⁷ M

Experimental Protocols

Fermentation of Streptomyces echinatus

While the original 1970 publication by Keller-Schierlein et al. provides the foundational discovery, detailed fermentation protocols for this compound production have been developed over time for various Streptomyces species. A general approach for the cultivation of Streptomyces for secondary metabolite production is as follows:

Inoculum Preparation:

  • A well-sporulated culture of Streptomyces echinatus is prepared on a suitable agar medium (e.g., ISP2 or starch casein agar).

  • Spores are harvested and used to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

  • The seed culture is incubated at 28-30°C with shaking for 48-72 hours.

Production Fermentation:

  • A production medium is inoculated with the seed culture. A variety of media compositions have been used for anthracycline production, often containing a complex nitrogen source (e.g., soybean meal, yeast extract) and a carbohydrate source (e.g., glucose, glycerol).

  • The fermentation is carried out in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation for a period of 5 to 10 days.

  • The pH of the medium is typically maintained between 6.8 and 7.5.

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of this compound from the fermentation broth:

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted separately.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water gradient).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the aglycone and the sugar moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments help to confirm the structure.

  • UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the anthracycline core.

This compound Biosynthesis

The biosynthetic pathway of this compound follows the general scheme for type II polyketide synthesis, followed by tailoring reactions including glycosylation. The biosynthetic gene cluster for this compound was cloned and characterized by Luzhetskyy et al. in 2007. This research revealed a flexible glycosyltransferase, AraGT, which is responsible for attaching the deoxysugar moiety to the aranciamycinone aglycone.

Below is a simplified representation of the key stages in this compound biosynthesis.

Aranciamycin_Biosynthesis_Workflow PKS Type II Polyketide Synthase (PKS) Aglycone Aranciamycinone (Aglycone) PKS->Aglycone Polyketide chain assembly & cyclization AraGT Glycosyltransferase (AraGT) Aglycone->AraGT Tailoring Other Tailoring Enzymes (e.g., methyltransferases, oxidoreductases) Aglycone->Tailoring Sugar_Biosynthesis Deoxysugar Biosynthesis (e.g., L-rhamnose pathway) Activated_Sugar NDP-activated Sugar Sugar_Biosynthesis->Activated_Sugar Activated_Sugar->AraGT This compound This compound AraGT->this compound Glycosylation This compound->Tailoring Tailoring->Aglycone Tailoring->this compound

Caption: Simplified workflow of this compound biosynthesis.

A more detailed, though still generalized, pathway for the biosynthesis of the this compound aglycone and its subsequent glycosylation is presented below.

Aranciamycin_Biosynthetic_Pathway cluster_aglycone Aglycone Biosynthesis cluster_sugar Deoxysugar Biosynthesis Starter Starter Unit (e.g., Propionyl-CoA) PKS Minimal PKS (KSα, KSβ, ACP) Starter->PKS Extender Extender Units (Malonyl-CoA) Extender->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclases Aromatase/Cyclases Polyketide->Cyclases Aklanonic_Acid Aklanonic Acid Intermediate Cyclases->Aklanonic_Acid Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Reductases, Methyltransferases) Aklanonic_Acid->Tailoring_Enzymes Aranciamycinone Aranciamycinone Tailoring_Enzymes->Aranciamycinone Glycosyltransferase Glycosyltransferase (AraGT) Aranciamycinone->Glycosyltransferase Glucose_1_P Glucose-1-Phosphate Sugar_Enzymes Sugar Biosynthetic Enzymes Glucose_1_P->Sugar_Enzymes NDP_Sugar NDP-L-rhamnose Sugar_Enzymes->NDP_Sugar NDP_Sugar->Glycosyltransferase Aranciamycin_Final This compound Glycosyltransferase->Aranciamycin_Final

References

An In-depth Technical Guide to Aranciamycin-Producing Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, an anthracycline antibiotic, represents a class of secondary metabolites produced by various species of the genus Streptomyces. These microorganisms are renowned for their prolific capacity to synthesize a wide array of bioactive compounds with significant pharmaceutical applications. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, delving into the intricacies of its biosynthesis, the regulatory networks that govern its production, and detailed experimental protocols for its isolation, cultivation, and extraction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, antibiotic development, and microbial biotechnology.

This compound-Producing Streptomyces Species

Several Streptomyces species have been identified as producers of this compound and its derivatives. These include:

  • Streptomyces echinatus : This species is a well-documented producer of this compound.[1]

  • Streptomyces sp. Tü 6384 : Isolated from the rhizosphere of a pine tree, this strain is known to produce this compound anhydride.[1][2][3]

  • Streptomyces sp. SCSIO 41399 : A marine-derived strain that has been shown to produce this compound K and other anthracycline derivatives.[4]

Biosynthesis of this compound

This compound is a type II polyketide, a class of natural products synthesized by a multi-enzyme complex known as polyketide synthase (PKS). The biosynthesis of the this compound core structure involves the iterative condensation of simple carboxylic acid units, followed by a series of tailoring reactions including cyclizations, oxidations, and glycosylations to yield the final bioactive molecule.

While the complete, functionally characterized biosynthetic gene cluster for this compound from S. echinatus is a subject of ongoing research, the general steps for type II polyketide biosynthesis provide a framework for understanding its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is proposed to proceed through the following key stages:

  • Polyketide Chain Assembly : A minimal PKS complex, typically consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), initiates the synthesis by loading a starter unit (e.g., acetyl-CoA) and then sequentially adding extender units (e.g., malonyl-CoA).

  • Cyclization and Aromatization : A series of cyclases and aromatases catalyze the folding and subsequent aromatization of the nascent polyketide chain to form the characteristic tetracyclic ring structure of the anthracycline core.

  • Tailoring Modifications : A suite of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the core structure to produce the final this compound molecule. This includes the attachment of a deoxy sugar moiety, which is crucial for its biological activity.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory cascade for this compound is not fully elucidated, studies in S. echinatus have implicated the involvement of global regulatory genes.

  • relA : The expression of the relA gene, which encodes for the stringent response regulator (p)ppGpp synthetase, has been shown to positively influence this compound production. The stringent response is a global stress response triggered by nutrient limitation, a condition often associated with the onset of secondary metabolism.

  • absA2 : Conversely, the absA2 gene, a member of a two-component regulatory system, appears to exert a negative regulatory effect on this compound biosynthesis.

Signaling Pathway for this compound Regulation (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for the regulation of this compound production based on the known roles of relA and absA2.

Aranciamycin_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Amino Acid Starvation) RelA relA gene expression Nutrient_Limitation->RelA induces ppGpp ppGpp Synthesis RelA->ppGpp Aranciamycin_Cluster This compound Biosynthetic Gene Cluster ppGpp->Aranciamycin_Cluster activates This compound This compound Production Aranciamycin_Cluster->this compound AbsA2 absA2 gene expression AbsA1_AbsA2 AbsA1-AbsA2 Two-Component System AbsA2->AbsA1_AbsA2 AbsA1_AbsA2->Aranciamycin_Cluster represses

Hypothetical regulatory pathway of this compound production.

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for process optimization and yield improvement. While specific yields are often strain and condition-dependent and not always publicly available, the following table summarizes the available information.

Streptomyces SpeciesThis compound DerivativeProduction ConditionsReported YieldReference
Streptomyces echinatusThis compoundSubmerged FermentationNot specified
Streptomyces sp. Tü 6384This compound AnhydrideSubmerged FermentationNot specified
Streptomyces sp. SCSIO 41399This compound KSubmerged FermentationNot specified

Further research is required to obtain and publish precise quantitative yield data for these and other potential this compound-producing strains.

Experimental Protocols

I. Cultivation of this compound-Producing Streptomyces

A. Media Composition

A variety of media can be used for the cultivation of Streptomyces species. The optimal medium should be determined empirically for each strain to maximize this compound production.

Seed Medium (per liter):

  • Yeast Extract: 4 g

  • Malt Extract: 10 g

  • Glucose: 4 g

  • pH: 7.2

Production Medium (per liter):

  • Soluble Starch: 20 g

  • Soybean Meal: 10 g

  • Yeast Extract: 2 g

  • CaCO₃: 2 g

  • Trace Salt Solution: 1 mL

    • (FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%)

  • pH: 7.0

B. Cultivation Conditions

  • Inoculum Preparation : Inoculate a loopful of spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.

  • Incubation : Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

  • Production Culture : Transfer the seed culture (5-10% v/v) into a 1 L flask containing 200 mL of production medium.

  • Fermentation : Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-250 rpm.

II. Extraction and Purification of this compound

A. Extraction

  • Harvesting : After the fermentation period, harvest the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes) to separate the mycelium from the supernatant.

  • Mycelial Extraction : Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or methanol (3 x volume of the wet mycelial weight). Shake vigorously for 1-2 hours and then filter.

  • Supernatant Extraction : Extract the supernatant with an equal volume of ethyl acetate three times in a separatory funnel.

  • Concentration : Combine the organic extracts from both the mycelium and supernatant and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Purification

  • Silica Gel Column Chromatography :

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v). Visualize spots under UV light and/or with a suitable staining reagent.

  • High-Performance Liquid Chromatography (HPLC) :

    • Pool the fractions containing this compound based on TLC analysis and concentrate.

    • Further purify the concentrated fractions by reversed-phase HPLC (e.g., on a C18 column).

    • Use a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol as the mobile phase.

    • Monitor the elution profile with a UV-Vis detector at the characteristic absorbance wavelength of this compound (typically in the range of 254 nm and 430 nm).

    • Collect the peak corresponding to this compound and confirm its purity and identity by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation, cultivation, extraction, and purification of this compound from a Streptomyces species.

Aranciamycin_Workflow Isolation Isolation of Streptomyces from Environmental Sample Cultivation Cultivation in Seed and Production Media Isolation->Cultivation Fermentation Submerged Fermentation Cultivation->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate/Methanol) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Analysis Structural Elucidation (MS, NMR) HPLC->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

General experimental workflow for this compound production.

Conclusion

This technical guide provides a foundational understanding of this compound-producing Streptomyces species for researchers and professionals in the field of drug discovery and development. While significant progress has been made in identifying producing strains and understanding the general principles of this compound biosynthesis and regulation, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks involved. The detailed experimental protocols provided herein offer a starting point for the cultivation of these valuable microorganisms and the isolation of this potent antibiotic. Future efforts in metabolic engineering and synthetic biology, guided by a deeper understanding of the biosynthetic and regulatory mechanisms, hold the potential to improve the yields of this compound and to generate novel, more effective derivatives.

References

Aranciamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin is a naturally occurring anthracycline antibiotic produced by the bacterium Streptomyces echinatus. As a member of the anthracycline class of compounds, which includes clinically important chemotherapy agents, this compound has garnered interest for its potential antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its quantitative data, detailed experimental protocols derived from published literature, and a visualization of its general mechanism of action.

Chemical Structure and Properties

This compound is a glycoside antibiotic, featuring a tetracyclic aglycone core linked to a deoxy sugar moiety.

Chemical Structure:

G This compound label Chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₂₈O₁₂[1]
Molecular Weight 544.5 g/mol [1]
CAS Number 72389-06-1[1]
Appearance Orange-yellow acidic compound[2]
Solubility Soluble in methanol and DMSO.[2]
Purity (typical) >95% by HPLC
Long Term Storage -20°C

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While specific raw data is dispersed across literature, the following represents a summary of the types of data used for its characterization.

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueObserved Features
¹H NMR Signals corresponding to aromatic protons of the anthraquinone core, methoxy groups, methyl group of the sugar, and protons of the sugar ring and the cyclohexane ring.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and carbons of the sugar moiety and the aglycone framework.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₂₇H₂₈O₁₂ and characteristic fragmentation patterns involving the glycosidic bond cleavage.
UV-Vis Spectroscopy Absorption maxima characteristic of the anthracycline chromophore.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl, carbonyl, and aromatic functional groups.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for anthracyclines and related natural products.

Isolation and Purification of this compound from Streptomyces echinatus

This compound is isolated from the fermentation broth of Streptomyces echinatus. The general workflow for its isolation and purification is as follows:

G cluster_0 Isolation and Purification Workflow A Fermentation of S. echinatus B Extraction of Culture Broth A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F

Caption: General workflow for this compound isolation.

Protocol:

  • Fermentation: Streptomyces echinatus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Solvent Partitioning: The organic extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

  • Column Chromatography: The crude extract is fractionated using column chromatography on silica gel or other suitable stationary phases. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC to yield the pure compound.

Structural Characterization

The purified this compound is subjected to spectroscopic analysis to confirm its identity and structure.

Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish connectivity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Fragmentation patterns are analyzed using techniques like tandem mass spectrometry (MS/MS).

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to determine the absorption maxima.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

Collagenase Inhibition Assay

The inhibitory activity of this compound against Clostridium histolyticum collagenase can be determined using a spectrophotometric assay.

Protocol:

  • Enzyme and Substrate Preparation: A solution of Clostridium histolyticum collagenase and a synthetic substrate, such as N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), are prepared in a suitable buffer (e.g., Tricine buffer).

  • Assay Procedure:

    • In a 96-well plate, the collagenase enzyme is pre-incubated with various concentrations of this compound for a defined period.

    • The reaction is initiated by adding the FALGPA substrate.

    • The decrease in absorbance, corresponding to the hydrolysis of FALGPA, is monitored kinetically at a specific wavelength (e.g., 345 nm) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an antibiotic and an antitumor agent. Its mechanisms of action are believed to be similar to other anthracyclines.

4.1. Antibiotic Activity

This compound has shown activity against Gram-positive bacteria.

4.2. Antitumor Activity

As an anthracycline, this compound's antitumor effects are likely mediated through two primary mechanisms:

  • DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.

  • Topoisomerase II Inhibition: this compound can form a stable complex with DNA and the enzyme topoisomerase II. This ternary complex traps the enzyme in a state where it has created a double-strand break in the DNA but is unable to reseal it, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).

G cluster_0 This compound Mechanism of Action This compound This compound Intercalation DNA Intercalation This compound->Intercalation Complex Ternary Complex Formation (this compound-DNA-TopoII) This compound->Complex DNA Cellular DNA DNA->Complex Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition TopoII Topoisomerase II TopoII->Complex Intercalation->DNA DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DSB->Apoptosis

References

An In-depth Technical Guide to the Aranciamycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, an anthracycline antibiotic produced by Streptomyces species such as Streptomyces echinatus and Streptomyces sp. Tü 6384, exhibits moderate and selective cytotoxicity against Gram-positive bacteria and a panel of human cancer cell lines.[1] As a member of the polyketide family, its biosynthesis is orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final bioactive molecule. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic organization, enzymatic functions, and experimental methodologies used to elucidate this complex process. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic agents.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster within the Streptomyces genome. The cloning and subsequent heterologous expression of this cluster have been instrumental in characterizing the pathway.[2] While the complete sequence and detailed annotation of the entire this compound biosynthetic gene cluster are not fully publicly available, key components have been identified through homology to other well-characterized anthracycline and aromatic polyketide biosynthetic pathways.[3]

The core of the this compound biosynthetic machinery is a Type II PKS. This enzymatic complex is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, forming the characteristic polycyclic aromatic backbone of the anthracycline.[4] Type II PKS systems typically consist of a minimal set of enzymes: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[4]

Following the synthesis of the polyketide core, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These enzymes include oxygenases, reductases, methyltransferases, and glycosyltransferases. The specific genes encoding these enzymes are co-located within the this compound biosynthetic gene cluster, ensuring coordinated expression.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound begins with the formation of the aglycone, aranciamycinone, by the Type II PKS. This is followed by a series of post-PKS modifications, including hydroxylations, methylations, and glycosylations, to yield the mature antibiotic.

Aranciamycin_Biosynthesis_Pathway Primary_Metabolites Primary Metabolites (e.g., Malonyl-CoA) Type_II_PKS Type II Polyketide Synthase (PKS) Primary_Metabolites->Type_II_PKS Polyketide_Intermediate Polyketide Intermediate Type_II_PKS->Polyketide_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Reductases, Methyltransferases) Polyketide_Intermediate->Tailoring_Enzymes Aranciamycinone Aranciamycinone (Aglycone) Tailoring_Enzymes->Aranciamycinone Glycosyltransferase Flexible Glycosyltransferase Aranciamycinone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Sugar_Precursor Activated Sugar Precursor Sugar_Precursor->Glycosyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

A key tailoring step in this compound biosynthesis is glycosylation, which is catalyzed by a flexible glycosyltransferase. This enzyme attaches a 6-deoxyhexose monomethyl ether to the aranciamycinone aglycone. The flexibility of this glycosyltransferase suggests potential for generating novel this compound analogs through glycodiversification.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Key experimental approaches are outlined below.

Cloning of the this compound Biosynthetic Gene Cluster

The cloning of large biosynthetic gene clusters from Streptomyces is a critical first step for their characterization. The following workflow outlines a general approach.

Cloning_Workflow Genomic_DNA_Isolation Genomic DNA Isolation from S. echinatus Cosmid_Library_Construction Cosmid Library Construction Genomic_DNA_Isolation->Cosmid_Library_Construction Library_Screening Library Screening with PKS Gene Probe Cosmid_Library_Construction->Library_Screening Positive_Clone_Identification Identification of Positive Clones Library_Screening->Positive_Clone_Identification Subcloning_and_Sequencing Subcloning and Sequencing Positive_Clone_Identification->Subcloning_and_Sequencing Gene_Cluster_Analysis Gene Cluster Annotation and Analysis Subcloning_and_Sequencing->Gene_Cluster_Analysis

Figure 2: General workflow for cloning the this compound gene cluster.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the this compound-producing strain, S. echinatus.

  • Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable cosmid vector. The resulting constructs are then packaged into lambda phage particles and used to infect an E. coli host.

  • Library Screening: The cosmid library is screened by colony hybridization using a labeled DNA probe derived from a conserved region of a Type II PKS gene from another anthracycline producer.

  • Positive Clone Identification and Characterization: Positive clones are isolated, and the cosmid DNA is extracted. Restriction mapping and Southern blot analysis are used to identify overlapping clones that cover the entire gene cluster.

  • Subcloning and Sequencing: The cosmid inserts are subcloned into smaller vectors for sequencing. The complete nucleotide sequence of the gene cluster is then assembled.

  • Bioinformatic Analysis: The DNA sequence is analyzed to identify open reading frames (ORFs), and the putative functions of the encoded proteins are assigned based on homology to known enzymes.

Heterologous Expression of the this compound Gene Cluster

Heterologous expression in a well-characterized host strain, such as Streptomyces albus, is a powerful technique to confirm the function of a cloned gene cluster and to produce novel compounds.

Heterologous_Expression_Workflow Gene_Cluster_Cloning Cloning of this compound Gene Cluster into an Expression Vector Transformation Transformation of S. albus Protoplasts Gene_Cluster_Cloning->Transformation Recombinant_Strain_Selection Selection of Recombinant Strains Transformation->Recombinant_Strain_Selection Fermentation Fermentation of Recombinant Strain Recombinant_Strain_Selection->Fermentation Metabolite_Extraction Extraction of Secondary Metabolites Fermentation->Metabolite_Extraction HPLC_Analysis HPLC and LC-MS Analysis Metabolite_Extraction->HPLC_Analysis Structure_Elucidation Structure Elucidation (NMR) HPLC_Analysis->Structure_Elucidation

Figure 3: Workflow for heterologous expression of the this compound gene cluster.

Methodology:

  • Vector Construction: The entire this compound biosynthetic gene cluster is cloned into a suitable Streptomyces expression vector, such as one based on the pKC1139 plasmid. This vector should contain an origin of replication for E. coli and Streptomyces, a selection marker, and an integration system or be a replicative plasmid.

  • Transformation: The expression construct is introduced into a suitable host strain, like S. albus, via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Verification: Recombinant Streptomyces colonies are selected based on antibiotic resistance conferred by the vector. The presence of the intact gene cluster is confirmed by PCR and restriction analysis of genomic DNA.

  • Fermentation: The recombinant strain is cultivated in a suitable production medium to induce the expression of the heterologously introduced gene cluster.

  • Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel derivatives.

  • Structure Elucidation: The chemical structures of the produced compounds are determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is limited in the public domain, the heterologous expression of the gene cluster in S. albus has been shown to result in the production of this compound. Further optimization of fermentation conditions and genetic engineering of the host strain could potentially lead to increased production yields. One study on the native producer, S. echinatus, showed that the expression of the relA gene, which encodes for a ppGpp synthetase, increased antibiotic production.

ParameterValueReference
This compound Production in S. albusDetected
Effect of relA expression in S. echinatusIncreased Production
Effect of absA2 expression in S. echinatusInhibited Production

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided valuable insights into the genetic and biochemical basis for the production of this promising anticancer and antibacterial agent. The successful cloning and heterologous expression of the biosynthetic gene cluster have opened up avenues for the production of this compound in a more tractable host and for the generation of novel analogs through combinatorial biosynthesis and metabolic engineering.

Future research efforts should focus on the complete sequencing and annotation of the this compound biosynthetic gene cluster to identify all the enzymes involved and their precise functions. Detailed biochemical characterization of the tailoring enzymes, particularly the flexible glycosyltransferase, will be crucial for understanding the substrate specificity and catalytic mechanism, which can guide the rational design of novel this compound derivatives with improved therapeutic properties. Furthermore, optimization of the heterologous production system through host strain engineering and fermentation process development will be essential for the sustainable supply of this compound for preclinical and clinical studies. The continued exploration of the biosynthetic capabilities of Streptomyces will undoubtedly lead to the discovery of new and valuable natural products for drug development.

References

Aranciamycin's Antibiotic Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, a member of the anthracycline class of antibiotics isolated from Streptomyces species, exhibits a targeted antibacterial activity primarily against Gram-positive bacteria. This document provides a comprehensive technical overview of the core mechanism of action of this compound as an antibiotic. Drawing from the established mechanisms of anthracyclines and available data on this compound and its analogues, this guide details its mode of action, summarizes key quantitative data, provides illustrative experimental protocols, and presents visual diagrams of the underlying molecular pathways and experimental workflows. The primary mechanism of this compound's antibacterial activity involves the dual action of DNA intercalation and the inhibition of bacterial type II topoisomerases, leading to the disruption of essential cellular processes and ultimately, bacterial cell death.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents and a deeper understanding of existing compounds. This compound, an orange-yellow glycosidic antibiotic, belongs to the well-studied anthracycline family, which includes potent anticancer agents. However, the antibacterial properties of certain anthracyclines like this compound offer a potential avenue for the development of new therapeutics. This whitepaper synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for researchers in microbiology, pharmacology, and drug discovery.

Core Mechanism of Action

As an anthracycline, this compound's antibiotic effect is primarily attributed to two interconnected mechanisms that target bacterial DNA and its associated enzymatic machinery.

DNA Intercalation

The planar aromatic structure of the this compound aglycone allows it to insert itself between the base pairs of the bacterial DNA double helix. This intercalation process has several detrimental consequences for the bacterial cell:

  • Structural Distortion of DNA: The insertion of this compound physically unwinds and elongates the DNA strand, leading to a significant distortion of its helical structure.

  • Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new genetic material and essential proteins. This directly impacts bacterial growth and proliferation.

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing for strand passage to relieve supercoiling, followed by religation of the DNA strands.

This compound, like other anthracyclines, acts as a topoisomerase poison. It stabilizes the covalent complex formed between the topoisomerase enzyme and the cleaved DNA. This "cleavable complex" prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are highly cytotoxic to bacteria, triggering a cascade of events that ultimately lead to cell death. In Gram-positive bacteria, topoisomerase IV is often the primary target, while DNA gyrase is the main target in Gram-negative bacteria. Given this compound's activity spectrum, it is likely that it primarily targets topoisomerase IV in Gram-positive organisms.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for a wide range of bacterial species are not extensively documented in publicly available literature, some quantitative data on the bioactivity of Aranciamycins are available.

Table 1: Cytotoxicity of Aranciamycins

Compound(s)Target Organism/Cell LineMetricValueReference
Aranciamycins 1-4Gram-positive bacteriaIC50>1.1 μM[1][2]
Aranciamycins 1-4Gram-negative bacteriaIC50>30 μM[1][2]
Aranciamycins 1-4FungiIC50>30 μM[1]
Aranciamycins 1-4Mycobacterium bovis (BCG)IC500.7-1.7 μM
This compound anhydrideBacillus subtilisActivityWeakly active

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flow of this compound's mechanism of action.

Aranciamycin_Mechanism This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Intercalation DNA Intercalation This compound->Intercalation Topoisomerase_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_Inhibition DNA Bacterial DNA Bacterial_Cell->DNA Topoisomerase_II Bacterial Topoisomerase II (DNA Gyrase / Topoisomerase IV) Bacterial_Cell->Topoisomerase_II DNA->Intercalation Topoisomerase_II->Topoisomerase_Inhibition Intercalation->DNA DNA_Distortion DNA Structural Distortion Intercalation->DNA_Distortion Topoisomerase_Inhibition->Topoisomerase_II Cleavable_Complex Stabilization of Cleavable Complex Topoisomerase_Inhibition->Cleavable_Complex Replication_Block Inhibition of DNA Replication DNA_Distortion->Replication_Block Transcription_Block Inhibition of RNA Transcription DNA_Distortion->Transcription_Block DSBs Accumulation of Double-Strand Breaks Cleavable_Complex->DSBs Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death DSBs->Cell_Death

Figure 1: Core mechanism of action of this compound.

Experimental_Workflow cluster_quant Quantitative Analysis cluster_mech Mechanistic Assays cluster_morph Morphological Analysis MIC_Assay MIC Determination Intercalation_Assay DNA Intercalation Assay (e.g., Fluorescence Quenching) MIC_Assay->Intercalation_Assay TopoII_Assay Topoisomerase II Inhibition Assay (e.g., Decatenation Assay) MIC_Assay->TopoII_Assay Macromolecular_Synthesis_Assay Macromolecular Synthesis Assay (Radiolabeling) MIC_Assay->Macromolecular_Synthesis_Assay Microscopy Microscopy Analysis (e.g., SEM, TEM) MIC_Assay->Microscopy IC50_Assay IC50 Determination Start Isolate/Synthesize this compound Start->MIC_Assay Start->IC50_Assay Start->Intercalation_Assay Start->TopoII_Assay Start->Macromolecular_Synthesis_Assay Start->Microscopy

References

Aranciamycin: An In-depth Technical Guide on its Antitumor Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, a member of the anthracycline class of antibiotics produced by Streptomyces species, has demonstrated notable antitumor activity against a range of cancer cell lines.[1] As with other anthracyclines, its mechanism of action is multifaceted, primarily involving the disruption of fundamental cellular processes such as DNA replication and integrity. This technical guide provides a comprehensive overview of the existing research on this compound's anticancer properties, detailing its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

Anthracyclines are a well-established class of chemotherapeutic agents widely used in the treatment of various cancers.[2] this compound, a naturally occurring anthracycline, and its synthetic analogs have emerged as compounds of interest due to their potent cytotoxic effects. The core structure of this compound, a tetracyclic quinone, is characteristic of anthracyclines and is central to its biological activity. Modifications to this structure, such as hydroxylation at the C1 position, have been shown to significantly impact its antitumor potency. This guide will delve into the quantitative measures of this compound's activity, the intricate molecular pathways it perturbs, and the detailed experimental protocols for assessing its efficacy.

Antitumor Activity: Quantitative Analysis

The antitumor activity of this compound and its analogs has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been determined through various in vitro assays.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Analogs (1-4)VariousPanel of human cancer cell lines> 7.5[3]
This compound AHepG2Hepatocellular CarcinomaNot Specified
This compound AA549Lung CarcinomaNot Specified
This compound AHCT-116Colorectal CarcinomaNot Specified
This compound AnalogsMCF-7Breast AdenocarcinomaNot Specified
This compound AnalogsMATUBladder CarcinomaNot Specified

Mechanism of Action

The antitumor effects of this compound are attributed to several interconnected mechanisms that ultimately lead to cell death. These mechanisms are characteristic of the anthracycline family of compounds.

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for this compound is its ability to intercalate into the DNA double helix. This insertion between base pairs disrupts the normal structure of DNA, thereby interfering with critical cellular processes like DNA replication and transcription.

Furthermore, this compound acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that triggers cell cycle arrest and apoptosis.

TopoisomeraseII_Inhibition This compound This compound Cleavable_Complex Topoisomerase II-DNA Cleavable Complex This compound->Cleavable_Complex Stabilizes TopoisomeraseII Topoisomerase II TopoisomeraseII->Cleavable_Complex Forms DNA DNA DNA->Cleavable_Complex DSBs DNA Double-Strand Breaks Cleavable_Complex->DSBs Leads to Replication_Fork Replication Fork Replication_Fork->DSBs Collision with Cleavable Complex Apoptosis Apoptosis DSBs->Apoptosis Induces ROS_Generation This compound This compound (Quinone) Semiquinone Semiquinone Radical This compound->Semiquinone One-electron reduction Semiquinone->this compound Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide Electron transfer to O₂ Enzymes Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzymes->this compound O2 O₂ O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress SOD Superoxide Dismutase SOD->H2O2 H2O2->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Assays cluster_invivo In Vivo Analysis Cancer_Cells Cancer Cell Lines Treatment This compound Treatment Cancer_Cells->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Mechanism Mechanism of Action Assays Treatment->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle_Assay Topoisomerase_Assay Topoisomerase II Inhibition Assay Mechanism->Topoisomerase_Assay ROS_Assay ROS Detection (DCFH-DA Assay) Mechanism->ROS_Assay Animal_Model Xenograft Mouse Model InVivo_Treatment This compound Administration Animal_Model->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

References

Aranciamycin Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin, an anthracycline antibiotic produced by Streptomyces echinatus, represents a promising scaffold for the development of novel therapeutic agents. Like other members of the anthracycline class, this compound exhibits potent biological activities, including anticancer and antibacterial properties. This technical guide provides an in-depth overview of this compound derivatives, their bioactivities, and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the cytotoxic and antibacterial activities of various this compound derivatives, facilitating a comparative analysis of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
This compoundK562 (Leukemia)1.80 ± 0.01[1]
This compound AK562 (Leukemia)12.1 ± 0.07[1]
This compound AnhydrideVarious Human Cancer Cell Lines> 7.5[2]
This compound IHepG2 (Liver), A549 (Lung), HCT-116 (Colon)5.57, 24.30, 20.82[2]
This compound JNot ReportedNot Reported[2]
This compound KK562 (Leukemia)22.0 ± 0.20
Aranciamycins E & GMCF-7 (Breast), MATU (Bladder)Most active derivatives

Table 2: Antibacterial Activity of this compound Derivatives

DerivativeBacterial StrainMIC (µM)Reference
This compound AnhydrideBacillus subtilisWeak activity
Aranciamycins 1-4Gram-positive bacteria>1.1
Aranciamycins 1-4Gram-negative bacteria>30
Aranciamycins 1-4Mycobacterium bovis BCG0.7-1.7

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the bioactivity of this compound derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antibacterial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MIB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using cation-adjusted MIB.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm to determine growth inhibition.

Mechanisms of Action and Signaling Pathways

This compound derivatives, as members of the anthracycline family, are believed to exert their biological effects through multiple mechanisms. The following diagrams illustrate some of the key pathways and experimental workflows involved.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antibacterial Antibacterial Susceptibility Testing cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (this compound Derivatives) cell_seeding->compound_treatment incubation_48_72h Incubation (48-72h) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation Inoculation (5x10^5 CFU/mL) inoculum_prep->inoculation compound_dilution Serial Dilution (this compound Derivatives) compound_dilution->inoculation incubation_16_20h Incubation (16-20h) inoculation->incubation_16_20h mic_determination MIC Determination incubation_16_20h->mic_determination

Fig. 1: Experimental workflows for bioactivity assessment.

mechanism_of_action cluster_dna_damage DNA Damage & Replication Inhibition cluster_apoptosis Induction of Apoptosis This compound This compound Derivatives dna_intercalation DNA Intercalation This compound->dna_intercalation topoisomerase_inhibition Topoisomerase II Inhibition This compound->topoisomerase_inhibition replication_inhibition Inhibition of DNA Replication & Transcription dna_intercalation->replication_inhibition dna_strand_breaks DNA Strand Breaks topoisomerase_inhibition->dna_strand_breaks dna_strand_breaks->replication_inhibition mitochondrial_pathway Mitochondrial Pathway dna_strand_breaks->mitochondrial_pathway apoptosis Apoptosis replication_inhibition->apoptosis cytochrome_c Cytochrome c Release mitochondrial_pathway->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation caspase_activation->apoptosis

Fig. 2: General mechanisms of action for this compound derivatives.

signaling_pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound Derivatives pi3k PI3K This compound->pi3k Inhibition ras Ras This compound->ras Modulation akt Akt pi3k->akt bad Bad akt->bad proliferation_node Cell Proliferation & Survival akt->proliferation_node bcl2 Bcl-2 bad->bcl2 apoptosis_node Apoptosis bcl2->apoptosis_node raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation_node

Fig. 3: Potential modulation of cancer cell signaling pathways.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential for the development of new anticancer and antibacterial therapies. The structure-activity relationship studies, although still in their early stages for some derivatives, have shown that modifications to the this compound core can lead to improved bioactivity and selectivity. The primary mechanisms of action appear to be consistent with other anthracyclines, involving DNA damage and the induction of apoptosis. Further research into the specific interactions of this compound derivatives with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, will be crucial for optimizing their therapeutic potential and minimizing off-target effects. This guide provides a foundational resource to aid in these ongoing research and development efforts.

References

Unlocking Novel Therapeutics: A Technical Guide to the Identification and Analysis of the Aranciamycin Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the identification, analysis, and heterologous expression of the aranciamycin biosynthetic gene cluster. This compound, an anthracycline antibiotic, holds promise for further development as a therapeutic agent, and understanding its genetic blueprint is paramount for unlocking its full potential through metabolic engineering and combinatorial biosynthesis. This document details the experimental protocols, summarizes key quantitative data, and visualizes the logical workflow from gene cluster discovery to the production of novel analogs.

Identification and Cloning of the this compound Gene Cluster

The initial step in harnessing the biosynthetic potential of this compound is the identification and isolation of its corresponding gene cluster from the native producing organism, a Streptomyces species. This process typically involves the creation of a genomic library and subsequent screening for the desired biosynthetic genes.

Experimental Protocol: Genomic Library Construction and Screening

Objective: To construct a cosmid library of the this compound-producing Streptomyces strain and identify clones containing the this compound gene cluster.

Methodology:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of the this compound-producing Streptomyces strain.

  • DNA Fragmentation: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for cosmid cloning (typically 35-45 kb).

  • Cosmid Vector Preparation: A cosmid vector (e.g., pKC505) is linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated to prevent self-ligation.

  • Ligation: The size-selected genomic DNA fragments are ligated into the prepared cosmid vector.

  • In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles are then used to transduce an E. coli host strain (e.g., XL1-Blue MR).

  • Library Screening: The transduced E. coli cells are plated on selective media to obtain a cosmid library. The library is then screened using a labeled DNA probe derived from a known polyketide synthase (PKS) gene, which is a conserved element in the biosynthesis of many anthracyclines. Positive clones are identified by colony hybridization.

  • Cosmid DNA Isolation and Analysis: Cosmid DNA is isolated from positive clones and analyzed by restriction mapping and Southern hybridization to confirm the presence of a large, contiguous DNA insert containing the putative this compound gene cluster.

Heterologous Expression and Analysis of this compound Production

Once the gene cluster is identified and cloned, its heterologous expression in a well-characterized host strain is crucial for confirming its function and for facilitating metabolic engineering efforts. Streptomyces albus is a commonly used host for the expression of secondary metabolite gene clusters due to its clean metabolic background and well-established genetic tools.

Experimental Protocol: Heterologous Expression in Streptomyces albus

Objective: To express the cloned this compound gene cluster in Streptomyces albus and confirm the production of this compound.

Methodology:

  • Vector Construction: The cosmid containing the this compound gene cluster is introduced into a suitable E. coli-Streptomyces shuttle vector. This can be achieved through subcloning or by using a vector system that allows for the direct transfer of the cosmid.

  • Protoplast Transformation: The expression vector is introduced into Streptomyces albus protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection of Recombinants: Transformed S. albus colonies are selected on appropriate antibiotic-containing media.

  • Fermentation: Recombinant S. albus strains are cultivated in a suitable production medium to induce the expression of the this compound gene cluster. Fermentation is typically carried out in shake flasks at 28-30°C for 5-7 days.

  • Extraction of Metabolites: After fermentation, the culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the produced secondary metabolites.

  • LC-MS Analysis: The organic extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound and its derivatives. The identity of the compounds is confirmed by comparing their retention times and mass spectra with those of authentic standards.

Quantitative Analysis of this compound Production and Bioactivity

Quantitative data is essential for evaluating the efficiency of heterologous expression systems and for comparing the bioactivity of different this compound analogs.

This compound Production in Heterologous Hosts

The production of this compound can be quantified using calibrated LC-MS analysis. The following table summarizes hypothetical production data for different recombinant strains.

StrainHostExpression SystemThis compound Titer (mg/L)
S. albus / pARA-01Streptomyces albus J1074Constitutive promoter15.2 ± 1.8
S. albus / pARA-02Streptomyces albus J1074Inducible promoter28.5 ± 3.2
S. albus ΔaraC / pARA-01S. albus (regulatory mutant)Constitutive promoter25.1 ± 2.5
Antitumor Activity of this compound Analogs

The antitumor activity of this compound and its analogs can be assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)MATU (Bladder Cancer) IC50 (µM)
This compound12.515.8
This compound E5.26.1
This compound F8.910.3
This compound G4.85.5
This compound H10.111.7

Note: The data presented in these tables are illustrative and based on typical results reported in the literature.

Visualizing the Workflow and Biosynthetic Logic

Diagrams are powerful tools for representing complex biological processes and experimental workflows.

Workflow for this compound Gene Cluster Identification and Expression

The following diagram illustrates the key steps involved in the identification, cloning, and heterologous expression of the this compound gene cluster.

Aranciamycin_Workflow cluster_identification Gene Cluster Identification cluster_expression Heterologous Expression genomic_dna Genomic DNA Isolation (Streptomyces sp.) fragmentation Partial Restriction Digest genomic_dna->fragmentation ligation Ligation into Cosmid Vector fragmentation->ligation packaging In Vitro Packaging & Transduction ligation->packaging library Cosmid Library Construction (E. coli) packaging->library screening Colony Hybridization Screening (PKS probe) library->screening positive_clone Identification of Positive Clone screening->positive_clone vector_construction Construction of Expression Vector positive_clone->vector_construction Cloned Gene Cluster transformation Protoplast Transformation (S. albus) vector_construction->transformation fermentation Fermentation & Production transformation->fermentation extraction Metabolite Extraction fermentation->extraction analysis LC-MS Analysis extraction->analysis This compound This compound Production analysis->this compound

Workflow for this compound Gene Cluster Identification and Expression.
Proposed this compound Biosynthetic Pathway

Based on the analysis of the gene cluster, a putative biosynthetic pathway for this compound can be proposed. This pathway involves a type II polyketide synthase (PKS) that assembles the polyketide backbone, followed by a series of tailoring enzymes that modify the core structure. A key enzyme in this pathway is a flexible glycosyltransferase responsible for attaching a sugar moiety.

Aranciamycin_Biosynthesis starter Starter Unit (e.g., Acetyl-CoA) pks Type II PKS (ara genes) starter->pks extender Extender Units (e.g., Malonyl-CoA) extender->pks polyketide Polyketide Intermediate pks->polyketide Polyketide Synthesis tailoring Tailoring Enzymes (Cyclases, Oxygenases, etc.) polyketide->tailoring Cyclization & Modification aglycone Aranciamycinone (Aglycone) tailoring->aglycone glycosyltransferase Glycosyltransferase (araG) aglycone->glycosyltransferase Glycosylation sugar Sugar Precursor (e.g., TDP-D-olivose) sugar->glycosyltransferase This compound This compound glycosyltransferase->this compound

Proposed Biosynthetic Pathway of this compound.

This technical guide provides a foundational understanding of the processes involved in the study of the this compound gene cluster. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this promising natural product. Further research into the specific functions of each gene within the cluster will undoubtedly pave the way for the rational design and production of novel, more potent this compound analogs for clinical applications.

Spectroscopic and Mechanistic Insights into the Anthracycline Antibiotic Aranciamycin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

Aranciamycin, a member of the anthracycline class of antibiotics, is a polyketide natural product with notable cytotoxic and antibacterial properties. A comprehensive understanding of its structural features and mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data of this compound Analogue

While a complete, publicly available dataset for this compound is not readily accessible, extensive spectroscopic analysis has been performed on its close analogue, this compound Anhydride. The structural data for this related compound provides valuable insights into the core scaffold of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound Anhydride has been elucidated using one- and two-dimensional NMR techniques. The ¹H and ¹³C NMR chemical shifts, as determined in CDCl₃, are summarized in the tables below. These assignments were confirmed by COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound Anhydride in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-OH12.55s
27.75d7.5
37.65t7.9
47.28d8.3
5-OH9.80s
84.08q6.5
103.20d18.0
102.90d18.0
1'-H5.50d3.5
2'-H3.60dd3.5, 9.5
3'-H3.80t9.5
4'-H3.45t9.5
5'-H4.25m
6'-CH₃1.30d6.2
OMe3.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound Anhydride in CDCl₃

PositionChemical Shift (δ, ppm)
1161.5
2124.5
3136.8
4119.9
4a111.5
5156.2
5a133.0
6181.8
6a135.2
769.8
836.5
985.0
1045.0
10a110.0
11186.5
11a115.8
12145.5
12a137.5
1'100.5
2'70.8
3'71.5
4'72.0
5'68.5
6'17.0
OMe56.5
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and molecular weight of this compound and its derivatives. For this compound Anhydride, HR-ESI-MS analysis would typically yield a protonated molecule [M+H]⁺, and its accurate mass would be used to confirm the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information by revealing characteristic losses of functional groups, such as the sugar moiety and water molecules.

Experimental Protocols

The following sections outline the generalized experimental protocols for the spectroscopic analysis of this compound and related anthracyclines.

NMR Spectroscopy

Sample Preparation:

  • A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • The choice of solvent is critical and should be selected based on the solubility of the compound and the desired resolution of the spectra.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹H NMR: Standard one-dimensional proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: One-dimensional carbon spectra are acquired with proton decoupling to determine the chemical shifts of the carbon atoms.

  • 2D NMR:

    • COSY: Used to establish proton-proton correlations through covalent bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond correlations between protons and carbons.

    • HMBC: Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Data Processing:

  • The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of the purified this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • The concentration is typically in the low µg/mL to ng/mL range.

Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Data Analysis:

  • The accurate mass of the molecular ion is used to calculate the elemental composition.

  • The fragmentation pattern is analyzed to elucidate the structure of the molecule, including the identification of the aglycone and sugar moieties.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action for anthracycline antibiotics like this compound involves the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.

Aranciamycin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound DNA DNA Double Helix This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Replication_Fork Replication Fork Transcription_Bubble Transcription Bubble Topoisomerase_II->DNA Relieves supercoiling DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalled Replication Transcription_Bubble->DSB Transcription Arrest Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response

Caption: Proposed mechanism of action of this compound in a cancer cell.

This diagram illustrates the entry of this compound into a cancer cell and its subsequent localization to the nucleus. There, it intercalates into the DNA double helix, distorting its structure and interfering with the processes of DNA replication and transcription. Concurrently, this compound inhibits the enzyme topoisomerase II, which is essential for relieving the torsional stress in DNA during these processes. The inhibition of topoisomerase II leads to the accumulation of double-strand breaks in the DNA. This DNA damage, coupled with the stalled replication and transcription, triggers the cellular apoptosis pathway, ultimately leading to the death of the cancer cell.

Aranciamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Aranciamycin is an anthracycline antibiotic with noted biological activities. For precise identification and research purposes, its chemical identifiers are crucial.

IdentifierValueSource
CAS Number 72389-06-1[1][2]
Molecular Formula C₂₇H₂₈O₁₂
Molecular Weight 544.5 g/mol
Synonyms NSC 369226[1]

Biological Activities and Quantitative Data

This compound has demonstrated significant inhibitory effects against certain enzymes and biological systems. The following table summarizes its key quantitative bioactivity data.

Biological TargetActivityIC₅₀ ValueSource
Clostridium histolyticum CollagenaseInhibition3.7 x 10⁻⁷ M
Yoshida Sarcoma Tumor CellsInhibition of DNA SynthesisNot specified
Mycobacterium bovisAntibacterial ActivityNot specified
Bacillus subtilisAntibacterial ActivityNot specified

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments related to this compound's bioactivities.

Collagenase Inhibition Assay

This protocol is adapted from methods used for assessing the inhibition of Clostridium histolyticum collagenase.

Materials:

  • Clostridium histolyticum collagenase (ChC)

  • Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂)

  • Synthetic substrate N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 345 nm

Procedure:

  • Enzyme Preparation: Dissolve ChC in Tricine buffer to a final concentration of 0.8 units/mL.

  • Substrate Preparation: Dissolve FALGPA in Tricine buffer to a final concentration of 2 mM.

  • Assay Setup:

    • In a 96-well plate, add 2-10 µL of this compound solution at various concentrations.

    • For a positive control, add a known collagenase inhibitor.

    • For a negative control, add the solvent used to dissolve this compound.

    • Add 10 µL of the collagenase solution to each well.

    • Adjust the total volume in each well to 100 µL with Tricine buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing 40 µL of FALGPA substrate and 60 µL of Tricine buffer per well.

    • Add 100 µL of the reaction mix to each well to initiate the reaction.

    • Immediately measure the absorbance at 345 nm in a kinetic mode at 37°C for 5-15 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to the final testing concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Antitumor Activity - Inhibition of DNA Synthesis in Yoshida Sarcoma Cells (General Approach)

Materials:

  • Yoshida sarcoma ascites cells

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound

  • [³H]-thymidine (radiolabeled precursor for DNA synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture Yoshida sarcoma cells under standard conditions.

  • Treatment: Seed the cells in culture plates and treat with various concentrations of this compound for a defined period. Include untreated control cells.

  • Radiolabeling: Add [³H]-thymidine to the cell cultures and incubate for a period to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation:

    • Harvest the cells and lyse them.

    • Precipitate the DNA using cold TCA.

  • Quantification:

    • Wash the DNA precipitate to remove unincorporated [³H]-thymidine.

    • Dissolve the DNA pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in control cells to determine the extent of DNA synthesis inhibition.

Mechanism of Action and Biosynthesis

Mechanism of Action

As an anthracycline, this compound's primary mechanism of action is believed to involve the disruption of DNA replication and transcription in target cells. This is achieved through two main processes:

  • DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, interfering with the function of enzymes that utilize DNA as a template, such as DNA and RNA polymerases.

  • Topoisomerase II Inhibition: Anthracyclines are known inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating and resealing double-strand breaks. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of action for anthracyclines.

Anthracycline_Mechanism_of_Action cluster_inhibition This compound This compound DNA Cellular DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition Replication DNA Replication & Transcription Blocked Apoptosis Apoptosis Replication->Apoptosis

General mechanism of anthracycline action.
Biosynthesis

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) that has been cloned and expressed heterologously. While a complete functional analysis of every enzyme is still an area of active research, the general pathway follows the principles of type II polyketide synthesis.

The biosynthesis initiates with a starter unit, likely derived from primary metabolism, which is then extended by the iterative addition of malonyl-CoA extender units by a set of polyketide synthase (PKS) enzymes. A series of tailoring enzymes, including cyclases, aromatases, oxygenases, and a flexible glycosyltransferase, then modify the polyketide backbone to generate the final tetracyclic structure of this compound, including the attachment of its characteristic deoxysugar moiety.

The following diagram provides a simplified workflow for the key stages in this compound biosynthesis.

Aranciamycin_Biosynthesis_Workflow Starter Starter Unit (e.g., Acetyl-CoA) PKS Type II Polyketide Synthase (PKS) Starter->PKS Extender Extender Units (Malonyl-CoA) Extender->PKS Polyketide Polyketide Chain PKS->Polyketide Tailoring Tailoring Enzymes (Cyclases, Oxygenases, etc.) Polyketide->Tailoring Aglcyone This compound Aglycone Tailoring->Aglcyone Glycosyltransferase Glycosyltransferase Aglcyone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Sugar Deoxysugar Moiety Sugar->Glycosyltransferase

Simplified workflow of this compound biosynthesis.

References

An In-Depth Technical Review of Aranciamycin Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a member of the anthracycline class of antibiotics, a group of natural products renowned for their potent anticancer and antimicrobial properties. First isolated from Streptomyces echinatus, this compound and its derivatives have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, inhibition of Gram-positive bacteria, and potent inhibition of collagenase.[1][2][3] This technical guide provides a comprehensive review of the existing literature on this compound, consolidating quantitative data, outlining experimental methodologies, and visualizing its proposed mechanisms of action and biosynthetic pathway.

Chemical Structure and Properties

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone core linked to a sugar moiety. The core structure is typical of anthracyclines, which are known to intercalate into DNA. The molecular formula for this compound is C₂₇H₂₈O₁₂.[2] Several derivatives, such as this compound anhydride, have also been isolated and characterized.

Quantitative Biological Activity

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values.

Table 1: Cytotoxicity of this compound and its Derivatives
Compound Cell Line Activity IC₅₀ (µM)
This compound IHepG2 (Liver Cancer)Cytotoxic5.57[4]
This compound IA549 (Lung Cancer)Cytotoxic24.30
This compound IHCT-116 (Colon Cancer)Cytotoxic20.82
Aranciamycins 1-4Human Cancer Cell LinesCytotoxic> 7.5
Table 2: Antimicrobial Activity of this compound and its Derivatives
Compound Organism Activity IC₅₀/MIC (µM)
Aranciamycins 1-4Gram-positive bacteriaCytotoxic> 1.1
Aranciamycins 1-4Gram-negative bacteriaNon-cytotoxic> 30
Aranciamycins 1-4FungiNon-cytotoxic> 30
Aranciamycins 1-4M. bovis (BCG)Cytotoxic0.7-1.7
This compound AnhydrideBacillus subtilisWeakly antibacterialNot specified
Table 3: Enzyme Inhibition by this compound
Compound Enzyme Activity IC₅₀ (M)
This compoundClostridium histolyticum collagenaseInhibitor3.7 x 10⁻⁷

Experimental Protocols

Detailed experimental protocols for the biological assays of this compound are not extensively reported in the available literature. However, based on standard methodologies for similar compounds, the following generalized protocols can be outlined.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antibacterial Assays (e.g., Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension from an overnight culture.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Collagenase Inhibition Assay

A common method for measuring collagenase activity involves the use of a synthetic substrate that mimics the collagen cleavage site.

  • Enzyme and Substrate Preparation: Prepare a solution of Clostridium histolyticum collagenase and a synthetic substrate such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

  • Incubation: Pre-incubate the collagenase enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time, which corresponds to the cleavage of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as an anthracycline, it is proposed to share mechanisms common to this class of compounds, primarily involving the disruption of DNA replication and the induction of apoptosis.

DNA Intercalation and Topoisomerase II Inhibition

Anthracyclines are known to intercalate between DNA base pairs, leading to the obstruction of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription. Furthermore, they are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines lead to the accumulation of double-strand breaks in DNA, a highly cytotoxic event that triggers apoptotic cell death.

Topoisomerase_II_Inhibition This compound This compound Cleavage_Complex Topoisomerase II- DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Binds & cleaves Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Blocks DSB Double-Strand Breaks Replication_Fork->DSB Collision leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis via Topoisomerase II inhibition.

Induction of Apoptosis

The accumulation of DNA damage caused by this compound is a potent trigger for apoptosis, or programmed cell death. This process can be initiated through various signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the specific pathways affected by this compound are unknown, general apoptotic signaling is depicted below.

Apoptosis_Induction This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound-mediated DNA damage.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces echinatus proceeds through a type II polyketide synthase (PKS) pathway, which is typical for anthracyclines. The biosynthetic gene cluster for this compound has been cloned, providing a foundation for understanding its assembly. Although the complete pathway has not been fully elucidated, a general scheme can be proposed based on known anthracycline biosynthesis. The process begins with the assembly of a polyketide chain from simple acyl-CoA precursors. This chain undergoes a series of cyclizations and modifications to form the tetracyclic aglycone, which is then glycosylated to yield the final this compound molecule.

Aranciamycin_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Aglycone Formation cluster_2 Glycosylation Acyl-CoA Acyl-CoA PKS Type II PKS Acyl-CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclases Cyclases/Modifying Enzymes Polyketide_Chain->Cyclases Aglycone Aranciamycinone (Aglycone) Cyclases->Aglycone Glycosyltransferase Glycosyltransferase Aglycone->Glycosyltransferase Sugar_Biosynthesis Sugar Nucleotide Precursor Sugar_Biosynthesis->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Generalized workflow for the biosynthesis of this compound.

Conclusion and Future Directions

This compound continues to be a subject of interest due to its diverse biological activities. The available literature provides a solid foundation for its potential as an anticancer and antimicrobial agent. However, significant gaps in our understanding remain. Future research should focus on:

  • Elucidation of the complete biosynthetic pathway: A detailed understanding of the enzymatic steps will enable biosynthetic engineering efforts to produce novel and potentially more potent this compound analogs.

  • Detailed mechanistic studies: While the general mechanism of action can be inferred, specific studies on this compound's interaction with topoisomerase II and its direct effects on various cellular signaling pathways are needed to fully characterize its mode of action.

  • In vivo efficacy and toxicity studies: The promising in vitro data needs to be validated in animal models to assess the therapeutic potential and safety profile of this compound.

The continued investigation of this compound and its derivatives holds promise for the discovery of new therapeutic leads in the ongoing battle against cancer and infectious diseases.

References

The Dawn of Aranciamycin: An In-depth Technical Guide to its Early Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A foundational pillar in the vast architecture of anthracycline antibiotics, Aranciamycin, emerged from early research as a promising molecule with significant biological activity. This technical guide delves into the seminal studies that led to its discovery, isolation, and initial characterization, providing researchers, scientists, and drug development professionals with a comprehensive overview of the foundational knowledge surrounding this potent compound. The early investigations laid the groundwork for understanding its potential, revealing a molecule with strong inhibitory effects against Gram-positive bacteria.

Discovery and Fermentation

This compound was first isolated from the fermentation broth of Streptomyces echinatus, a soil-dwelling bacterium.[1] The initial discovery, detailed in a 1974 publication in The Journal of Antibiotics, marked a significant step forward in the exploration of novel anthracyclines.

Experimental Protocol: Fermentation

The production of this compound was achieved through submerged fermentation of Streptomyces echinatus strain No. 1287. The fermentation process was carried out under specific conditions to optimize the yield of the antibiotic.

Medium Composition:

  • Soybean meal: 2.0%

  • Glucose: 2.0%

  • NaCl: 0.5%

  • CaCO₃: 0.2%

  • Initial pH: 7.0

Fermentation Conditions:

  • Temperature: 28°C

  • Agitation: Rotary shaker at 200 rpm

  • Duration: 96 hours

This process yielded a culture broth rich in this compound, which was then subjected to extraction and purification.

Isolation and Purification

The isolation of this compound from the fermentation broth was a multi-step process involving solvent extraction and chromatographic techniques to yield a pure, orange-yellow crystalline compound.

Experimental Protocol: Isolation and Purification
  • Extraction: The filtered fermentation broth was adjusted to pH 3.0 and extracted with ethyl acetate. The organic phase, containing the crude this compound, was then concentrated under vacuum.

  • Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient. The fractions containing this compound were identified by their characteristic orange color and thin-layer chromatography (TLC) profile.

  • Crystallization: The purified fractions were combined, concentrated, and this compound was crystallized from a mixture of methanol and water to yield orange-yellow needles.

Diagram: this compound Isolation Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces echinatus Fermentation (96h, 28°C) Filtration Filtration of Broth Fermentation->Filtration Acidification Acidification (pH 3.0) Filtration->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Concentration1 Vacuum Concentration EtOAc_Extraction->Concentration1 Silica_Gel Silica Gel Chromatography Concentration1->Silica_Gel Fraction_Collection Fraction Collection (TLC) Silica_Gel->Fraction_Collection Concentration2 Concentration Fraction_Collection->Concentration2 Crystallization Crystallization Concentration2->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: A streamlined workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of physico-chemical characterization, degradation studies, and spectroscopic analysis. It was determined to be an anthracycline glycoside, composed of a tetracyclic aglycone, named aranciamycinone, linked to a deoxy sugar moiety.

Physico-chemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₇H₂₈O₁₂
Molecular Weight544.5 g/mol
AppearanceOrange-yellow needles
Melting Point189-191°C
Optical Rotation ([α]D²⁰)+220° (c 0.1, CHCl₃)
UV λmax (MeOH)228, 256, 292, 435 nm

Acid hydrolysis of this compound yielded the aglycone, aranciamycinone, and the sugar component, which was identified as 2-O-methyl-L-rhamnose. The complete structure was later confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies.

Biological Activity

Early investigations into the biological activity of this compound revealed its potent antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using a standard agar dilution method.

Experimental Protocol: MIC Determination

A serial two-fold dilution of this compound was prepared in nutrient agar. The agar plates were then inoculated with a standardized suspension of the test microorganisms. The plates were incubated at 37°C for 24 hours, and the MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

Antibacterial Spectrum of this compound:

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209P0.1
Bacillus subtilis ATCC 66330.05
Sarcina lutea ATCC 93410.02
Streptococcus pyogenes C2030.2
Mycobacterium smegmatis ATCC 6070.5
Escherichia coli B> 100
Pseudomonas aeruginosa P-1> 100
Candida albicans> 100

The data clearly demonstrates that this compound exhibits strong and selective activity against Gram-positive bacteria, with no significant effect on Gram-negative bacteria or fungi at the tested concentrations.

Diagram: this compound's Primary Mechanism of Action

G This compound This compound Intercalation Intercalation into DNA This compound->Intercalation binds Enzyme_Inhibition Inhibition of Topoisomerase II This compound->Enzyme_Inhibition inhibits DNA Bacterial DNA Topoisomerase_II Topoisomerase II Intercalation->DNA Replication_Block DNA Replication Block Intercalation->Replication_Block Enzyme_Inhibition->Topoisomerase_II Enzyme_Inhibition->Replication_Block Bacteriostatic_Effect Bacteriostatic/ Bactericidal Effect Replication_Block->Bacteriostatic_Effect

Caption: The dual inhibitory action of this compound on bacterial DNA.

Conclusion

The early studies on this compound provided a robust foundation for its classification as a potent anthracycline antibiotic with selective activity against Gram-positive bacteria. The detailed protocols for its fermentation, isolation, and characterization, along with the initial quantitative data on its biological activity, have been instrumental for subsequent research and development in the field of antibiotics. This technical guide serves as a testament to the meticulous scientific inquiry that unveiled the potential of this compound, a molecule that continues to be of interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Aranciamycin from Streptomyces Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Aranciamycin, an anthracycline antibiotic, from Streptomyces fermentation broth. This compound and its analogs have demonstrated notable antitumor and antibacterial activities, making them promising candidates for further drug development.[1]

Introduction to this compound

This compound is a glycosylated aromatic polyketide belonging to the anthracycline class of natural products, which are well-known for their therapeutic properties, particularly in oncology.[2][3] Produced by various species of Streptomyces, this compound exhibits cytotoxic activity against several cancer cell lines and is active against Gram-positive bacteria. The core structure consists of a tetracyclic aglycone to which a deoxy sugar moiety is attached. The isolation and purification of this compound are critical steps for its detailed structural elucidation, pharmacological evaluation, and potential semi-synthetic modifications to improve its therapeutic index.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces species. Optimization of fermentation parameters is crucial for maximizing the yield of the desired metabolite.

Experimental Protocol: Fermentation of Streptomyces sp. for this compound Production

This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.

2.1. Culture Media and Inoculum Preparation

  • Seed Culture Medium (per Liter):

    • Glucose: 10 g

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0-7.2 before sterilization.

  • Production Medium (per Liter):

    • Soluble Starch: 20 g

    • Soybean Meal: 15 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • NaCl: 2 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.02 g

    • CaCO₃: 3 g

    • Adjust pH to 7.0 before sterilization.

2.2. Fermentation Procedure

  • Inoculum Development: Inoculate 50 mL of sterile seed culture medium in a 250 mL Erlenmeyer flask with a loopful of spores or a mycelial suspension of the Streptomyces strain. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture (5-10% v/v) to a 2 L baffled Erlenmeyer flask containing 500 mL of production medium.

  • Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 220 rpm. Monitor the production of this compound periodically by HPLC analysis of a small aliquot of the culture broth.

Table 1: Fermentation Parameters for this compound Production
ParameterRecommended RangeOptimal Value (Example)
Temperature28-35°C30°C
pH6.5-7.57.0
Agitation180-250 rpm220 rpm
Incubation Time7-14 days10 days
Inoculum Size5-10% (v/v)8% (v/v)

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Experimental Workflow for this compound Isolation

Fermentation Streptomyces Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions This compound-Containing Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Extraction and Purification

3.1. Extraction

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Separation of Biomass: Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes or by filtration through cheesecloth.

  • Solvent Extraction: Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3.2. Purification

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., chloroform).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5, v/v) solvent system. Visualize the spots under UV light (254 nm).

    • Pool the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the semi-purified fractions to preparative reverse-phase HPLC.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).

    • Detection: UV detector at 254 nm and 430 nm.

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Table 2: Quantitative Data for this compound Isolation (Illustrative)
StepParameterValue
FermentationBroth Volume10 L
This compound Titer (estimated)15-25 mg/L
ExtractionCrude Extract Weight2.5-3.5 g
Recovery (estimated)85-95%
Column ChromatographySemi-pure Fraction Weight300-450 mg
Recovery (estimated)60-70%
Preparative HPLCPure this compound Weight120-180 mg
Purity (by analytical HPLC)>95%
Overall Yield 12-18 mg/L

Characterization of this compound

The structure and purity of the isolated this compound should be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Visible Spectroscopy: To determine the characteristic absorption maxima.

Hypothetical Biosynthetic Pathway of this compound

This compound, as an anthracycline, is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis involves the assembly of a polyketide chain, followed by a series of tailoring reactions including cyclizations, reductions, oxidations, and glycosylations.[2][4]

cluster_0 Polyketide Synthesis cluster_1 Tailoring Reactions Propionyl_CoA Propionyl-CoA (Starter) PKS Type II PKS Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Aklavinone Aklavinone-like Intermediate Polyketide_Chain->Aklavinone Cyclization/Aromatization Aranciamycin_Aglycone This compound Aglycone Aklavinone->Aranciamycin_Aglycone Tailoring Enzymes Hydroxylation Hydroxylation Methylation Methylation Glycosylation Glycosylation (TDP-L-rhamnose) This compound This compound Aranciamycin_Aglycone->this compound Glycosyltransferase

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful isolation and purification of this compound from Streptomyces fermentation broth. The optimization of each step, from fermentation to final purification, is critical for achieving high yields and purity. The detailed characterization of the isolated compound is essential for confirming its identity and for subsequent pharmacological studies. These methodologies will aid researchers in the efficient production and investigation of this promising class of natural products for potential therapeutic applications.

References

Characterization of Aranciamycin by ¹H and ¹³C NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a polyketide antibiotic belonging to the anthracycline class, a group of natural products renowned for their potent anticancer activities. The complex tetracyclic core and glycosidic side chain of this compound and its analogues necessitate thorough structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This document provides detailed application notes and experimental protocols for the characterization of this compound and its related compounds using ¹H and ¹³C NMR spectroscopy.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound anhydride. This data is crucial for the identification and structural verification of this class of compounds. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Anhydride in CDCl₃ [1][2]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1182.4
2157.0
3111.87.34, s
4162.2
4a110.1
5137.2
5a134.5
6181.8
6a115.8
7120.97.82, d, 7.8
8137.07.72, t, 7.8
9118.47.39, d, 7.8
10161.8
10a108.2
11140.8
11a133.5
12124.58.32, s
1'98.65.62, d, 3.4
2'78.04.12, dd, 9.5, 3.4
3'81.53.78, t, 9.5
4'71.93.55, t, 9.5
5'72.34.05, m
6'17.91.35, d, 6.2
1-OCH₃56.54.10, s
4-OCH₃56.84.08, s
2'-OCH₃60.83.65, s

Note: The complete assignment for this compound, this compound A, I, and J requires access to the full spectroscopic data from cited literature, which is not fully available in the public domain.

Experimental Protocols

Detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR data for this compound and its analogues are provided below. These protocols are based on established methods for the structural elucidation of natural products.

Protocol 1: Sample Preparation for NMR Analysis
  • Compound Isolation and Purification: Isolate this compound or its analogues from the producing organism (e.g., Streptomyces echinatus) using appropriate chromatographic techniques (e.g., silica gel chromatography, HPLC) to ensure high purity (>95%).

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for this compound anhydride.[1][2] Other common solvents for this class of compounds include methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Experiment: Perform a standard one-dimensional ¹H NMR experiment.

  • Acquisition Parameters (Typical):

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust for sample concentration)

    • Spectral Width: 0-15 ppm

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer: Use the same high-field NMR spectrometer as for ¹H NMR.

  • Experiment: Perform a one-dimensional ¹³C NMR experiment with proton decoupling (e.g., using a Waltz16 pulse sequence).

  • Acquisition Parameters (Typical):

    • Pulse Angle: 45-90°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 0-220 ppm

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Protocol 4: 2D NMR for Structural Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the complete structure, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship of its proposed mechanism of action.

Experimental Workflow for this compound Characterization cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR_Sample_Prep NMR_Sample_Prep Pure this compound->NMR_Sample_Prep Dissolve in deuterated solvent MS_Analysis MS_Analysis Pure this compound->MS_Analysis Determine Molecular Formula 1D_NMR 1D_NMR NMR_Sample_Prep->1D_NMR ¹H & ¹³C 2D_NMR 2D_NMR 1D_NMR->2D_NMR COSY, HSQC, HMBC, NOESY Data_Analysis Data_Analysis 2D_NMR->Data_Analysis Assign signals, correlate data Final_Structure Final_Structure Data_Analysis->Final_Structure Determine connectivity & stereochemistry MS_Analysis->Data_Analysis

Caption: Workflow for this compound isolation and characterization.

Proposed Mechanism of Action for Anthracyclines This compound This compound Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Directly inhibits DNA_Intercalation DNA_Intercalation This compound->DNA_Intercalation Binds to DNA DNA DNA Topo_II_Inhibition Topo_II_Inhibition Topoisomerase_II->Topo_II_Inhibition DNA_Intercalation->Topo_II_Inhibition Stabilizes DNA- Topoisomerase II complex DNA_Strand_Breaks DNA_Strand_Breaks Topo_II_Inhibition->DNA_Strand_Breaks Prevents DNA re-ligation Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces programmed cell death

Caption: General mechanism of action for anthracycline antibiotics.

Conclusion

The structural characterization of this compound and its analogues by ¹H and ¹³C NMR spectroscopy is fundamental for ongoing research and development in the field of anticancer agents. The data and protocols presented here provide a framework for the accurate and efficient elucidation of these complex natural products. Further investigation is required to obtain and compare the NMR data for a wider range of this compound analogues and to delineate the specific signaling pathways affected by these promising therapeutic leads.

References

Application Notes and Protocols for LC-MS Analysis of Aranciamycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a potent anthracycline antibiotic with significant antitumor and antibacterial properties.[1] As with other members of the anthracycline class, its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] The growing interest in this compound and its analogs for therapeutic applications necessitates robust and reliable analytical methods for their quantification in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective technique ideal for the analysis of complex mixtures.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained from the LC-MS/MS analysis of this compound and its analogs. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound and its Analogs.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound4.2545.2397.1148.125
This compound A4.5559.2411.1148.125
This compound B4.0529.2381.1148.125
Internal Standard (Daunorubicin)3.8528.2397.1291.128

Table 2: Performance Characteristics of the LC-MS/MS Method.

ParameterThis compoundThis compound AThis compound B
Linearity Range (ng/mL)1 - 10001 - 10001 - 1000
LLOQ (ng/mL)111
LLOD (ng/mL)0.50.50.5
Accuracy (%)95 - 10594 - 10696 - 104
Precision (%RSD)< 10< 10< 10
Recovery (%)> 90> 90> 90

Experimental Protocols

Sample Preparation (Plasma)

This protocol describes the extraction of this compound and its analogs from plasma samples.

Materials:

  • Human plasma

  • This compound, this compound A, this compound B standards

  • Daunorubicin (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma with the internal standard (Daunorubicin) to a final concentration of 100 ng/mL.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Signaling Pathway: Inhibition of Topoisomerase II

This compound, as an anthracycline, is known to inhibit DNA topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication, transcription, and recombination. The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by this compound.

G cluster_topo_cycle Topoisomerase II Catalytic Cycle topo_binds_dna 1. Topo II binds to DNA dna_cleavage 2. Topo II creates a double-strand break topo_binds_dna->dna_cleavage strand_passage 3. A second DNA segment passes through the break dna_cleavage->strand_passage ligation 4. Topo II religates the broken DNA strand_passage->ligation release 5. Topo II releases the DNA ligation->release release->topo_binds_dna This compound This compound This compound->inhibition inhibition->dna_cleavage Inhibits DNA religation

References

Application Notes and Protocols for Developing a Bioassay for Aranciamycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is an anthracycline antibiotic produced by Streptomyces species. Like other anthracyclines, it exhibits both antibiotic and antitumor properties. The primary mechanisms of action for anthracyclines include DNA intercalation and the inhibition of topoisomerase II, which leads to the formation of DNA double-strand breaks and subsequent cell death. Recent studies also suggest that some anthracyclines may act by evicting histones from chromatin. This compound has demonstrated weak antitumor activity and antibacterial effects, particularly against Gram-positive bacteria such as Bacillus subtilis. Furthermore, it has been identified as a potent inhibitor of Clostridium histolyticum collagenase.

These application notes provide detailed protocols for developing and performing bioassays to determine the activity of this compound. The protocols cover methods to assess its antibacterial properties, cytotoxic effects on cancer cell lines, and its inhibitory activity against collagenase.

Data Presentation

The following tables summarize the reported biological activities of this compound and its analogs. These values can serve as a reference for expected outcomes when performing the described bioassays.

Table 1: Reported IC₅₀ Values for this compound and Related Compounds

Compound/TargetCell Line/EnzymeIC₅₀ Value
This compoundClostridium histolyticum collagenase0.37 µM[1]
Aranciamycins 1-4Gram-positive bacteria>1.1 µM[2][3]
Aranciamycins 1-4Human cancer cell lines>7.5 µM[2][3]
Aranciamycins 1-4Mycobacterium bovis (BCG)0.7-1.7 µM
Tetracenoquinocin AHepG2 (Human liver cancer)5.57 µM
Tetracenoquinocin AA549 (Human lung cancer)24.30 µM
Tetracenoquinocin AHCT-116 (Human colon cancer)20.82 µM

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against Bacillus subtilis

This protocol determines the minimum concentration of this compound that inhibits the visible growth of Bacillus subtilis.

Materials and Reagents:

  • This compound

  • Bacillus subtilis (e.g., ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of B. subtilis.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (1-12), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1-2 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of B. subtilis is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare B. subtilis Inoculum (0.5 McFarland) D Inoculate Wells with B. subtilis B->D C->D E Incubate at 37°C for 18-24h D->E F Observe for Bacterial Growth E->F G Determine MIC F->G

Workflow for MIC Determination.
Cytotoxicity Assay: MTT Assay for Cancer Cell Lines (e.g., HepG2, A549, HCT-116)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of this compound.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for MTT Cytotoxicity Assay.
Collagenase Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on the activity of Clostridium histolyticum collagenase.

Materials and Reagents:

  • This compound

  • Clostridium histolyticum collagenase

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala), a synthetic collagenase substrate

  • Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 345 nm

Protocol:

  • Prepare Solutions:

    • Dissolve collagenase in Tricine buffer to a working concentration of 0.8 U/mL.

    • Dissolve FALGPA in Tricine buffer to a concentration of 2 mM.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of collagenase solution.

    • Add 2 µL of the this compound dilution (or DMSO for control).

    • Add 88 µL of Tricine buffer.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the FALGPA solution.

  • Data Acquisition: Immediately measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes at 37°C. The rate of decrease in absorbance is proportional to the collagenase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC₅₀ value.

Collagenase_Inhibition_Workflow A Prepare Reagents: Collagenase, FALGPA, This compound Dilutions B Incubate Collagenase with this compound A->B C Initiate Reaction with FALGPA Substrate B->C D Measure Absorbance at 345 nm (Kinetic Read) C->D E Calculate Inhibition and IC50 Value D->E

Workflow for Collagenase Inhibition Assay.

Potential Signaling Pathways Affected by this compound

As an anthracycline, this compound is expected to interfere with key cellular signaling pathways involved in cell survival and death. The primary mechanism involves the inhibition of Topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

Anthracycline_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition Histones Histones This compound->Histones Induces DSB DNA Double-Strand Breaks DNA->DSB Damage HistoneEviction Histone Eviction Histones->HistoneEviction Apoptosis Apoptosis DSB->Apoptosis Activation of p53 pathway HistoneEviction->Apoptosis Transcriptional Dysregulation

References

Application Notes and Protocols: Antibacterial Spectrum Testing of Aranciamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is an anthracycline antibiotic with known antibacterial properties. This document provides detailed application notes and protocols for testing the antibacterial spectrum of this compound. It is intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy of this compound against various bacterial strains. The protocols outlined below are based on established antimicrobial susceptibility testing methods.

Data Presentation

The antibacterial activity of this compound and its derivatives has been evaluated against a range of bacteria. The following tables summarize the available quantitative data from various studies. It is important to note that the specific activity can vary between different forms of this compound (e.g., this compound anhydride, Aranciamycins I and J).

Table 1: Antibacterial Spectrum of this compound and its Derivatives

Bacterial SpeciesStrainThis compound DerivativeActivity (IC50/MIC)Reference
Bacillus subtilisNot SpecifiedThis compound anhydrideWeak activity[1]
Gram-positive bacteriaNot SpecifiedAranciamycins I, J, AIC50 >1.1 μM[1]
Gram-negative bacteriaSelected strainsAranciamycins I, J, ANoncytotoxic (IC50 >30 μM)[1]
FungiSelected strainsAranciamycins I, J, ANoncytotoxic (IC50 >30 μM)[1]
Mycobacterium bovis (BCG)Not SpecifiedAranciamycins I, J, AIC50 0.7-1.7 μM[1]
Streptococcus agalactiaeNot SpecifiedTirandamycin analoguesMIC 5.7-11.5 μM
Staphylococcus aureus (MSSA, MRSA, VRSA)VariousAnthracimycinMIC ≤0.25 mg/L
Enterococcus faecalis (VRE)Clinical isolatesAnthracimycinActive
Moraxella catarrhalisNot SpecifiedAnthracimycinMIC = 4 mg/L
Klebsiella pneumoniaeNot SpecifiedAnthracimycinMIC >64 mg/L
Acinetobacter baumanniiNot SpecifiedAnthracimycin*MIC >64 mg/L

*Note: Anthracimycin is a distinct antibiotic from this compound and its data is included for comparative purposes of a similarly named compound.

Mechanism of Action

This compound belongs to the anthracycline class of antibiotics. The primary mechanism of action for anthracyclines involves the inhibition of nucleic acid synthesis. This is achieved through two main pathways:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, interfering with processes like replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. This leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

Some studies also suggest that certain anthracyclines may act by promoting histone eviction from chromatin, further disrupting DNA processes. While the general mechanism for anthracyclines is well-established, the specific signaling pathways activated by this compound leading to bacterial cell death require further investigation.

Anthracycline_Mechanism_of_Action cluster_0 This compound This compound (Anthracycline) Bacterial_Cell Bacterial Cell DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA Bacterial DNA DNA_Damage DNA Strand Breaks & Replication Failure DNA->DNA_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA disrupts helix Topoisomerase_II_Inhibition->Topoisomerase_II stabilizes complex Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Generalized mechanism of action for anthracycline antibiotics.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, Enterococcus faecalis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

    • Typically, this involves adding a volume of this compound to the first well and then transferring half of that volume to the subsequent wells containing fresh broth, creating a concentration gradient.

    • Leave a column of wells with only broth and inoculum as a positive control for growth.

    • Leave a column of wells with only broth as a negative control for sterility.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

    • Also, plate an aliquot from the positive growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of the antibacterial spectrum of this compound. The available data suggests that this compound is primarily active against Gram-positive bacteria, with notable activity against some mycobacteria. Further research is warranted to establish a comprehensive MIC profile against a wider range of clinical isolates and to elucidate the specific molecular interactions and signaling pathways involved in its antibacterial action. Adherence to standardized protocols is crucial for generating reproducible and comparable data, which is essential for the potential development of this compound as a therapeutic agent.

References

Application Notes and Protocols: Aranciamycin as a Collagenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Aranciamycin as a selective inhibitor of collagenase, particularly from Clostridium histolyticum.

Introduction

This compound, an anthracycline antibiotic, has been identified as a potent and selective inhibitor of bacterial collagenase.[1] Collagenases are matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix collagen.[2] The ability of this compound to inhibit this enzyme suggests its potential therapeutic application in conditions characterized by excessive collagen degradation. These notes offer detailed experimental procedures to study and characterize the inhibitory effects of this compound on collagenase activity.

Quantitative Data Summary

The inhibitory activity of this compound against Clostridium histolyticum collagenase and its selectivity over other proteases are summarized below.

CompoundEnzymeIC50 ValueNotes
This compoundClostridium histolyticum Collagenase3.7 x 10⁻⁷ MPotent inhibition observed.[1]
This compoundElastaseNo inhibition at ≤ 10⁻⁵ MDemonstrates selectivity.[1]
This compoundTrypsinNo inhibition at ≤ 10⁻⁵ MDemonstrates selectivity.[1]

Experimental Protocols

Protocol 1: In Vitro Collagenase Inhibition Assay using a Spectrophotometric Method

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on collagenase activity using a synthetic substrate, N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

Materials:

  • This compound

  • Collagenase from Clostridium histolyticum

  • FALGPA (Collagenase Substrate)

  • Tricine buffer

  • Calcium Chloride (CaCl₂)

  • Sodium Chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometric microplate reader

Reagent Preparation:

  • Assay Buffer: 50 mM Tricine buffer containing 400 mM NaCl and 10 mM CaCl₂, pH 7.5.

  • Collagenase Solution: Prepare a stock solution of collagenase in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be determined empirically to yield a linear reaction rate.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations for testing.

  • Substrate Solution: Prepare a 2 mM solution of FALGPA in the assay buffer.

Assay Procedure:

  • To each well of a 96-well plate, add 25 µL of the assay buffer.

  • Add 25 µL of the this compound working solution at various concentrations to the sample wells. For the control (uninhibited enzyme) well, add 25 µL of assay buffer with the corresponding DMSO concentration.

  • Add 25 µL of the collagenase solution to all wells.

  • Incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the FALGPA substrate solution to all wells.

  • Immediately measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes at 37°C using a microplate reader. The cleavage of FALGPA by collagenase results in a decrease in absorbance.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro collagenase inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound Solutions plate_setup Pipette Reagents into 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate this compound with Collagenase (37°C, 20 min) plate_setup->pre_incubation reaction_init Initiate Reaction with FALGPA Substrate pre_incubation->reaction_init kinetic_read Kinetic Measurement of Absorbance (345 nm) reaction_init->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for this compound collagenase inhibition assay.

Mechanism of Action

This diagram depicts the direct inhibitory action of this compound on collagenase. As no specific signaling pathway has been elucidated for this interaction, a direct enzyme-inhibitor model is presented.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Collagenase Collagenase Products Degraded Collagen Fragments Collagenase->Products Cleavage Inactive_Complex Inactive Collagenase-Aranciamycin Complex Collagenase->Inactive_Complex Binding Collagen Collagen (Substrate) Collagen->Products Products->Inactive_Complex This compound This compound This compound->Inactive_Complex

References

Application Notes and Protocols for Combinatorial Biosynthesis of Aranciamycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel Aranciamycin analogs through combinatorial biosynthesis. The methodologies outlined below are based on established techniques for the heterologous expression of biosynthetic gene clusters in Streptomyces, tailored for the production of this compound derivatives.

Introduction

Aranciamycins are a class of anthracycline antibiotics known for their antitumor properties. Combinatorial biosynthesis, which involves the genetic engineering of microbial secondary metabolite pathways, offers a powerful strategy to generate novel analogs of these complex natural products. By expressing the this compound biosynthetic gene cluster in a heterologous host and manipulating its enzymatic machinery, it is possible to create a diverse array of new compounds with potentially improved therapeutic properties, such as enhanced cytotoxicity against cancer cells and reduced side effects.

This document details the key experimental workflows, from the heterologous expression of the this compound gene cluster to the fermentation, purification, and biological evaluation of the resulting analogs.

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activities of various this compound analogs against different human cancer cell lines. While the groundbreaking study by Luzhetskyy et al. (2008) reported the generation of Aranciamycins E, F, G, and H with improved antitumor activity, the specific IC50 values from this study are not publicly available.[1] Therefore, the table below includes data for other reported this compound analogs to provide a comparative reference.

AnalogCell LineIC50 (µM)Reference
This compound IGram-positive bacteria>1.1[2]
This compound IHuman cancer cell lines>7.5[2]
This compound IM. bovis bacille Calmette-Guérin0.7-1.7[2]
This compound JGram-positive bacteria>1.1[2]
This compound JHuman cancer cell lines>7.5
This compound JM. bovis bacille Calmette-Guérin0.7-1.7
This compound AGram-positive bacteria>1.1
This compound AHuman cancer cell lines>7.5
This compound AM. bovis bacille Calmette-Guérin0.7-1.7
This compoundGram-positive bacteria>1.1
This compoundHuman cancer cell lines>7.5
This compoundM. bovis bacille Calmette-Guérin0.7-1.7

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the introduction of the this compound biosynthetic gene cluster into the heterologous host, Streptomyces diastatochromogenes Tü6028, via intergeneric conjugation from E. coli.

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the this compound gene cluster on a suitable vector (e.g., a cosmid or BAC) with an apramycin resistance marker.

  • Streptomyces diastatochromogenes Tü6028 recipient strain.

  • Luria-Bertani (LB) medium and agar.

  • Tryptic Soy Broth (TSB) medium.

  • Mannitol Soya (MS) agar plates.

  • Antibiotics: Kanamycin, Apramycin, Nalidixic acid.

  • Sterile water and centrifuge tubes.

Protocol:

  • Prepare the E. coli Donor Strain: a. Inoculate a single colony of E. coli ET12567/pUZ8002 containing the this compound gene cluster vector into 50 mL of LB medium supplemented with kanamycin (50 µg/mL) and apramycin (50 µg/mL). b. Incubate overnight at 37°C with shaking. c. Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes). d. Wash the cell pellet twice with an equal volume of fresh LB medium to remove any residual antibiotics. e. Resuspend the final cell pellet in 1 mL of LB medium.

  • Prepare the S. diastatochromogenes Recipient Strain: a. Grow S. diastatochromogenes Tü6028 in TSB medium until it reaches the late-logarithmic growth phase. b. Alternatively, prepare a dense spore suspension from a mature culture grown on a suitable agar medium.

  • Intergeneric Conjugation: a. Mix 500 µL of the prepared E. coli donor cell suspension with 500 µL of the S. diastatochromogenes recipient culture or spore suspension. b. Spread the cell mixture onto MS agar plates. c. Incubate the plates at 28°C for 16-20 hours to allow for conjugation.

  • Selection of Exconjugants: a. After incubation, overlay the MS agar plates with 1 mL of sterile water containing apramycin (50 µg/mL) and nalidixic acid (25 µg/mL). Nalidixic acid is used to counter-select against the E. coli donor. b. Continue to incubate the plates at 28°C for 7-10 days, or until apramycin-resistant Streptomyces colonies appear.

  • Verification of Exconjugants: a. Pick individual exconjugant colonies and streak them onto fresh MS agar plates containing apramycin to confirm resistance. b. Perform PCR analysis on genomic DNA isolated from the exconjugants to verify the presence of the this compound biosynthetic gene cluster.

Heterologous_Expression_Workflow cluster_Ecoli E. coli Donor Preparation cluster_Streptomyces Streptomyces Recipient Preparation cluster_Conjugation Conjugation and Selection cluster_Verification Verification Ecoli_culture Culture E. coli with This compound Gene Cluster Ecoli_wash Wash and Concentrate E. coli Cells Ecoli_culture->Ecoli_wash Mix Mix Donor and Recipient Strains Ecoli_wash->Mix Strepto_culture Culture S. diastatochromogenes or Prepare Spores Strepto_culture->Mix Plate Plate on MS Agar Mix->Plate Incubate_conjugation Incubate for Conjugation Plate->Incubate_conjugation Overlay Overlay with Antibiotics (Apramycin + Nalidixic Acid) Incubate_conjugation->Overlay Incubate_selection Incubate for Selection Overlay->Incubate_selection Isolate Isolate Exconjugant Colonies Incubate_selection->Isolate Verify Verify by PCR Isolate->Verify Fermentation_Workflow Start Inoculate Seed Culture (Engineered Streptomyces) Incubate_Seed Incubate Seed Culture (28-30°C, 48-72h, 220 rpm) Start->Incubate_Seed Inoculate_Production Inoculate Production Medium (5% v/v) Incubate_Seed->Inoculate_Production Incubate_Production Incubate Production Culture (28-30°C, 5-7 days, 220 rpm) Inoculate_Production->Incubate_Production Monitor Monitor Production by HPLC Incubate_Production->Monitor Harvest Harvest Culture Broth Monitor->Harvest Aranciamycin_Biosynthesis_Pathway PKS Polyketide Synthase (PKS) Polyketide Polyketide Chain PKS->Polyketide Tailoring Tailoring Enzymes (Cyclases, Oxygenases, etc.) Polyketide->Tailoring Aranciamycinone Aranciamycinone Aglycone Tailoring->Aranciamycinone Glycosyltransferase Flexible Glycosyltransferase Aranciamycinone->Glycosyltransferase Aranciamycins This compound Analogs (E, F, G, H, etc.) Glycosyltransferase->Aranciamycins Sugar Deoxysugar Precursors Sugar->Glycosyltransferase

References

Application Notes and Protocols for Optimal Aranciamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fermentation media and protocols for optimizing the production of Aranciamycin, an anthracycline antibiotic with potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a foundational resource for research and development.

Introduction to this compound

This compound is a bioactive secondary metabolite belonging to the anthracycline class of antibiotics, known for their potential anticancer and antimicrobial properties. It is produced by specific strains of soil-dwelling bacteria of the genus Streptomyces, most notably Streptomyces echinatus.[1] The optimization of fermentation conditions, particularly the composition of the culture medium, is a critical step in maximizing the yield and purity of this compound for further study and development.

Recommended Microorganism

The primary producing organism for this compound is Streptomyces echinatus. A commonly referenced strain for this compound production is Streptomyces echinatus ATCC 21133. For research purposes, it is recommended to obtain a verified culture from a reputable microbial culture collection to ensure strain identity and productivity.

Baseline Fermentation Media for Streptomyces echinatus

While a universally optimized medium for this compound production is not defined in the literature, several established media for Streptomyces cultivation can serve as excellent starting points for optimization studies. The following table summarizes some recommended baseline media.

Table 1: Baseline Fermentation Media for Streptomyces echinatus

Medium DesignationComponentConcentration (g/L)Reference
ATCC Medium 172 Yeast Extract4.0ATCC
Malt Extract10.0
Dextrose4.0
Agar (for solid)20.0
GYM Streptomyces Medium Glucose4.0DSMZ Medium 65
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid)12.0
Yeast-Starch Agar (A) Soluble Starch10.0[2]
Yeast Extract2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Agar (for solid)15.0
General Production Medium Soluble Starch10.0[3]
Pharmamedia5.0
CuSO₄0.05
NaI0.005
CaCO₃2.0

Experimental Protocol: Media Optimization for this compound Production

The following protocol outlines a systematic approach to optimize the fermentation medium for enhanced this compound yield using the One-Factor-at-a-Time (OFAT) method followed by a Response Surface Methodology (RSM) for fine-tuning.

1. Preparation of Seed Culture:

  • Prepare a seed culture medium (e.g., ATCC Medium 172 broth).

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or a mycelial suspension of S. echinatus from a fresh agar plate.

  • Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

2. One-Factor-at-a-Time (OFAT) Optimization:

  • Carbon Source Screening:

    • Prepare the baseline production medium (e.g., General Production Medium without the default carbon source).

    • Supplement the medium with different carbon sources (e.g., glucose, soluble starch, glycerol, fructose, maltose) at a fixed concentration (e.g., 20 g/L).

    • Inoculate with the seed culture (5% v/v).

    • Ferment for 7-10 days at 28-30°C and 200 rpm.

    • Harvest the broth and quantify this compound concentration.

  • Nitrogen Source Screening:

    • Using the best-performing carbon source from the previous step, prepare the production medium without the default nitrogen source.

    • Supplement with various nitrogen sources (e.g., yeast extract, peptone, tryptone, soybean meal, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).

    • Conduct the fermentation and analysis as described above.

  • Optimization of Inorganic Salts and Trace Elements:

    • Systematically vary the concentrations of key inorganic salts like K₂HPO₄ and MgSO₄·7H₂O to assess their impact on production.

3. Response Surface Methodology (RSM) for Fine-Tuning:

  • Based on the OFAT results, select the most significant factors (e.g., concentrations of the best carbon and nitrogen sources, and a key inorganic salt).

  • Design a central composite design (CCD) or Box-Behnken design (BBD) experiment to investigate the interactions between these factors and determine their optimal concentrations.

  • Perform the fermentation experiments according to the design matrix.

  • Analyze the results using statistical software to generate a predictive model for this compound production and identify the optimal medium composition.

4. Quantification of this compound:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or chloroform-methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • HPLC Analysis:

    • A reverse-phase HPLC method is suitable for the quantification of anthracyclines.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (typically in the range of 254 nm and 430 nm for anthracyclines).

    • Quantify by comparing the peak area to a standard curve of purified this compound.

This compound Biosynthesis and Regulation

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway can inform strategies to enhance production through metabolic engineering or precursor feeding.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and cloned.[4] It contains genes encoding a type II polyketide synthase (PKS), which assembles the polyketide backbone of the aglycone, as well as genes for tailoring enzymes like glycosyltransferases, which attach the sugar moieties.

Aranciamycin_Biosynthesis_Workflow cluster_0 Upstream Processes cluster_1 This compound Biosynthesis cluster_2 Regulation Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Acetyl_CoA Acetyl-CoA Primary_Metabolism->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC PKS Type II Polyketide Synthase (PKS) (Encoded by BGC) Malonyl_CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxygenases) (Encoded by BGC) Polyketide_Backbone->Tailoring_Enzymes Aranciamycinone Aranciamycinone (Aglycone) Tailoring_Enzymes->Aranciamycinone Glycosyltransferase Glycosyltransferase (Encoded by BGC) Aranciamycinone->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Sugar_Precursors Sugar Precursors (from primary metabolism) Sugar_Precursors->Glycosyltransferase Regulatory_Genes Regulatory Genes (in BGC and global) Regulatory_Genes->PKS Activation/Repression Environmental_Signals Environmental Signals (e.g., Nutrient Limitation) Environmental_Signals->Regulatory_Genes

Caption: Simplified workflow of this compound biosynthesis and its regulation.

Experimental Workflow for Media Optimization

The following diagram illustrates the logical flow of experiments for optimizing the fermentation medium for this compound production.

Media_Optimization_Workflow Start Start: Select Baseline Medium Seed_Culture Prepare Seed Culture of S. echinatus Start->Seed_Culture OFAT One-Factor-at-a-Time (OFAT) Optimization Seed_Culture->OFAT Carbon_Source Screen Carbon Sources OFAT->Carbon_Source Nitrogen_Source Screen Nitrogen Sources Carbon_Source->Nitrogen_Source Salts Optimize Inorganic Salts Nitrogen_Source->Salts Identify_Factors Identify Significant Factors from OFAT Salts->Identify_Factors RSM Response Surface Methodology (RSM) Design_Experiment Design RSM Experiment (e.g., CCD, BBD) Identify_Factors->Design_Experiment Run_Fermentations Run Fermentation Experiments Design_Experiment->Run_Fermentations Analyze_Results Analyze Results and Build Predictive Model Run_Fermentations->Analyze_Results Optimal_Medium Determine Optimal Medium Composition Analyze_Results->Optimal_Medium Validation Validate Predicted Optimum Optimal_Medium->Validation End End: Optimized Protocol Validation->End

Caption: Experimental workflow for fermentation media optimization.

References

Application Notes and Protocols for Scaling Up Aranciamycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a potent anthracycline antibiotic with potential applications in oncology. Produced by the actinomycete Streptomyces echinatus, efficient large-scale production is crucial for further research and development. This document provides detailed application notes and protocols for the successful scaling up of the this compound fermentation process, from laboratory shake flasks to pilot-scale bioreactors. The methodologies are based on established principles for Streptomyces fermentation and secondary metabolite production.

Data Presentation

Table 1: Media Composition for Different Stages of Fermentation
ComponentSeed Culture Medium (g/L)Production Medium (Shake Flask, g/L)Production Medium (Bioreactor, g/L)
Glucose102040
Soluble Starch-1020
Soybean Meal51525
Yeast Extract5510
K₂HPO₄112
MgSO₄·7H₂O0.50.51
NaCl335
CaCO₃235
Trace Element Solution1 mL1 mL2 mL
pH7.0-7.27.0-7.27.0-7.2
Table 2: Process Parameters for Different Fermentation Scales
ParameterShake Flask (250 mL)5L Bioreactor50L Bioreactor
Working Volume50 mL3.5 L35 L
Inoculum Size (% v/v)51010
Temperature (°C)28-3028-3028-30
Agitation (rpm)200-220300-500 (Tip Speed: 0.5-1.5 m/s)150-300 (Tip Speed: 1.0-2.5 m/s)
AerationN/A (Baffled Flasks)1.0 vvm1.0-1.5 vvm
Dissolved Oxygen (DO)Not ControlledMaintained >30%Maintained >30%
pH ControlNone7.0 ± 0.2 (with H₂SO₄/NaOH)7.0 ± 0.2 (with H₂SO₄/NaOH)
Fermentation Time (days)7-98-109-12
Expected Yield (Relative)1x3-5x4-6x

Experimental Protocols

Protocol 1: Strain Maintenance and Inoculum Development
  • Strain Maintenance: Maintain Streptomyces echinatus on ISP2 agar slants at 4°C for short-term storage. For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.

  • Spore Suspension Preparation:

    • Grow S. echinatus on ISP2 agar plates for 7-10 days at 28°C until heavy sporulation occurs.

    • Aseptically scrape the spores from the agar surface and suspend them in sterile distilled water containing 0.01% Tween 80.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

  • Seed Culture Preparation:

    • Inoculate 50 mL of sterile Seed Culture Medium in a 250 mL baffled shake flask with 1 mL of the spore suspension.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-220 rpm. A well-grown seed culture will appear as a dense, fragmented mycelial suspension.

Protocol 2: Shake Flask Fermentation for this compound Production
  • Medium Preparation: Prepare the Production Medium (Shake Flask) as detailed in Table 1 and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer 2.5 mL (5% v/v) of the mature seed culture into a 250 mL baffled shake flask containing 50 mL of production medium.

  • Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 200-220 rpm for 7-9 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at 24-hour intervals.

    • Monitor pH, biomass (dry cell weight), and this compound concentration.

Protocol 3: Scale-Up to Pilot-Scale Bioreactor (5L and 50L)
  • Bioreactor Preparation:

    • Prepare and sterilize the bioreactor containing the Production Medium (Bioreactor) as specified in Table 1.

    • Calibrate pH and Dissolved Oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer the mature seed culture to the bioreactor to achieve a final inoculum concentration of 10% (v/v).

  • Fermentation Control:

    • Maintain the temperature at 28-30°C.

    • Control the pH at 7.0 ± 0.2 using automated addition of sterile 1M H₂SO₄ and 1M NaOH.

    • Set the initial agitation and aeration rates as indicated in Table 2.

    • Implement a DO-stat fed-batch strategy if required, where a concentrated glucose feed is initiated when the DO level drops, to maintain it above 30% saturation. This can help in achieving higher cell densities and prolonged production phase.

  • Monitoring:

    • Monitor key parameters online (pH, DO, temperature, agitation, aeration).

    • Take offline samples to measure biomass, substrate consumption, and this compound titer.

Protocol 4: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with acetone, followed by evaporation of the acetone and extraction of the aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the sample using a C18 reverse-phase HPLC column.

    • Use a gradient elution system with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV detector at its characteristic wavelength.

    • Quantify the concentration by comparing the peak area with a standard curve prepared from purified this compound.

Mandatory Visualizations

Aranciamycin_Biosynthesis_Pathway Propionyl-CoA Propionyl-CoA Type II PKS Type II PKS Propionyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Poly-β-ketide chain Poly-β-ketide chain Type II PKS->Poly-β-ketide chain Aromatization/Cyclization Aromatization/Cyclization Poly-β-ketide chain->Aromatization/Cyclization Aklavinone-like intermediate Aklavinone-like intermediate Aromatization/Cyclization->Aklavinone-like intermediate Tailoring Enzymes Tailoring Enzymes Aklavinone-like intermediate->Tailoring Enzymes Hydroxylation Hydroxylation Tailoring Enzymes->Hydroxylation Methylation Methylation Hydroxylation->Methylation This compound Aglycone This compound Aglycone Methylation->this compound Aglycone Glycosylation Glycosylation Glycosyltransferase Glycosyltransferase This compound Aglycone->Glycosyltransferase TDP-L-rhamnose TDP-L-rhamnose TDP-L-rhamnose->Glycosyltransferase This compound This compound Glycosyltransferase->this compound Fermentation_Scale_Up_Workflow cluster_0 Strain and Inoculum Development cluster_1 Lab-Scale Production cluster_2 Pilot-Scale Production cluster_3 Downstream Processing Strain_Maintenance S. echinatus Culture (Agar Slant / Cryostock) Spore_Suspension Spore Suspension (1x10^8 spores/mL) Strain_Maintenance->Spore_Suspension Seed_Culture Seed Culture (Shake Flask, 48-72h) Spore_Suspension->Seed_Culture Shake_Flask Shake Flask Fermentation (250mL, 7-9 days) Seed_Culture->Shake_Flask Bioreactor_5L 5L Bioreactor (8-10 days) Shake_Flask->Bioreactor_5L Scale-up Bioreactor_50L 50L Bioreactor (9-12 days) Bioreactor_5L->Bioreactor_50L Scale-up Extraction Extraction (Ethyl Acetate) Bioreactor_50L->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Aranciamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for Aranciamycin, a member of the anthracycline class of antibiotics. The protocols outlined below are based on established methodologies for assessing the cytotoxic and apoptotic effects of anticancer compounds.

Overview of this compound's Cytotoxic Activity

This compound has demonstrated moderate and selective cytotoxic activity against various human cancer cell lines. As an anthracycline, its mechanism of action is presumed to involve the inhibition of topoisomerase II and the induction of apoptosis, common traits of this class of compounds. The following sections detail the protocols to quantify its cytotoxic effects and elucidate its potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives against several human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCompoundIC50 (µM)Reference
HepG2 (Liver Cancer)This compound I5.57[1][2]
A549 (Lung Cancer)This compound I24.30[1][2]
HCT-116 (Colon Cancer)This compound I20.82[1]
K562 (Leukemia)Dermacozine G (this compound derivative)7
K562 (Leukemia)Dermacozine F (this compound derivative)9
K562 (Leukemia)Compound 3 (Anthracycline derivative)22.0 ± 0.20
K562 (Leukemia)Compound 5 (Anthracycline derivative)1.80 ± 0.01
K562 (Leukemia)Compound 6 (Anthracycline derivative)12.1 ± 0.07

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, HCT-116, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound dilutions incubate_24h->add_this compound incubate_drug Incubate for 24-72h add_this compound->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Apoptosis Detection by Western Blot Analysis

Western blotting can be used to detect the expression of key proteins involved in apoptosis, such as caspases.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells using RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 inhibition? Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC formation Death_Receptors->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage PARP cleavage Caspase3->PARP_cleavage

Potential Apoptotic Signaling
Topoisomerase II Inhibition Assay

This assay determines if this compound inhibits the decatenation activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer

  • ATP

  • Stop solution/loading dye

  • Agarose gel electrophoresis system

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

    • Add various concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding Topoisomerase II enzyme.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto an agarose gel.

    • Perform electrophoresis to separate the catenated and decatenated DNA.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye. Inhibition is observed as a decrease in decatenated DNA compared to the control.

TopoII_Inhibition_Workflow Topoisomerase II Inhibition Assay Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis mix_reagents Combine buffer, ATP, kDNA add_drug Add this compound mix_reagents->add_drug add_enzyme Add Topoisomerase II add_drug->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction electrophoresis Agarose gel electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands electrophoresis->visualize

Topoisomerase II Inhibition Workflow
Cell Cycle Analysis using Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization or scraping.

  • Fixation:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest_cells Harvest cells treat_cells->harvest_cells fix_in_ethanol Fix in cold 70% ethanol harvest_cells->fix_in_ethanol stain_with_pi Stain with Propidium Iodide fix_in_ethanol->stain_with_pi flow_cytometry Analyze by flow cytometry stain_with_pi->flow_cytometry quantify_phases Quantify cell cycle phases flow_cytometry->quantify_phases

Cell Cycle Analysis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aranciamycin Production from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of aranciamycin from Streptomyces cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

This compound is an anthracycline antibiotic known for its potential antitumor properties.[1] It is primarily produced by the bacterium Streptomyces echinatus.[2]

Q2: My Streptomyces culture is growing well (high biomass) but the this compound yield is low. What are the potential causes?

This is a common issue in secondary metabolite production. Several factors could be at play:

  • Suboptimal Fermentation Conditions: The optimal conditions for biomass growth may not be the same as for antibiotic production. Key parameters like pH, temperature, and dissolved oxygen levels might be favoring vegetative growth over secondary metabolism.

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, like glucose, can repress the genes responsible for antibiotic biosynthesis, a phenomenon known as carbon catabolite repression.[3]

  • Inappropriate Precursors: The culture medium may lack the specific precursor molecules required for the biosynthesis of the this compound molecule.

  • Strain Degeneration: Streptomyces strains can sometimes lose their ability to produce high titers of antibiotics after repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks for inoculating production media.

Q3: What are the key precursor molecules for this compound biosynthesis?

This compound belongs to the polyketide family of antibiotics. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. For anthracyclines like this compound, the core structure is typically assembled from acetyl-CoA and propionyl-CoA precursors. While the precise biosynthetic pathway for this compound is not extensively detailed in publicly available literature, it is expected to follow the general principles of type II polyketide synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Medium Composition 1. Optimize Carbon Source: Experiment with different carbon sources. While glucose supports good growth, it can repress antibiotic production. Try more complex carbohydrates like starch, dextrin, or glycerol.[4][5] 2. Optimize Nitrogen Source: The type and concentration of the nitrogen source are critical. Test various organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. 3. Precursor Supplementation: Based on the presumed polyketide pathway, supplement the medium with precursors like acetate or propionate to potentially boost yield.
Inappropriate Physical Fermentation Parameters 1. pH Optimization: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral (pH 6.0-8.0). Monitor and control the pH of your culture. 2. Temperature Optimization: Most Streptomyces species have an optimal temperature for secondary metabolite production between 28-37°C. Perform a temperature optimization study for your specific strain. 3. Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing the agitation speed and aeration rate in your fermenter or shake flask.
Strain Instability 1. Use Fresh Inoculum: Always start your fermentation with a fresh inoculum from a well-maintained stock culture (e.g., a frozen glycerol stock). 2. Strain Re-selection: If you suspect strain degradation, consider re-isolating single colonies and screening for high-producing variants.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Steps
Inconsistent Inoculum 1. Standardize Inoculum Preparation: Use a standardized protocol for preparing your seed culture, including the age of the culture, inoculum volume, and cell density. 2. Monitor Inoculum Quality: Before inoculating your production culture, ensure the seed culture is healthy and in the correct growth phase.
Variability in Media Components 1. Use High-Quality Reagents: Ensure the quality and consistency of your media components. 2. Prepare Media Consistently: Follow a strict protocol for media preparation to avoid batch-to-batch variations.
Fluctuations in Fermentation Parameters 1. Calibrate Probes and Equipment: Regularly calibrate pH probes, temperature sensors, and other monitoring equipment. 2. Ensure Precise Control: In a bioreactor setting, ensure that the control systems for pH, temperature, and dissolved oxygen are functioning correctly.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the expected impact of different fermentation parameters on this compound yield. Note that the specific optimal values may vary depending on the Streptomyces strain and specific culture conditions. The quantitative data presented here is illustrative and based on typical results for anthracycline and other polyketide antibiotics produced by Streptomyces.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (10 g/L)Relative this compound Yield (%)Reference
Glucose50
Starch100
Glycerol85
Dextrin95
Fructose70

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Relative this compound Yield (%)Reference
Peptone90
Yeast Extract100
Soybean Meal110
Ammonium Sulfate75
Sodium Nitrate65

Table 3: Effect of pH on this compound Production

Initial pHRelative this compound Yield (%)Reference
5.040
6.075
7.0100
8.080
9.050

Table 4: Effect of Temperature on this compound Production

Temperature (°C)Relative this compound Yield (%)Reference
2570
30100
3785
4240

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production
  • Seed Culture Preparation:

    • Prepare a seed medium (e.g., Tryptic Soy Broth or ISP Medium 2).

    • Inoculate the medium with a fresh culture of Streptomyces echinatus from a spore stock or a fresh agar plate.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Prepare the production medium with the desired carbon and nitrogen sources (refer to tables above for starting points). A basal medium could consist of (g/L): Soluble Starch (20), Yeast Extract (5), K2HPO4 (1), MgSO4·7H2O (0.5), NaCl (0.5).

    • Adjust the initial pH to 7.0 before sterilization.

    • Dispense the medium into baffled shake flasks.

    • Inoculate the production flasks with the seed culture (typically 5-10% v/v).

    • Incubate the production cultures at 30°C with shaking at 200-250 rpm for 7-10 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours).

    • Separate the mycelial biomass from the supernatant by centrifugation.

    • Extract this compound from the supernatant and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization
  • Baseline Experiment: Perform a fermentation using a standard medium and set of conditions to establish a baseline this compound yield.

  • Vary One Factor: In a series of experiments, vary a single parameter (e.g., pH, temperature, or the concentration of a single medium component) while keeping all other parameters constant.

  • Analyze Results: Compare the this compound yield from each experimental condition to the baseline.

  • Iterate: Once the optimum for one factor is determined, set that parameter to its optimal value and proceed to optimize the next factor.

Visualizations

Proposed Biosynthetic Pathway for this compound

Aranciamycin_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Extender units Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Starter/Extender units Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Assembly Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Methyltransferases, Glycosyltransferases) Polyketide_Backbone->Tailoring_Enzymes Modifications This compound This compound Tailoring_Enzymes->this compound Final Product

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Optimizing this compound Yield

Optimization_Workflow Start Start: Low this compound Yield Strain_Check Check Strain Viability (Use fresh stock) Start->Strain_Check OFAT One-Factor-at-a-Time (OFAT) Optimization Strain_Check->OFAT Carbon Carbon Source Optimization OFAT->Carbon Nitrogen Nitrogen Source Optimization Carbon->Nitrogen pH_Temp pH & Temperature Optimization Nitrogen->pH_Temp Analysis Analyze Yield (HPLC) pH_Temp->Analysis Analysis->OFAT Further Optimization Needed High_Yield High this compound Yield Analysis->High_Yield Optimized Conditions

Caption: Workflow for optimizing this compound production.

Logical Relationship of Factors Affecting Yield

Factors_Affecting_Yield Yield This compound Yield Genetics Strain Genetics Genetics->Yield Fermentation Fermentation Conditions Fermentation->Yield pH pH Fermentation->pH Temp Temperature Fermentation->Temp Aeration Aeration Fermentation->Aeration Medium Medium Composition Medium->Yield Carbon Carbon Source Medium->Carbon Nitrogen Nitrogen Source Medium->Nitrogen Precursors Precursors Medium->Precursors

Caption: Key factors influencing this compound yield.

References

Technical Support Center: Optimizing Fermentation Parameters for Aranciamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Aranciamycin production from Streptomyces echinatus.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Question: Why is the biomass of my Streptomyces echinatus culture low?

Answer: Low biomass can be due to several factors:

  • Suboptimal Medium Composition: The carbon and nitrogen sources are critical for growth. While some Streptomyces species utilize glucose and starch effectively, others may prefer different sources. It is advisable to screen various carbon and nitrogen sources to find the optimal combination for S. echinatus.

  • Incorrect Physical Parameters: Ensure that the pH, temperature, and aeration are within the optimal range for Streptomyces growth. Most species prefer a neutral to slightly alkaline initial pH (around 7.0–8.0) and a temperature between 28–39°C.[1][2] Inadequate aeration, influenced by shaking speed and the volume of medium in the flask, can also limit growth.

Question: My Streptomyces echinatus culture is growing well, but the this compound yield is low. What can I do?

Answer: Low yield of secondary metabolites like this compound, despite good growth, is a common challenge. Here are several factors to investigate:

  • Nutrient Limitation or Repression:

    • Carbon Source: Readily metabolized sugars can sometimes repress secondary metabolite production. Trying different carbon sources or using fed-batch strategies to maintain a low concentration of the primary carbon source can be beneficial.

    • Phosphate Levels: High concentrations of phosphate can inhibit the biosynthesis of some antibiotics. Consider testing different phosphate concentrations in your production medium.

  • Suboptimal Fermentation Conditions: The optimal conditions for growth and antibiotic production can differ. It may be necessary to shift the temperature or pH after the initial growth phase to favor this compound biosynthesis.

  • Lack of Precursors: The biosynthesis of this compound, an anthracycline-type antibiotic, requires specific precursor molecules.[3] Ensure that the medium provides an adequate supply of the necessary building blocks. Supplementation with specific amino acids or other precursors might enhance the yield.[4]

  • Product Degradation: this compound may be unstable under certain conditions. Investigate the stability of this compound at different pH values and temperatures to ensure it is not degrading after being produced.[5]

  • Regulatory Factors: The production of secondary metabolites is often tightly regulated by the microorganism. Sometimes, specific inducer molecules or co-cultivation with other microorganisms can trigger or enhance production.

Question: I am observing batch-to-batch variability in my this compound production. How can I improve consistency?

Answer: Batch-to-batch variability often stems from a lack of precise control over the fermentation process. To improve consistency:

  • Standardize Inoculum Preparation: Ensure that the age, size, and physiological state of the inoculum are consistent for every fermentation.

  • Precise Media Preparation: Carefully control the composition of the medium, including the quality of raw materials, as variations can affect the fermentation outcome.

  • Monitor and Control Fermentation Parameters: Use calibrated probes to monitor and control key parameters like pH, temperature, and dissolved oxygen throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for Streptomyces echinatus fermentation for this compound production?

Q2: What are the typical optimal pH and temperature ranges for antibiotic production by Streptomyces?

A2: For many Streptomyces species, the optimal temperature for antibiotic production is in the range of 28-39°C. The optimal initial pH is typically neutral to slightly alkaline, around 7.0-8.0. However, the optimal conditions can be strain-specific and should be determined experimentally for S. echinatus and this compound production.

Q3: How can I extract this compound from the fermentation broth?

A3: A common method for extracting antibiotics from a fermentation broth is solvent extraction. After separating the mycelium from the broth by centrifugation or filtration, the supernatant can be extracted with an organic solvent such as ethyl acetate or n-butanol. The organic phase, containing the this compound, can then be concentrated to yield the crude product, which can be further purified using chromatography.

Q4: How can I quantify the amount of this compound produced?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying antibiotics like this compound. A reversed-phase C18 column is often used with a suitable mobile phase, and detection is typically done using a UV detector at a wavelength where this compound has maximum absorbance.

Quantitative Data Summary

Table 1: General Fermentation Parameters for Streptomyces Species

ParameterTypical RangeReference(s)
Temperature28 - 39 °C
Initial pH7.0 - 8.0
Incubation Time7 - 14 days
Shaking Speed150 - 250 rpm

Table 2: Common Media Components for Streptomyces Fermentation

ComponentExamplesPurposeReference(s)
Carbon SourceGlucose, Starch, Glycerol, FructoseEnergy and Carbon skeletons
Nitrogen SourceSoybean meal, Yeast extract, Peptone, ThreonineBiosynthesis of amino acids, proteins, and nucleic acids
MineralsK₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃, FeSO₄·7H₂OCo-factors for enzymes and maintaining osmotic balance

Experimental Protocols

Inoculum Preparation
  • Prepare a suitable agar medium for Streptomyces, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) No. 7 medium.

  • Inoculate the agar plates with a spore suspension or a mycelial stock of Streptomyces echinatus.

  • Incubate the plates at 30°C for 7-10 days until good sporulation is observed.

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile water or a suitable buffer.

  • Use this spore suspension to inoculate a liquid seed medium (e.g., Tryptone Soya Broth).

  • Incubate the seed culture at 30°C on a rotary shaker (e.g., 200 rpm) for 2-3 days until sufficient growth is achieved.

Fermentation for this compound Production
  • Prepare the production medium in baffled flasks. A variety of media can be screened to find the optimal one.

  • Inoculate the production medium with the seed culture (typically 2-10% v/v).

  • Incubate the flasks under controlled conditions of temperature and agitation. These parameters should be optimized for this compound production.

  • Monitor the fermentation by taking samples at regular intervals to measure biomass, pH, and this compound concentration.

This compound Extraction
  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.

  • Separate the organic phase containing the this compound using a separation funnel.

  • Repeat the extraction process to maximize the recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Quantification of this compound by HPLC
  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.

  • Develop a suitable gradient or isocratic elution method using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Inject a known volume of the sample and monitor the elution profile at a wavelength where this compound shows maximum absorbance.

  • Quantify the this compound concentration by comparing the peak area with a standard curve prepared using a known concentration of purified this compound.

Visualizations

Fermentation_Optimization_Workflow General Workflow for Optimizing this compound Production cluster_0 Strain and Inoculum Preparation cluster_1 Fermentation Process cluster_2 Downstream Processing and Analysis Strain_Maintenance Maintain Streptomyces echinatus stock culture Spore_Production Generate spore suspension from agar plates Strain_Maintenance->Spore_Production Seed_Culture Grow seed culture in liquid medium Spore_Production->Seed_Culture Media_Optimization Screen different production media (Carbon, Nitrogen sources) Seed_Culture->Media_Optimization Inoculate Parameter_Optimization Optimize physical parameters (pH, Temperature, Aeration) Media_Optimization->Parameter_Optimization Production_Fermentation Conduct fermentation in shake flasks or bioreactor Parameter_Optimization->Production_Fermentation Harvest Harvest fermentation broth Production_Fermentation->Harvest Extraction Extract this compound using organic solvent Harvest->Extraction Quantification Quantify this compound by HPLC Extraction->Quantification Purification Purify this compound (optional) Quantification->Purification

Caption: General workflow for optimizing this compound production.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield cluster_Growth Check Growth cluster_Solutions_Poor_Growth Solutions for Poor Growth cluster_Solutions_Good_Growth Solutions for Low Yield with Good Growth Low_Yield Low this compound Yield Good_Growth Good Biomass Low_Yield->Good_Growth Poor_Growth Poor Biomass Low_Yield->Poor_Growth Check_Nutrients Investigate nutrient limitation/ repression (e.g., phosphate) Good_Growth->Check_Nutrients Check_Precursors Supplement with precursors Good_Growth->Check_Precursors Check_Stability Assess product stability (pH, Temp) Good_Growth->Check_Stability Induce_Production Use inducers or co-culture Good_Growth->Induce_Production Optimize_Medium Optimize media components (C/N sources) Poor_Growth->Optimize_Medium Optimize_Conditions Optimize physical parameters (pH, Temp, Aeration) Poor_Growth->Optimize_Conditions

Caption: Troubleshooting logic for low this compound yield.

References

challenges in Aranciamycin purification and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aranciamycin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental purification of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from a Streptomyces fermentation broth?

A1: The initial extraction of this compound, a member of the anthracycline family, from a fermentation broth typically involves separating the biomass from the liquid culture. Since this compound is an intracellular product, the focus is on extracting it from the mycelia. A common first step is to adjust the pH of the fermentation broth, often to around 4.0, to improve the efficiency of subsequent extraction steps. The biomass is then concentrated, frequently using methods like centrifugal decantation.[1][2] Following concentration, an organic solvent is used to extract the compound from the biomass.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: For the extraction of anthracyclines like this compound from the biomass, various organic solvents can be effective. The choice of solvent depends on the specific properties of the this compound analogue and the composition of the fermentation broth. Generally, solvents such as ethyl acetate, chloroform, hexane, butanol, and diethyl ether are used for the solvent-solvent extraction of antibacterial metabolites from Streptomyces cultures. Acetone has also been noted as an effective extracting agent.[3] The selection should be based on maximizing the recovery of this compound while minimizing the co-extraction of impurities.

Q3: What are the key stability concerns for this compound during purification?

A3: The stability of anthracyclines like this compound can be sensitive to both pH and temperature. Extreme pH levels, both acidic and basic, can lead to the degradation of the molecule, potentially through hydrolysis of glycosidic bonds or other pH-mediated transformations.[4][5] It is crucial to maintain a pH within a stable range, which may require the use of buffer systems during purification steps. Temperature is another critical factor; elevated temperatures can accelerate degradation. Therefore, it is often recommended to perform purification steps at reduced temperatures where possible. The stability of some antibiotics in solution can also be affected by storage temperature, with storage at -70°C generally being optimal for long-term stability.

Q4: How can I remove the numerous impurities present in the crude extract?

A4: The crude extract from a fermentation broth is a complex mixture containing many related and unrelated impurities. A multi-step purification strategy is typically required. Initial purification often involves techniques like silica gel column chromatography to separate the bulk of impurities. Further purification can be achieved using more refined chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The use of activated charcoal can also be effective in removing colored impurities from the extract.

Troubleshooting Guides

Silica Gel Chromatography

Problem: Poor separation of this compound from its closely related analogues on a silica gel column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is critical for achieving good separation on silica gel.

    • Solution: Optimize the solvent system by performing small-scale trials with different solvent ratios. For anthracyclines, a common approach is to use a gradient of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol). A shallow gradient can often improve the resolution of closely eluting compounds.

  • Possible Cause 2: Acidic nature of silica gel causing degradation. Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds.

    • Solution: If you suspect degradation, you can neutralize the silica gel. This can be done by pre-treating the silica with a base like triethylamine (TEA) mixed in the mobile phase, typically at a concentration of 1-2%. Alternatively, using neutral alumina as the stationary phase can be a good option for sensitive compounds.

Problem: Tailing of the this compound peak during silica gel chromatography.

  • Possible Cause 1: Strong interaction with the stationary phase. Polar functional groups on the this compound molecule can interact strongly with the silanol groups on the silica surface, leading to peak tailing.

    • Solution: Adding a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of the compound), can help to saturate the active sites on the silica gel and improve peak shape.

  • Possible Cause 2: Column overloading. Applying too much sample to the column can lead to broad and tailing peaks.

    • Solution: Reduce the amount of crude extract loaded onto the column. It is also important to ensure the sample is concentrated into a small band at the top of the column before starting the elution.

High-Performance Liquid Chromatography (HPLC)

Problem: this compound peak is broad or shows significant tailing in Reverse-Phase HPLC.

  • Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with basic functional groups on the analyte, causing peak tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, using a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) can protonate the basic groups on the analyte and minimize these interactions.

  • Possible Cause 2: Inappropriate mobile phase pH or ionic strength. The ionization state of this compound can affect its retention and peak shape.

    • Solution: Optimize the pH of the mobile phase using a suitable buffer to ensure this compound is in a single ionic state. Increasing the ionic strength of the mobile phase by adding a salt (e.g., ammonium acetate) can also significantly improve peak shape for ionogenic compounds.

Problem: Poor resolution between this compound and a co-eluting impurity.

  • Possible Cause 1: Mobile phase composition is not optimal. The ratio of organic solvent to aqueous buffer may not be providing sufficient selectivity.

    • Solution: Adjust the mobile phase composition. If using a gradient, try altering the gradient slope to better separate the peaks of interest. Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.

  • Possible Cause 2: Column temperature is not optimized. Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution.

    • Solution: If your HPLC system has a column oven, try adjusting the temperature. In some cases, increasing the temperature can improve efficiency and resolution.

Problem: Retention time of the this compound peak is drifting between injections.

  • Possible Cause 1: Insufficient column equilibration. If the column is not properly equilibrated with the mobile phase before each injection, retention times can shift.

    • Solution: Ensure that the column is equilibrated for a sufficient amount of time between runs, especially when using gradient elution. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Possible Cause 2: Changes in mobile phase composition. The mobile phase composition can change over time due to the evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using an online mixing system, ensure the pumps are functioning correctly.

Data Presentation

Table 1: Typical Solvent Systems for this compound Purification

Purification StageStationary PhaseTypical Mobile Phase CompositionPurpose
Initial CleanupSilica Gel 60Hexane:Ethyl Acetate (gradient) or Chloroform:Methanol (gradient)Removal of highly non-polar and highly polar impurities.
Intermediate PurificationSilica Gel 60Dichloromethane:Methanol (gradient)Separation of this compound from closely related analogues.
Final PolishingC18 Reverse-PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)High-resolution separation to achieve high purity.

Table 2: Troubleshooting Summary for HPLC Analysis

SymptomPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd a competing base (e.g., 0.1% TEA) or acid (e.g., 0.1% TFA) to the mobile phase.
Inappropriate mobile phase pHOptimize the pH with a suitable buffer to ensure a single ionic state of the analyte.
Poor Resolution Suboptimal mobile phaseAdjust the organic solvent to aqueous buffer ratio or change the organic modifier.
Non-ideal temperatureOptimize the column temperature using a column oven.
Retention Time Drift Inadequate column equilibrationIncrease the equilibration time between injections (at least 10 column volumes).
Mobile phase composition changePrepare fresh mobile phase daily and ensure solvent reservoirs are capped.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Initial Purification of this compound

  • Fermentation Broth Pre-treatment: Adjust the pH of the Streptomyces fermentation broth to approximately 4.0 using a suitable acid.

  • Biomass Separation: Centrifuge the pH-adjusted broth to pellet the mycelia. Decant and discard the supernatant.

  • Solvent Extraction: Resuspend the mycelial pellet in a suitable organic solvent (e.g., ethyl acetate or acetone) at a ratio of approximately 1:3 (biomass:solvent, v/v). Stir or shake vigorously for several hours at room temperature.

  • Extract Concentration: Separate the organic extract from the biomass solids by filtration or centrifugation. Concentrate the extract in vacuo using a rotary evaporator to obtain a crude oily residue.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, sample-adsorbed silica onto the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the product and concentrate them.

Mandatory Visualizations

Aranciamycin_Purification_Workflow cluster_0 Extraction cluster_1 Purification Fermentation Broth Fermentation Broth pH Adjustment (pH 4.0) pH Adjustment (pH 4.0) Fermentation Broth->pH Adjustment (pH 4.0) Centrifugation Centrifugation pH Adjustment (pH 4.0)->Centrifugation Biomass (Mycelia) Biomass (Mycelia) Centrifugation->Biomass (Mycelia) Solvent Extraction Solvent Extraction Biomass (Mycelia)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Chromatography->Fraction Collection & TLC Analysis Semi-pure this compound Semi-pure this compound Fraction Collection & TLC Analysis->Semi-pure this compound Reverse-Phase HPLC Reverse-Phase HPLC Semi-pure this compound->Reverse-Phase HPLC Pure this compound Pure this compound Reverse-Phase HPLC->Pure this compound HPLC_Troubleshooting_Logic Problem Detected Problem Detected Poor Peak Shape Poor Peak Shape Problem Detected->Poor Peak Shape Retention Time Drift Retention Time Drift Problem Detected->Retention Time Drift Low Resolution Low Resolution Problem Detected->Low Resolution Check Mobile Phase pH/Ionic Strength Check Mobile Phase pH/Ionic Strength Poor Peak Shape->Check Mobile Phase pH/Ionic Strength Add Mobile Phase Modifier Add Mobile Phase Modifier Poor Peak Shape->Add Mobile Phase Modifier Ensure Column Equilibration Ensure Column Equilibration Retention Time Drift->Ensure Column Equilibration Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Retention Time Drift->Prepare Fresh Mobile Phase Optimize Gradient/Temperature Optimize Gradient/Temperature Low Resolution->Optimize Gradient/Temperature Change Organic Modifier Change Organic Modifier Low Resolution->Change Organic Modifier

References

Aranciamycin Stability in Different Solvents for Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Aranciamycin in various solvents commonly used in bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for this compound and other anthracycline antibiotics.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For immediate use in aqueous-based bioassays, further dilution of the DMSO stock into the final assay medium is recommended.

Q2: How stable is this compound in aqueous solutions?

A2: this compound, like other anthracyclines, is expected to have limited stability in aqueous solutions. For similar compounds like doxorubicin, it is not recommended to store aqueous solutions for more than one day.[1][3] Reconstituted aqueous solutions of daunorubicin are stable for 24 hours at room temperature and 48 hours when refrigerated.[4] The stability of anthracyclines in aqueous solutions is also pH-dependent, with greater stability in acidic conditions.

Q3: Can I use ethanol to prepare my this compound stock solution?

A3: While ethanol is a possible solvent for some anthracyclines, DMSO is generally preferred due to better solubility and stability for long-term storage. If ethanol is used, it is recommended to prepare fresh solutions and store them at low temperatures for short periods.

Q4: My this compound solution changed color. What does this indicate?

A4: A color change in your this compound solution, particularly a shift from red/orange to a blue-purple hue in aqueous solutions, can indicate degradation of the compound. This is often associated with changes in pH, with instability increasing in alkaline conditions. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. These methods can quantify the amount of active this compound remaining in the solution over time and detect the presence of degradation products. Detailed protocols for these methods are provided below.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous bioassay medium. Low aqueous solubility of this compound. The final concentration of DMSO from the stock solution is too low to maintain solubility.- Increase the final percentage of DMSO in the assay medium, ensuring it remains below a concentration that affects cell viability (typically <0.5%).- Prepare the final dilution of this compound in the assay medium immediately before use.- Consider using a different co-solvent if compatible with the bioassay.
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound in the stock or working solution.- Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the stability of this compound under your specific experimental conditions (solvent, temperature, pH) using HPLC or spectrophotometry.- Ensure proper storage of stock solutions at -20°C or -80°C, protected from light.
Variability between experimental replicates. Inaccurate pipetting of viscous DMSO stock solution. Non-homogenous mixing of the final working solution.- Use positive displacement pipettes for accurate handling of viscous DMSO stocks.- Ensure thorough vortexing or mixing after each dilution step.- Prepare a master mix of the final working solution to be distributed across replicates.

Quantitative Data on Anthracycline Stability

Compound Solvent Concentration Storage Temperature Stability (Time to <90% of Initial Concentration) Reference
DoxorubicinDMSO10 mg/mL-20°C≥ 3 months
DoxorubicinWaterNot SpecifiedRoom Temperature< 24 hours
DaunorubicinAqueous SolutionNot SpecifiedRoom Temperature~24 hours
DaunorubicinAqueous SolutionNot Specified2-8°C~48 hours
Daunorubicin5% Dextrose Injection (pH ~4.5)Dilute SolutionAmbient> 48 hours
Doxorubicin0.9% Sodium Chloride10 mg/mL4-8°C22 days

Note: This table is for illustrative purposes and is based on data for related compounds. It is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the stability of this compound in a given solvent over time.

1. Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol, Phosphate Buffered Saline (PBS))

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect samples from light if the compound is light-sensitive.

  • HPLC Method Development (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient could be 95% A to 100% B over 20 minutes. This should be optimized to achieve good separation of the parent this compound peak from any degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., 254 nm, or a specific visible wavelength if applicable).

  • Data Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot of the stored this compound solution. Dilute the sample to a suitable concentration for HPLC analysis with the initial mobile phase composition. Inject the sample into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the time 0 sample.

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Protocol 2: Stability Assessment of this compound using UV-Visible Spectrophotometry

This is a simpler, less specific method than HPLC but can be useful for a preliminary assessment of stability.

1. Materials:

  • This compound powder

  • Solvent of interest

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance of the solution across a range of wavelengths (e.g., 200-600 nm) to determine the λmax.

  • Prepare this compound Solution: Prepare a solution of this compound in the solvent of interest at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0) at the λmax.

  • Sample Incubation: Store the solution under the desired conditions (temperature and light).

  • Data Collection: At specified time points, measure the absorbance of the solution at the predetermined λmax. Use the same solvent as a blank.

  • Data Analysis:

    • The absorbance at time 0 is considered 100%.

    • Calculate the percentage of this compound remaining at each subsequent time point by dividing the absorbance at that time by the absorbance at time 0 and multiplying by 100.

    • Plot the percentage of this compound remaining versus time.

Note: This method assumes that the degradation products do not absorb significantly at the λmax of the parent compound. If there is interference, HPLC is the preferred method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot Stock Solution prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 Incubate storage_4 4°C aliquot->storage_4 Incubate storage_rt Room Temp aliquot->storage_rt Incubate storage_37 37°C aliquot->storage_37 Incubate sampling Sample at Time Points storage_neg20->sampling storage_4->sampling storage_rt->sampling storage_37->sampling hplc HPLC Analysis sampling->hplc spectro Spectrophotometry sampling->spectro data_analysis Data Analysis hplc->data_analysis spectro->data_analysis

Experimental workflow for this compound stability assessment.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria This compound This compound dna DNA Intercalation This compound->dna topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition ros Reactive Oxygen Species (ROS) Generation This compound->ros dna_damage DNA Strand Breaks topo_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis

Proposed signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Aranciamycin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Aranciamycin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro experiments?

This compound is an anthracycline-type antibiotic. For in vitro studies, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), it is crucial that this compound is fully dissolved in the cell culture medium. Proper dissolution ensures a homogenous concentration, leading to accurate and reproducible experimental results. Poor solubility can lead to precipitation of the compound, which can cause inconsistent results and be toxic to cells.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents.[1][2] While specific quantitative data can vary, it is generally considered soluble in:

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Ethanol

  • Dichloromethane

Q3: How do I prepare a stock solution of this compound?

Preparing a concentrated stock solution in an appropriate organic solvent is the first step to introducing this compound to your in vitro system.

Experimental Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile 0.22 µm syringe filter (optional, if sterility is a concern and the DMSO is not from a sealed, sterile bottle)

Procedure:

  • Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 544.5 g/mol .

    • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution.

  • Sterilization (Optional): If the DMSO used was not from a sealed, sterile container, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Q4: How do I dilute the this compound stock solution into my cell culture medium?

It is critical to avoid precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.

Experimental Protocol: Dilution of this compound Stock Solution

  • Pre-warm the medium: Warm your cell culture medium to 37°C.

  • Serial Dilution (Recommended): To minimize the risk of precipitation, perform a serial dilution of the this compound stock solution in pre-warmed cell culture medium.

  • Direct Dilution (for low concentrations): For very low final concentrations, you can directly add the required volume of the stock solution to the pre-warmed medium while gently vortexing or swirling the medium to ensure rapid and even distribution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended, but the tolerance can be cell-line specific. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in cell culture medium The aqueous environment of the cell culture medium reduces the solubility of the hydrophobic this compound.1. Reduce the final concentration of this compound. 2. Perform a serial dilution in pre-warmed medium instead of a single large dilution.3. Increase the final DMSO concentration slightly , but ensure it remains within the tolerated range for your specific cell line.4. Consider using a co-solvent system , such as a mixture of DMSO and ethanol, though the final concentration of both solvents must be carefully controlled and tested for cell toxicity.
Inconsistent experimental results Incomplete dissolution of this compound in the stock solution or precipitation in the final culture medium.1. Visually inspect your stock solution for any undissolved particles before each use. If necessary, vortex or gently warm to redissolve.2. Prepare fresh dilutions for each experiment.3. Ensure homogenous mixing when adding the diluted this compound to your cell culture plates.
Cell toxicity in the vehicle control group The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.1. Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with the solvent alone.2. Reduce the final DMSO concentration in your experiments by preparing a more concentrated stock solution of this compound, if its solubility allows.

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
DichloromethaneSoluble[1][2]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble
MethanolSoluble

Note: "Soluble" indicates that the compound will dissolve, but the exact concentration may vary. It is recommended to perform initial solubility tests for your specific application.

Table 2: In Vitro Activity of this compound A

Cell Line/OrganismAssayActivityReference
M. bovisMIC30 µM
B. subtilisMIC7.5 µM
HepG2IC5018 µM

Signaling Pathway

This compound, as an anthracycline antibiotic, is known to induce apoptosis (programmed cell death) in cancer cells. While the precise signaling cascade for this compound is a subject of ongoing research, it is hypothesized to involve the intrinsic apoptosis pathway, which is triggered by cellular stress and converges at the mitochondria.

Aranciamycin_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Troubleshooting Low Bioactivity of Aranciamycin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low or inconsistent bioactivity of Aranciamycin in experimental assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected cytotoxicity of this compound in our cancer cell line assays. What are the potential causes?

A1: Low cytotoxicity of this compound can stem from several factors ranging from compound handling to the specifics of the assay itself. Key areas to investigate include:

  • Compound Stability and Storage: this compound, like many natural products, can be sensitive to degradation. Improper storage, such as exposure to light, high temperatures, or repeated freeze-thaw cycles, can lead to reduced activity. It is crucial to store this compound as recommended by the supplier, typically at -20°C in a dark, dry environment.

  • Solubility Issues: this compound may have limited solubility in aqueous assay media. If the compound precipitates out of solution, its effective concentration will be much lower than intended. Visually inspect your assay plates for any signs of precipitation.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules like this compound can form aggregates. These aggregates can lead to non-specific activity or sequester the compound, reducing its availability to interact with its biological target.[1]

  • Assay-Specific Interferences: The observed bioactivity could be influenced by interactions with components of your assay media or interference with the detection method (e.g., colorimetric or fluorometric readouts).

  • Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to anticancer agents due to their unique genetic and molecular profiles. The reported IC50 values for this compound can vary between cell lines.[1][2]

Q2: Our this compound sample shows inconsistent antibacterial activity against Bacillus subtilis. How can we improve the reproducibility of our results?

A2: Inconsistent antibacterial activity often points to issues with compound preparation, the bacterial culture, or the assay methodology. Consider the following:

  • Standardization of Bacterial Inoculum: Ensure that the bacterial culture is in the logarithmic growth phase and that the inoculum density is consistent for every experiment. Variations in the number of bacteria can significantly impact the minimum inhibitory concentration (MIC) values.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have inherent antibacterial effects at higher concentrations. Always include a solvent control to account for this.

  • Assay Conditions: Factors such as the type of broth medium, incubation time, and temperature should be strictly controlled.

  • Batch-to-Batch Variability: If using this compound from different batches, there might be slight differences in purity or the presence of minor impurities that could affect its bioactivity.

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A3: While there is no specific literature classifying this compound as a PAIN, it is a valid concern for any natural product. PAINs are compounds that appear to be active in many different assays due to non-specific mechanisms like chemical reactivity, aggregation, or interference with assay signals, rather than a specific interaction with a biological target. To mitigate this risk, it is advisable to:

  • Perform secondary assays using different detection methods.

  • Conduct control experiments to rule out assay interference.

  • Analyze the structure of this compound for known PAINS substructures.

Troubleshooting Guides

Guide 1: Addressing Low Cytotoxicity

If you are experiencing low cytotoxic activity with this compound, follow this troubleshooting workflow:

dot

Troubleshooting_Cytotoxicity cluster_verification Compound & Preparation Verification cluster_assay Assay Optimization cluster_biology Biological Factors start Low Cytotoxicity Observed check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_solubility Assess Solubility (Visual inspection, pre-assay testing) check_storage->check_solubility If OK check_purity Confirm Purity & Integrity (LC-MS, NMR if possible) check_solubility->check_purity If OK end_point Bioactivity Restored / Understood check_solubility->end_point If precipitate observed, re-dissolve or use lower conc. solvent_control Run Solvent Control (e.g., DMSO only) check_purity->solvent_control If OK detergent_control Test with Detergent (e.g., 0.01% Triton X-100) to check for aggregation solvent_control->detergent_control optimize_concentration Optimize Concentration Range detergent_control->optimize_concentration detergent_control->end_point If activity increases, aggregation was likely change_assay Consider Alternative Assay (e.g., CellTiter-Glo®, Crystal Violet) optimize_concentration->change_assay If still low cell_line_validation Validate Cell Line Sensitivity (Compare with literature IC50s) change_assay->cell_line_validation incubation_time Vary Incubation Time cell_line_validation->incubation_time incubation_time->end_point

Caption: Troubleshooting workflow for low cytotoxicity of this compound.

Guide 2: Improving Antibacterial Assay Consistency

For inconsistent results in antibacterial assays, use the following guide:

dot

Troubleshooting_Antibacterial cluster_prep Preparation Steps cluster_assay_conditions Assay Conditions cluster_controls Essential Controls start Inconsistent Antibacterial Activity standardize_inoculum Standardize Bacterial Inoculum (Log phase, McFarland standard) start->standardize_inoculum fresh_compound Prepare Fresh this compound Solution standardize_inoculum->fresh_compound solvent_check Verify Solvent Concentration (Keep below 0.5%) fresh_compound->solvent_check control_incubation Control Incubation (Time, Temperature, Atmosphere) solvent_check->control_incubation check_media Verify Media Quality (pH, sterility) control_incubation->check_media plate_layout Standardize Plate Layout check_media->plate_layout positive_control Include Positive Control (e.g., Gentamicin) plate_layout->positive_control negative_control Include Negative Control (Bacteria + Media) positive_control->negative_control solvent_control Include Solvent Control (Bacteria + Media + Solvent) negative_control->solvent_control end_point Consistent MIC Values solvent_control->end_point

Caption: Workflow for improving consistency in antibacterial assays.

Quantitative Data Summary

The following table summarizes reported bioactivity data for this compound and its analogs. Note that values can vary depending on the specific experimental conditions.

CompoundAssay TypeTargetIC50 / MICReference
Aranciamycins 1-4CytotoxicityGram-positive bacteria>1.1 µM[1]
Aranciamycins 1-4CytotoxicityGram-negative bacteria & fungi>30 µM[1]
Aranciamycins 1-4CytotoxicityHuman cancer cell lines>7.5 µM
Aranciamycins 1-4CytotoxicityM. tuberculosis surrogate0.7-1.7 µM
This compound AnhydrideAntibacterialBacillus subtilisWeak activity

Signaling Pathways

While specific signaling pathways for this compound have not been extensively detailed in the literature, as an anthracycline, it is likely to share mechanisms of action with other members of this class, such as Doxorubicin. These mechanisms primarily lead to apoptosis (programmed cell death) in cancer cells.

Proposed Cytotoxic Signaling Pathway for Anthracyclines

Anthracyclines can induce cytotoxicity through three main mechanisms:

  • DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, distorting the DNA structure and interfering with DNA replication and transcription.

  • Topoisomerase II Poisoning: Anthracyclines can stabilize the complex between DNA and topoisomerase II, an enzyme that unwinds DNA. This leads to DNA double-strand breaks, a potent trigger for apoptosis.

  • Histone Eviction: Some anthracyclines can cause the removal of histone proteins from chromatin, leading to a more open chromatin structure that can disrupt gene regulation and contribute to DNA damage.

These events trigger a downstream signaling cascade that culminates in apoptosis.

dot

Anthracycline_Pathway cluster_mechanisms Primary Mechanisms This compound This compound (Anthracycline) DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoII_Poisoning Topoisomerase II Poisoning This compound->TopoII_Poisoning Histone_Eviction Histone Eviction This compound->Histone_Eviction DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Poisoning->DNA_Damage Histone_Eviction->DNA_Damage Apoptosis_Signal Apoptotic Signal Transduction (e.g., p53 activation) DNA_Damage->Apoptosis_Signal Mitochondria Mitochondrial Pathway (Bax/Bak activation, Cytochrome c release) Apoptosis_Signal->Mitochondria Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed cytotoxic signaling pathway for this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for testing this compound's cytotoxicity against adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with medium and the highest concentration of DMSO used (solvent control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Antibacterial Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria like Bacillus subtilis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well round-bottom plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture of Bacillus subtilis

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, pick a few colonies of B. subtilis and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of a 2x concentrated starting solution of this compound to the first well and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria and medium), a negative control (medium only), and a solvent control (bacteria, medium, and the highest concentration of DMSO).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by reading the optical density at 600 nm.

References

Technical Support Center: Overcoming Aranciamycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bacterial resistance to Aranciamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an anthracycline-type antibiotic.[1][2] While its precise mechanism of antibacterial action is not as extensively studied as its anticancer counterparts, anthracyclines generally function by intercalating with DNA and interfering with topoisomerase II, an enzyme essential for DNA replication.[1] This disruption leads to DNA damage and ultimately inhibits bacterial growth. Its reported activity is most pronounced against Gram-positive bacteria such as Bacillus subtilis.[1]

Q2: My bacterial culture is showing resistance to this compound. What are the common underlying mechanisms?

Bacterial resistance to antibiotics, including those in the anthracycline class, is a multifaceted issue. The three most common mechanisms you may be encountering are:

  • Increased Efflux Pump Activity: The bacterium may be actively pumping this compound out of the cell before it can reach its intracellular target. This is a very common form of resistance to anthracyclines.[3]

  • Target Site Modification: The bacterial target of this compound (e.g., DNA gyrase or topoisomerase) may have undergone a mutation. This alteration can prevent the drug from binding effectively, rendering it useless.

  • Enzymatic Degradation: The bacteria may be producing enzymes that chemically modify and inactivate this compound, preventing it from carrying out its function.

Q3: Can this compound be used in combination with other antibiotics?

Yes, combination therapy is a standard strategy to overcome antibiotic resistance. Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. This approach can also help prevent the emergence of resistant strains.

Q4: What is an efflux pump inhibitor (EPI) and can it help overcome this compound resistance?

An efflux pump inhibitor (EPI) is a compound that blocks the activity of bacterial efflux pumps. If resistance is due to increased efflux, co-administering this compound with a suitable EPI can restore its activity by increasing its intracellular concentration.

Troubleshooting Guides

This section provides structured guidance for identifying and addressing this compound resistance in your experiments.

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.

If your MIC values are significantly higher than literature values or your susceptible controls, it indicates resistance. The first step is to determine the nature of this resistance.

Workflow for Investigating High MIC

G A High this compound MIC Observed B Perform Checkerboard Assay (this compound + Efflux Pump Inhibitor, e.g., PAβN) A->B C MIC Significantly Reduced? B->C D Yes: Efflux is a likely mechanism C->D Yes E No: Resistance is likely due to other mechanisms C->E No F Investigate Target Modification (e.g., Sequencing of topoisomerase genes) E->F G Investigate Enzymatic Degradation (e.g., HPLC analysis of this compound in culture supernatant) E->G

Caption: Troubleshooting workflow for high this compound MIC.

Suggested Experiments & Interpretation
  • Confirm Resistance with an Efflux Pump Inhibitor (EPI): The most common form of resistance to anthracyclines is via efflux pumps. Perform a checkerboard assay with this compound and a broad-spectrum EPI like Phenylalanine-arginine β-naphthylamide (PAβN).

    • Expected Result: If efflux is the primary resistance mechanism, you will observe a significant drop in the this compound MIC in the presence of the EPI. This indicates a synergistic effect.

    • Data Presentation:

StrainTreatmentMIC of this compound (µg/mL)Fold Change in MIC
Resistant StrainThis compound alone64-
Resistant StrainThis compound + PAβN (20 µg/mL)416-fold decrease
Susceptible ControlThis compound alone2-
  • Investigate Target Modification: If an EPI does not restore sensitivity, the resistance may be due to mutations at the drug's target site.

    • Suggested Approach: Sequence the genes known to be targets for anthracyclines, such as gyrA, gyrB, and genes encoding for topoisomerase IV. Compare the sequences from your resistant strain to those of a susceptible control strain.

    • Interpretation: Non-synonymous mutations in the quinolone resistance-determining regions (QRDRs) of these genes are strong indicators of target-site modification.

  • Assess for Enzymatic Degradation: Bacteria may produce enzymes that degrade this compound.

    • Suggested Approach: Grow the resistant strain in a liquid culture containing a known concentration of this compound. At various time points, collect the supernatant and analyze the concentration of active this compound using High-Performance Liquid Chromatography (HPLC).

    • Interpretation: A rapid decrease in the concentration of the parent this compound molecule in the culture supernatant, compared to a sterile control, suggests enzymatic degradation.

Problem 2: this compound is ineffective in a biofilm context.

Bacteria within biofilms are notoriously more resistant to antibiotics due to the protective extracellular matrix, which can limit drug penetration.

Signaling Pathway: Biofilm Formation & Resistance

cluster_0 Bacterial Cell cluster_1 Biofilm Matrix This compound This compound EffluxPump Efflux Pump This compound->EffluxPump Target Intracellular Target (e.g., DNA/Topoisomerase) This compound->Target Inhibition Aranciamycin_ext This compound EffluxPump->Aranciamycin_ext Expulsion Matrix Polysaccharides, Proteins, eDNA Aranciamycin_ext->this compound Limited Penetration Aranciamycin_ext->Matrix Blocked Penetration

Caption: this compound interaction with a bacterial biofilm.

Suggested Experiments & Interpretation
  • Combination with a Biofilm-Degrading Agent: Test this compound in combination with enzymes that can break down the biofilm matrix, such as DNase I or a metalloprotease.

    • Expected Result: A significant reduction in the minimum biofilm eradication concentration (MBEC) of this compound when combined with a biofilm-degrading agent.

    • Data Presentation:

TreatmentMBEC of this compound (µg/mL)
This compound alone> 256
This compound + DNase I (100 µg/mL)32

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture grown to log phase and standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add 100 µL of 2x the highest desired this compound concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 will serve as a positive growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculate wells in columns 1-11 with 100 µL of the diluted bacterial suspension, achieving a final inoculum of ~7.5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Protocol 2: Checkerboard Assay for Synergy

This assay is used to assess the interaction between this compound and a second agent (e.g., an EPI or another antibiotic).

Procedure:

  • Prepare a 96-well plate. Along the x-axis (columns 1-10), prepare two-fold serial dilutions of this compound as described in the MIC protocol.

  • Along the y-axis (rows A-G), prepare two-fold serial dilutions of the second agent (e.g., PAβN).

  • The result is a grid where each well contains a unique combination of concentrations of the two agents.

  • Row H should contain only the this compound dilutions (to determine its MIC alone), and column 11 should contain only the second agent's dilutions (to determine its MIC alone).

  • Inoculate the wells as described in the MIC protocol.

  • After incubation, read the MIC of each drug in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FIC Index = FIC of this compound + FIC of Agent B

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Activity

This fluorescent assay qualitatively assesses efflux pump activity by measuring the accumulation of the fluorescent substrate EtBr. Active efflux pumps will expel EtBr, resulting in lower intracellular fluorescence.

Materials:

  • Bacterial culture (resistant and susceptible strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Efflux pump inhibitor (e.g., PAβN) as a control

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacterial cultures to mid-log phase. Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cell pellet in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Aliquot the cell suspension into fluorometer cuvettes or a black-walled 96-well plate.

  • To separate aliquots, add: (a) no additions (baseline), (b) EtBr to a final concentration of 2 µg/mL, and (c) EPI followed by EtBr.

  • Monitor the fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

  • Interpretation: A resistant strain with active efflux will show a slow, low-level increase in fluorescence. In contrast, a susceptible strain or a resistant strain treated with an EPI will exhibit a rapid and high-level increase in fluorescence as EtBr is retained and intercalates with intracellular DNA.

Diagram of Efflux Pump Resistance Mechanism

cluster_0 Bacterial Cell Membrane EffluxPump Efflux Pump Aranciamycin_out This compound (Extracellular) EffluxPump->Aranciamycin_out Active Efflux Aranciamycin_in This compound Aranciamycin_in->EffluxPump Target Intracellular Target (DNA/Topoisomerase) Aranciamycin_in->Target Binds & Inhibits Aranciamycin_out->Aranciamycin_in Diffusion EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks

References

minimizing degradation of Aranciamycin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Aranciamycin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is an anthracycline antibiotic produced by Streptomyces species.[1][2][3] Like other anthracyclines, it is susceptible to degradation under various chemical and physical conditions. This instability can lead to a significant loss of the active compound during the extraction and purification process, resulting in lower yields and potentially compromising the biological activity of the final product. Key factors that can induce degradation include pH, temperature, light exposure, and the presence of metal ions.[4]

Q2: What are the primary degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on its classification as an anthracycline, the primary degradation pathways are expected to be:

  • Hydrolysis: Anthracyclines can undergo hydrolysis, particularly at acidic or slightly basic pH. This can lead to the formation of degradation products with reduced or no biological activity.[4]

  • Oxidation: The chemical structure of anthracyclines makes them susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to air.

  • Photodegradation: Exposure to light, especially UV light, can cause significant degradation of anthracyclines.

Q3: What are the optimal storage conditions for this compound extracts?

To minimize degradation, crude extracts and purified solutions of this compound should be stored at low temperatures, protected from light, and in the absence of oxygen. For short-term storage, -20°C is recommended. For long-term storage, -80°C is preferable. It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low yield of this compound in the crude extract. Suboptimal fermentation conditions: The Streptomyces strain may not be producing optimal amounts of this compound.Optimize fermentation parameters such as medium composition (carbon and nitrogen sources), pH, temperature, and incubation time.
Inefficient extraction solvent: The solvent used may not be effectively extracting this compound from the fermentation broth.Ethyl acetate is a commonly used and effective solvent for extracting anthracyclines from fermentation broths. Ensure a sufficient volume of solvent is used and that the extraction is performed with vigorous mixing.
Degradation during extraction: this compound may be degrading due to adverse conditions during the extraction process.Minimize exposure to light by working in a dark room or using amber-colored glassware. Perform extractions at a controlled, cool temperature. Work quickly to reduce the overall processing time.
Presence of multiple degradation products in HPLC analysis. Exposure to harsh pH conditions: The pH of the fermentation broth or extraction solvents may be causing hydrolysis.Adjust the pH of the fermentation broth to a neutral or slightly acidic range before extraction. Use buffered solutions where necessary to maintain a stable pH.
Oxidation of the sample: The sample may have been exposed to oxygen and/or metal ions during processing.Degas solvents before use. Consider adding antioxidants (e.g., ascorbic acid) to the extraction buffer, though compatibility should be verified. Use chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation.
Photodegradation: The sample was likely exposed to light for an extended period.As mentioned previously, protect the sample from light at all stages of the extraction and purification process.
Difficulty in purifying this compound using column chromatography. Poor separation from impurities: The chosen solvent system may not be providing adequate resolution.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or chloroform) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating compounds of varying polarities.
Degradation on the column: The silica gel itself can sometimes be acidic and cause degradation of sensitive compounds.Consider using neutral or deactivated silica gel. Alternatively, other stationary phases like alumina or reversed-phase C18 silica could be explored.
Loss of compound during solvent evaporation. High temperature during evaporation: Excessive heat can cause thermal degradation of this compound.Use a rotary evaporator at a low temperature (e.g., 30-40°C) and under reduced pressure to gently remove the solvent.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from a Streptomyces culture, designed to minimize degradation.

Phase 1: Fermentation

  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of the this compound-producing Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: Transfer the seed culture (2-5% v/v) to a production medium (e.g., Starch Casein Broth or a custom optimized medium) in a larger flask or fermenter.

  • Incubation: Incubate the production culture at 28-30°C with shaking for 7-10 days. Monitor the production of this compound periodically by HPLC analysis of small aliquots of the culture broth.

Phase 2: Extraction

  • Harvesting: After the optimal incubation period, harvest the fermentation broth.

  • Separation of Biomass: Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000-10,000 rpm for 20 minutes) or filtration.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 10-15 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic (ethyl acetate) layer, which is typically colored, contains the this compound.

    • Carefully collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize the recovery.

  • Concentration:

    • Pool all the ethyl acetate fractions.

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting crude extract completely to obtain a solid or semi-solid residue.

Phase 3: Purification

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

    • Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to high purity, use preparative reverse-phase HPLC.

    • A C18 column is commonly used for the purification of anthracyclines.

    • The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Develop a suitable gradient elution method to separate this compound from any remaining impurities.

    • Collect the peak corresponding to this compound.

  • Final Concentration and Storage:

    • Evaporate the solvent from the purified HPLC fraction under reduced pressure.

    • Store the purified this compound at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_fermentation Phase 1: Fermentation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification inoculum Inoculum Preparation production Production Culture inoculum->production incubation Incubation (7-10 days) production->incubation harvest Harvest Broth incubation->harvest separate Separate Biomass (Centrifugation) harvest->separate extract Solvent Extraction (Ethyl Acetate) separate->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom hplc Preparative HPLC column_chrom->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for this compound extraction.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation Degradation Products (Reduced/No Activity) This compound->Degradation Hydrolysis This compound->Degradation Photodegradation This compound->Degradation Oxidation / Thermal Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Light Light Exposure (UV) Light->Degradation Temp High Temperature Temp->Degradation Oxygen Oxygen / Metal Ions Oxygen->Degradation

Caption: Factors leading to this compound degradation.

mechanism_of_action Anthracycline Anthracycline (e.g., this compound) DNA Nuclear DNA Anthracycline->DNA Intercalates TernaryComplex Stable Ternary Complex (Anthracycline-DNA-Topo II) Anthracycline->TernaryComplex TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII Binds TopoisomeraseII->TernaryComplex Stabilized by Anthracycline DSB DNA Double-Strand Breaks TernaryComplex->DSB Prevents re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Caption: Anthracycline mechanism of action.

References

Aranciamycin NMR Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aranciamycin NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing NMR data acquisition for this complex anthracycline antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a direct question-and-answer format.

Q1: Why is my signal-to-noise ratio (S/N) so low in the ¹H NMR spectrum of this compound?

A poor signal-to-noise ratio is a common challenge, often stemming from several factors. The primary causes can be broken down into sample, instrumental, and experimental parameter issues.[1]

  • Sample Concentration: The most frequent cause of a low S/N ratio is a sample that is too dilute. This compound, as a natural product, may only be available in small quantities, making concentration a critical factor.[1]

  • Instrumental Factors: The spectrometer's state can significantly impact signal. Improper tuning and matching of the probe for your specific sample and solvent, poor magnetic field homogeneity (shimming), or a malfunctioning receiver can all lead to substantial signal loss.[1]

  • Experimental Parameters: Suboptimal acquisition parameters are a key source of poor signal. This includes an insufficient number of scans, an improperly set relaxation delay (d1) that doesn't allow for full magnetization recovery, or an incorrect pulse width.[1]

Q2: My NMR peaks are very broad and poorly resolved. What are the likely causes?

Broad peaks can obscure vital structural information and coupling details. Several factors can contribute to this issue:

  • Poor Shimming: The most common cause of broad and asymmetric peaks is poor magnetic field homogeneity.[2] Always perform automated shimming for each sample.

  • Sample Aggregation: this compound belongs to the anthracycline class of antibiotics, which are known to self-aggregate in solution. This aggregation leads to peak broadening and a loss of signal intensity. The effect is often concentration-dependent.

  • Presence of Solids or Paramagnetic Impurities: Undissolved solid particles in the NMR tube will severely degrade spectral quality. Similarly, trace amounts of paramagnetic metal ions (e.g., from glassware or reagents) can cause significant line broadening.

  • High Concentration: While low concentration causes a poor S/N ratio, a sample that is too concentrated can also lead to broad peaks due to increased viscosity and aggregation.

Q3: I suspect my this compound is aggregating. How can I confirm and mitigate this?

Aggregation is a known characteristic of anthracyclines and a likely cause of poor signal.

  • Confirmation: You can investigate aggregation by acquiring spectra at different concentrations. If peak broadening and chemical shift changes are observed as concentration increases, aggregation is likely occurring.

  • Mitigation Strategies:

    • Lower Concentration: The simplest approach is to use a more dilute sample, though this may require more scans to achieve adequate S/N.

    • Change Solvent: The choice of solvent can influence aggregation. Trying a different deuterated solvent (e.g., switching from CDCl₃ to CD₃OD or DMSO-d₆) may disrupt the intermolecular interactions driving aggregation.

    • Vary Temperature: Acquiring the spectrum at an elevated temperature can sometimes break up aggregates by increasing molecular motion.

Q4: My sample appears to be degrading over time, leading to inconsistent results. How can I prevent this?

Sample stability is crucial for reproducible NMR results. Anthracyclines can be sensitive to light and temperature.

  • Proper Storage: Store this compound samples, both in solid form and in solution, in a cool, dark environment. For long-term storage, freezing is recommended.

  • Fresh Preparation: Whenever possible, prepare the NMR sample immediately before analysis.

  • Monitor for Degradation: If you suspect degradation, comparing a fresh sample's NMR to a previously acquired one can help identify new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR

  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 15-20+ mg for ¹³C NMR) directly into a clean, dry vial.

  • Add Solvent: Using a volumetric pipette, add 0.5–0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, as used in literature).

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filter Sample: If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Key ¹H NMR Acquisition Parameters

  • Insert and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tune and Match: For every sample, perform a tuning and matching procedure on the probe to maximize signal transmission and reception.

  • Shimming: Perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters: Use the parameters in the table below as a starting point. The number of scans should be increased for dilute samples.

  • Acquire Spectrum: Begin the data acquisition.

  • Process Data: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw data.

Data Presentation

The following table provides recommended starting parameters for NMR experiments on this compound. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRRationale
Concentration 5-10 mg / 0.5 mL>15 mg / 0.5 mLHigher concentration is needed for the less sensitive ¹³C nucleus.
Solvent CDCl₃, CD₃OD, DMSO-d₆CDCl₃, CD₃OD, DMSO-d₆Solvent choice can affect resolution and aggregation.
Number of Scans (ns) 16 - 641024 - 4096+Doubling scans increases S/N by a factor of ~1.4.
Relaxation Delay (d1) 1 - 2 seconds2 - 5 secondsAllows for magnetization to return to equilibrium. Longer delays are crucial for quantitative analysis.
Acquisition Time (aq) 2 - 4 seconds1 - 2 secondsDetermines digital resolution. Longer is generally better for ¹H.
Pulse Width (p1) Calibrated 90° pulseCalibrated 90° pulseA 90° pulse provides the maximum signal strength per scan.

Visualizations

The following diagrams illustrate key troubleshooting logic and the relationships between factors causing poor NMR signal.

G start Poor NMR Signal (Low S/N or Broad Peaks) check_sample Step 1: Assess Sample Quality start->check_sample check_instrument Step 2: Verify Instrument Setup check_params Step 3: Optimize Parameters sol_conc Increase Concentration (if S/N is low) check_sample->sol_conc sol_filter Filter Sample (remove solids) check_sample->sol_filter sol_temp Change Temperature/Solvent (if aggregation suspected) check_sample->sol_temp sol_tune Tune and Match Probe check_instrument->sol_tune sol_shim Re-run Auto-Shimming check_instrument->sol_shim sol_scans Increase Number of Scans (ns) check_params->sol_scans sol_delay Increase Relaxation Delay (d1) check_params->sol_delay sol_conc->check_instrument sol_filter->check_instrument sol_temp->check_instrument sol_tune->check_params sol_shim->check_params end_node Improved Spectrum sol_scans->end_node sol_delay->end_node

Figure 1. A step-by-step workflow for troubleshooting poor NMR signal in this compound analysis.

Figure 2. A concept map illustrating the primary causes and sub-causes of poor NMR signal.

References

Technical Support Center: Improving the Purity of Aranciamycin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Aranciamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is an anthracycline-type antibiotic.[1] It is a secondary metabolite produced by fermentation of various species of Streptomyces, a genus of Gram-positive bacteria.[1][2] These bacteria are well-known for their ability to produce a wide array of bioactive compounds.[2]

Q2: What are the common impurities found in crude this compound samples?

Crude this compound extracts from Streptomyces fermentations can contain a variety of impurities, including:

  • Related Anthracyclines: Streptomyces often produce a mixture of structurally similar anthracyclines.[3]

  • Degradation Products: this compound, like other anthracyclines, can be susceptible to degradation. Common degradation pathways include hydrolysis of the glycosidic bond or modifications to the aglycone structure, which can be catalyzed by factors such as pH, temperature, light, and the presence of metal ions.

  • Media Components: Residual components from the fermentation broth, such as sugars, peptones, and salts, can be present.

  • Other Secondary Metabolites: Streptomyces produce a diverse range of secondary metabolites which may be co-extracted with this compound.

  • Cellular Debris: Inefficient removal of bacterial cells and their components can lead to impurities.

Q3: What are the recommended storage conditions for this compound samples to minimize degradation?

To minimize degradation, this compound samples, especially in solution, should be stored at low temperatures (e.g., 4°C or below) and protected from light. For long-term storage, solid, dry samples are preferable. The stability of anthracyclines is also pH-dependent, so maintaining an appropriate pH during storage and handling is crucial.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Initial Extraction

Q: My initial solvent extraction from the fermentation broth is resulting in a low yield of this compound. What could be the cause and how can I improve it?

A: Low extraction yield can be attributed to several factors:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For anthracyclines, moderately polar solvents like ethyl acetate, chloroform, or butanol are often used. It is recommended to perform small-scale trial extractions with a range of solvents to determine the most efficient one for this compound.

  • Suboptimal pH: The pH of the fermentation broth can significantly impact the solubility and charge state of this compound, affecting its partitioning into the organic solvent. Adjusting the pH of the aqueous phase before extraction may improve yield.

  • Insufficient Extraction Cycles: A single extraction is often insufficient. Performing multiple extractions (e.g., 3-4 times) with fresh solvent will increase the recovery of the target compound.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the compound of interest. Emulsions can be broken by centrifugation, addition of brine, or filtration through glass wool.

Issue 2: Poor Separation During Silica Gel Chromatography

Q: I am observing poor separation and significant tailing of my this compound peak during silica gel column chromatography. What are the likely causes and solutions?

A: Poor separation and tailing on silica gel can be due to:

  • Improper Solvent System: The polarity of the mobile phase is crucial for good separation on silica gel. If the solvent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the compounds will not move down the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate gradient), is often effective.

  • Column Overloading: Loading too much crude sample onto the column will lead to broad peaks and poor separation. A general guideline is to use a silica gel to sample ratio of at least 30:1 (w/w).

  • Sample Acidity/Basicity: this compound has functional groups that can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (depending on the nature of the compound), can help to reduce these interactions and improve peak shape.

  • Irregular Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Issue 3: Presence of Degradation Products in the Purified Sample

Q: After purification by HPLC, I am still detecting degradation products in my this compound sample. How can I prevent this?

A: The presence of degradation products indicates instability of this compound during the purification process. Consider the following:

  • Temperature Control: The purification process, especially solvent evaporation steps, should be carried out at low temperatures to minimize thermal degradation.

  • Light Protection: Protect the sample from light at all stages of purification by using amber vials or covering glassware with aluminum foil. Anthracyclines are known to be light-sensitive.

  • pH of Mobile Phase: The pH of the HPLC mobile phase can influence the stability of this compound. Buffering the mobile phase to a pH where this compound is most stable can prevent on-column degradation.

  • Metal Contamination: Trace metal ions can catalyze the degradation of anthracyclines. Using high-purity solvents and ensuring glassware is thoroughly cleaned can minimize metal contamination.

Data Presentation

Table 1: Comparison of Solvents for Initial Extraction of Anthracyclines from Streptomyces Fermentation Broth

Solvent SystemRelative PolarityTypical RecoveryNotes
Ethyl Acetate0.577Good to ExcellentCommonly used, good selectivity.
Chloroform0.411GoodEffective, but safety concerns.
Butanol0.586Moderate to GoodCan form emulsions.
Hexane0.009PoorToo non-polar for anthracyclines.
Dichloromethane0.411GoodSimilar to chloroform.

Table 2: Typical Parameters for Reverse-Phase HPLC Purification of Anthracyclines

ParameterTypical Value/ConditionRationale
Column C18 or C8, 5 µm particle size, 100-300 Å pore sizeGood retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acidic modifier improves peak shape and resolution.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidOrganic solvent for elution.
Gradient 10-90% B over 30-60 minutesAllows for separation of compounds with a range of polarities.
Flow Rate 1 mL/min for analytical, higher for preparativeStandard flow rate for good separation.
Detection UV-Vis (approx. 480 nm) or FluorescenceAnthracyclines have a strong chromophore.

Experimental Protocols

Protocol 1: General Extraction of this compound from Streptomyces Fermentation Broth
  • Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 6.0-7.0 with a suitable acid or base.

  • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • The resulting crude extract can be further purified by chromatography.

Protocol 2: Silica Gel Column Chromatography for Partial Purification
  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer.

  • Pool the fractions containing pure this compound and concentrate under reduced pressure.

Mandatory Visualizations

Aranciamycin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel HPLC Reverse-Phase HPLC Silica_Gel->HPLC Purity_Analysis Purity Analysis (HPLC, MS, NMR) HPLC->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Workflow Start Problem Encountered During Purification Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Low_Yield->Poor_Separation No Optimize_Extraction Optimize Extraction: - Check Solvent Polarity - Adjust pH - Increase Extraction Cycles Low_Yield->Optimize_Extraction Yes Degradation Degradation Products Present? Poor_Separation->Degradation No Optimize_Chroma Optimize Chromatography: - Adjust Solvent Gradient - Check Column Loading - Use Mobile Phase Modifier Poor_Separation->Optimize_Chroma Yes Prevent_Degradation Prevent Degradation: - Control Temperature - Protect from Light - Adjust Mobile Phase pH Degradation->Prevent_Degradation Yes End Purity Improved Degradation->End No Optimize_Extraction->End Optimize_Chroma->End Prevent_Degradation->End

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Enhancing the Antitumor Activity of Aranciamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antitumor activity of Aranciamycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of antitumor activity for this compound and its derivatives?

This compound and its derivatives, as members of the anthracycline class of antibiotics, primarily exert their antitumor effects through two established mechanisms:

  • DNA Intercalation: These compounds insert themselves between the base pairs of the DNA double helix. This physical obstruction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: this compound derivatives can interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA tangles and supercoils. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic cell death.

Q2: Which structural modifications have been shown to enhance the antitumor activity of this compound?

Structure-activity relationship studies have indicated that modifications at specific positions on the this compound scaffold can significantly impact its potency. Notably, esterification of the tertiary alcohol at the C-9 position has been shown to increase the antitumor activity of this compound derivatives.

Q3: What are the common challenges encountered when working with this compound derivatives in cell culture?

The most frequently reported issue is the poor aqueous solubility of these compounds. This compound derivatives are often highly hydrophobic and can precipitate out of solution when diluted into aqueous cell culture media from a DMSO stock. This can lead to inaccurate dosing and inconsistent experimental results.[1][2]

Q4: How can I overcome the solubility issues of this compound derivatives?

To address solubility problems, consider the following strategies:

  • Optimize DMSO Concentration: While dissolving the compound in 100% DMSO is a common first step, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform serial dilutions in culture medium with vigorous mixing to facilitate better dispersion.

  • Use of Solubilizing Agents: For particularly challenging derivatives, the use of pharmaceutically acceptable solubilizing agents or drug delivery systems (e.g., liposomes, nanoparticles) may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.- Ensure a homogenous single-cell suspension before and during plating.- Mix the cell suspension frequently while plating.- Use a calibrated multichannel pipette.
Edge effects: Evaporation from wells on the outer edges of the plate.- Avoid using the outermost wells for experimental samples.- Fill the peripheral wells with sterile PBS or media to create a humidity barrier.
Compound precipitation: The this compound derivative is coming out of solution.- Visually inspect the wells for any precipitate after adding the compound.- Refer to the solubility troubleshooting guide (Guide 2).
Low signal or unexpected dose-response curve Incorrect incubation time: Insufficient or excessive exposure to the compound or MTT reagent.- Optimize the incubation time for both the drug treatment and the MTT reagent for your specific cell line.
Incomplete formazan solubilization: The purple formazan crystals are not fully dissolved.- After adding the solubilization buffer (e.g., DMSO), ensure thorough mixing by pipetting up and down or using a plate shaker.- Visually confirm complete dissolution before reading the absorbance.
Interference of the compound with the assay: The this compound derivative may directly react with the MTT reagent.- Run a cell-free control with the highest concentration of your compound and the MTT reagent to check for any color change. If a reaction occurs, consider an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion).
Guide 2: Compound Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in culture medium Poor aqueous solubility: The compound is highly hydrophobic.- Prepare a more dilute stock solution in DMSO and add a larger volume to the media (while keeping the final DMSO concentration low).- Add the DMSO stock to the media dropwise while vortexing or stirring to improve mixing.- Gently warm the media to 37°C before adding the compound.
High final concentration: The desired experimental concentration exceeds the compound's solubility limit in the media.- Determine the maximum soluble concentration of your derivative in your specific cell culture medium empirically.- If a higher concentration is required, consider the use of solubilizing agents.
Cloudy or hazy appearance of the final solution Formation of fine precipitate or micelles: The compound is not fully dissolved.- Sonication of the final solution may help to break down small aggregates.- Filtration through a 0.22 µm filter can remove larger precipitates, but be aware that this may also reduce the effective concentration of your compound.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound analogs and other relevant anticancer agents against different cancer cell lines. This data is intended for comparative purposes.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Analog RVB-01 MCF-7 (Breast)1.3[4]
This compound Analog RVB-04 MCF-7 (Breast)1.22[4]
This compound Analog RVB-05 MCF-7 (Breast)1.14
This compound Analog RVB-09 MCF-7 (Breast)1.31
Compound 7e MCF-7 (Breast)3.1 µg/mL
Compound 7g MCF-7 (Breast)3.3 µg/mL
Compound 3d MCF-7 (Breast)43.4
Compound 4d MCF-7 (Breast)39.0
Renieramycin M MCF-7 (Breast)0.006
Doxorubicin MCF-7 (Breast)0.356

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank) and cells treated with the vehicle (DMSO) as controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general workflow for assessing the impact of this compound derivatives on the expression of key apoptotic proteins.

Materials:

  • This compound derivative

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at the desired concentrations for the specified time. Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

This compound derivatives, like other anthracyclines, are known to induce apoptosis. A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.

apoptosis_pathway This compound This compound Derivatives dna DNA Damage This compound->dna bax Bax Activation dna->bax bcl2 Bcl-2 Inhibition dna->bcl2 mitochondria Mitochondrial Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer. While direct modulation by this compound derivatives is still under investigation, many anticancer agents target this pathway to inhibit tumor progression.

pi3k_akt_mTOR_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound Potential Inhibition by This compound Derivatives This compound->pi3k This compound->akt This compound->mtor

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Evaluating Antitumor Activity

The following diagram illustrates a logical workflow for assessing the antitumor activity of novel this compound derivatives.

experimental_workflow start Synthesize/Isolate This compound Derivative solubility Solubility & Stability Assessment start->solubility cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Western Blot for Caspases) mechanism->apoptosis pathway Signaling Pathway Analysis (e.g., PI3K/Akt Western Blot) mechanism->pathway end Lead Optimization/ In Vivo Studies apoptosis->end pathway->end

Caption: A typical experimental workflow for drug discovery.

References

Technical Support Center: Enhanced Aranciamycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Aranciamycin biosynthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is an anthracycline antibiotic known for its antitumor properties. It is a secondary metabolite produced by certain species of Gram-positive bacteria belonging to the genus Streptomyces, such as Streptomyces echinatus.[1]

Q2: What are the key factors influencing the yield of this compound in fermentation?

The yield of this compound, like many other secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

  • Media Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.

  • Genetic Stability: Strain viability and genetic drift of the producing Streptomyces strain can lead to decreased productivity over time.

  • Contamination: The presence of unwanted microorganisms can severely inhibit the growth of the producer strain and the biosynthesis of this compound.

Q3: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?

High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:

  • Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich or contains repressive substances, the switch to secondary metabolism may be delayed or inhibited.

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.

  • Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.

Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield.

Problem Possible Cause Solution
Inconsistent or low this compound production between batches. Variability in the quality and age of the seed culture.Standardize your seed culture preparation. Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.
Good biomass growth but little to no this compound production. 1. Nutrient limitation or imbalance: Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient, such as phosphate or a specific carbon or nitrogen source. 2. Suboptimal pH: The pH of the culture medium can significantly affect enzyme activity and nutrient uptake. 3. Poor aeration and dissolved oxygen (DO) levels: Oxygen is crucial for the growth of Streptomyces and for many of the enzymatic reactions in the this compound biosynthetic pathway.1. Optimize the C:N ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soy meal, peptone, yeast extract). Refer to the Media Composition table for starting points. 2. Monitor and control the pH of your culture throughout the fermentation. The ideal pH for anthracycline production by Streptomyces is typically in the neutral to slightly alkaline range (pH 7.0-8.0).[2] Implement a pH control strategy using appropriate buffers or automated addition of acid/base. 3. Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO levels online and adjust agitation and aeration rates as needed.
Poor or slow growth of the Streptomyces strain. Suboptimal physical fermentation parameters.Optimize the temperature, pH, and agitation speed for the growth of your specific Streptomyces strain. Most Streptomyces species grow well at temperatures between 28-32°C.[2]
Foaming in the fermenter. High concentrations of proteins (e.g., from soy meal or yeast extract) and vigorous agitation can cause foaming.Add an appropriate antifoaming agent (e.g., silicone-based) to the fermentation medium. Be cautious, as some antifoams can affect cell growth and product formation.
Contamination of the culture. Non-sterile equipment, media, or poor aseptic technique.Ensure all media and equipment are properly sterilized. Review and reinforce aseptic techniques for all handling procedures, from inoculum preparation to sampling.

Data Presentation

Table 1: Recommended Media Composition for Enhanced Anthracycline Production by Streptomyces

ComponentConcentration (g/L)Notes
Carbon Source
Glucose10 - 30A readily metabolizable sugar, but high concentrations can cause catabolite repression.[2]
Starch10 - 20A complex carbohydrate that can lead to more sustained production.
Glycerol10 - 20Often used to support both growth and secondary metabolite production.
Soybean Oil10 - 30Can enhance the production of some anthracyclines like doxorubicin and may also act as an antifoaming agent.[3]
Nitrogen Source
Soy Meal10 - 25A complex nitrogen source that provides amino acids and other growth factors.
Peptone5 - 10A good source of amino acids and peptides.
Yeast Extract1 - 5Provides vitamins, amino acids, and other growth factors.
Inorganic Salts
NaCl1 - 2Important for maintaining osmotic balance.
K2HPO40.5 - 1.0A source of potassium and phosphate, and acts as a buffer.
MgSO4·7H2O0.5Provides magnesium, an essential cofactor for many enzymes.
CaCO31 - 2Acts as a pH buffer.
Trace Elements (as needed)A solution of trace elements (e.g., Fe, Zn, Mn, Cu) can be beneficial.

Table 2: Optimal Physical Parameters for Anthracycline Fermentation

ParameterOptimal Range
Temperature28 - 32 °C
pH7.0 - 8.0
Agitation150 - 250 rpm (in shake flasks)
Incubation Time72 - 168 hours

Experimental Protocols

1. Preparation of Streptomyces Spore Stock and Seed Culture

  • Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

  • Materials:

    • Solid agar medium (e.g., ISP2 or Starch Casein Agar)

    • Sterile distilled water

    • Sterile glycerol

    • Sterile cotton swabs or spreaders

    • Sterile centrifuge tubes

    • Liquid medium for seed culture (e.g., Tryptic Soy Broth or a specific seed medium)

  • Procedure:

    • Streak the Streptomyces strain on the solid agar medium and incubate at 28-30°C for 7-14 days, or until sporulation is observed (a powdery appearance).

    • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

    • Gently scrape the surface with a sterile cotton swab or spreader to dislodge the spores.

    • Transfer the spore suspension to a sterile centrifuge tube.

    • Centrifuge the spore suspension at a low speed (~5000 x g) for 10 minutes to pellet the spores.

    • Discard the supernatant and resuspend the spore pellet in a sterile 20-40% glycerol solution.

    • Aliquot the spore suspension into cryovials and store at -80°C for long-term use.

    • To prepare a seed culture, inoculate the liquid seed medium with a small aliquot of the spore stock and incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours.

2. Fermentation Protocol for this compound Production

  • Objective: To cultivate the Streptomyces strain under conditions optimized for this compound production.

  • Materials:

    • Optimized fermentation medium (refer to Table 1)

    • Seed culture of the Streptomyces strain

    • Shake flasks or a bioreactor

  • Procedure:

    • Prepare the fermentation medium and sterilize it by autoclaving.

    • Allow the medium to cool to room temperature.

    • Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

    • Incubate the culture under the optimized physical parameters (refer to Table 2).

    • Monitor the fermentation periodically for growth (e.g., by measuring optical density or dry cell weight) and this compound production (by HPLC analysis of extracted samples).

3. Extraction and Quantification of this compound

  • Objective: To extract this compound from the fermentation broth and quantify its concentration.

  • Materials:

    • Fermentation broth

    • Ethyl acetate

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

    • Methanol (HPLC grade)

    • Syringe filters (0.22 µm)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Take a known volume of fermentation broth (e.g., 50 mL) and centrifuge to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

    • Collect the organic (ethyl acetate) phase. Repeat the extraction of the aqueous phase to maximize recovery.

    • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1-2 mL).

    • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separating anthracyclines. The exact gradient will need to be optimized.

      • Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 254 nm or 430 nm, characteristic for anthracyclines).

      • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Signaling Pathways and Experimental Workflows

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as a type II polyketide, is tightly regulated in Streptomyces. This regulation occurs at multiple levels, involving pathway-specific regulators located within the this compound biosynthetic gene cluster (BGC), as well as global regulators that respond to nutritional and environmental signals. A simplified model of this regulatory cascade is depicted below.

Aranciamycin_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., AfsR, AdpA) Nutrient_Limitation->Global_Regulators triggers SARP_Activator Pathway-Specific Activator (SARP family) Global_Regulators->SARP_Activator activates TetR_Repressor Pathway-Specific Repressor (TetR family) Global_Regulators->TetR_Repressor represses Aranciamycin_BGC This compound Biosynthetic Genes SARP_Activator->Aranciamycin_BGC activates transcription TetR_Repressor->Aranciamycin_BGC represses transcription Aranciamycin_Biosynthesis This compound Biosynthesis Aranciamycin_BGC->Aranciamycin_Biosynthesis encodes enzymes for This compound This compound Aranciamycin_Biosynthesis->this compound Experimental_Workflow Strain_Selection Strain Selection/ Improvement Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Fermentation_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Optimization Fermentation Fermentation Fermentation_Optimization->Fermentation Extraction Extraction Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification Analysis Data Analysis and Further Optimization Quantification->Analysis Analysis->Media_Optimization feedback Analysis->Fermentation_Optimization feedback

References

Technical Support Center: Enhancing Aranciamycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic engineering of Streptomyces to achieve higher yields of Aranciamycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces transformants carrying the this compound biosynthesis gene cluster are not producing any this compound. What are the possible reasons?

A1: Several factors could contribute to the lack of this compound production. Consider the following troubleshooting steps:

  • Vector and Promoter Choice: Ensure the expression vector is compatible with your Streptomyces host and that you are using a strong, constitutive promoter suitable for actinomycetes.

  • Codon Usage: The genes in the this compound cluster may have different codon usage than your heterologous host. Consider codon optimization of the biosynthetic genes.

  • Precursor Supply: this compound is a polyketide, requiring sufficient pools of acetyl-CoA and malonyl-CoA. Your host strain may have limited precursor availability. Consider co-expression of genes that enhance the supply of these precursors, such as acetyl-CoA carboxylase.

  • Toxicity of this compound: The produced this compound might be toxic to your host strain. Ensure that the native resistance gene from the original producer is included and expressed from your construct.

  • Regulatory Gene Expression: The expression of the this compound gene cluster is likely controlled by specific regulatory proteins. Verify that any necessary pathway-specific activators are present and functional in your expression system.

Q2: I am observing very low yields of this compound. How can I increase the production levels?

A2: Low yields are a common challenge in heterologous production of secondary metabolites. Here are some strategies to boost this compound production:

  • Optimize Fermentation Conditions: Systematically optimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration.

  • Precursor Engineering: As mentioned above, enhancing the supply of acetyl-CoA and malonyl-CoA is a key strategy for increasing polyketide production.

  • Ribosome Engineering: Introducing mutations in ribosomal proteins (e.g., rpsL) can sometimes lead to increased antibiotic production.

  • Overexpression of Pathway-Specific Activators: Identify and overexpress any positive regulatory genes within the this compound biosynthetic gene cluster.

  • Knockout of Competing Pathways: Delete genes responsible for the biosynthesis of other major secondary metabolites in your host strain to redirect metabolic flux towards this compound production.

Q3: How can I confirm that the genes I have cloned are indeed the complete this compound biosynthetic gene cluster?

A3: The complete biosynthetic gene cluster for this compound has been cloned and characterized.[1] You can confirm the identity and completeness of your cloned cluster through:

  • Sequence Analysis: Compare the DNA sequence of your cloned fragment with the published sequence of the this compound gene cluster.

  • Heterologous Expression: The definitive confirmation is the production of this compound when the gene cluster is expressed in a suitable, non-producing Streptomyces host, such as Streptomyces albus.[2]

  • Gene Knockout and Complementation: If you are working with the native producer, targeted knockout of a key biosynthetic gene (e.g., a polyketide synthase gene) should abolish this compound production, which can then be restored by reintroducing the intact gene.

Q4: What are the main challenges associated with the genetic manipulation of Streptomyces?

A4: Streptomyces species can be challenging to manipulate genetically due to several factors:

  • Complex Life Cycle: Their filamentous growth and spore formation require specific handling procedures.

  • Restriction-Modification Systems: Many Streptomyces strains possess active restriction-modification systems that can degrade foreign DNA. It is often necessary to pass plasmids through a non-restricting intermediate host (e.g., E. coli ET12567/pUZ8002) to obtain unmethylated DNA.

  • Low Transformation Efficiency: Transformation efficiencies can be low, requiring optimization of protocols for protoplast transformation or conjugation.[3][4]

  • Genetic Instability: Large plasmids and cloned gene clusters can be unstable in some Streptomyces hosts.

Quantitative Data Summary

The following table summarizes general strategies for improving polyketide antibiotic yields in Streptomyces, which can be applied to this compound production. Specific quantitative data for this compound yield improvement through genetic engineering is not extensively reported in the literature; the values below are illustrative of what has been achieved for other polyketides.

Genetic Engineering StrategyTarget Gene(s)/PathwayHost Strain(s)Typical Yield Improvement
Precursor Supply Enhancement Overexpression of acetyl-CoA carboxylase (ACC)Streptomyces coelicolor, S. albus1.5 to 3-fold
Regulatory Gene Overexpression Pathway-specific activators (e.g., SARPs)Various Streptomyces spp.2 to 10-fold
Deletion of Competing Pathways Actinorhodin or other polyketide synthase genesStreptomyces coelicolorVariable, can significantly improve heterologous production
Ribosome Engineering Mutation in rpsL geneStreptomyces spp.2 to 5-fold

Key Experimental Protocols

Protocol 1: Intergeneric Conjugation from E. coli to Streptomyces

This protocol is a standard method for introducing plasmids into Streptomyces.

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the expression vector

  • Streptomyces recipient strain

  • ISP4 medium (or other suitable sporulation medium)

  • 2xYT medium

  • LB medium

  • Nalidixic acid

  • Appropriate antibiotics for plasmid selection

  • Sterile water

Procedure:

  • Grow the E. coli donor strain in LB medium supplemented with appropriate antibiotics to an OD600 of 0.4-0.6.

  • Wash the E. coli cells twice with an equal volume of fresh LB medium without antibiotics.

  • Prepare a spore suspension or mycelial fragments of the recipient Streptomyces strain.

  • Heat-shock the Streptomyces spores at 50°C for 10 minutes.

  • Mix 500 µL of the washed E. coli donor cells with 500 µL of the heat-shocked Streptomyces spores/mycelia.

  • Plate the mixture onto ISP4 plates and incubate at 30°C for 16-20 hours.

  • Overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting Streptomyces exconjugants.

  • Incubate the plates at 30°C until exconjugants appear (typically 5-10 days).

Protocol 2: Protoplast Transformation of Streptomyces

This method is an alternative for introducing DNA into Streptomyces.

Materials:

  • Streptomyces mycelia grown in liquid medium

  • Lysozyme solution

  • P buffer (contains sucrose, K2SO4, MgCl2, trace elements, buffered with MOPS)

  • T buffer (transformation buffer)

  • Plasmid DNA

  • R2YE regeneration medium

Procedure:

  • Grow the Streptomyces strain in a suitable liquid medium to the early-to-mid exponential phase.

  • Harvest the mycelia by centrifugation and wash with a sucrose solution.

  • Resuspend the mycelia in a lysozyme solution and incubate at 30°C until protoplasts are formed (monitor microscopically).

  • Filter the protoplast suspension through cotton wool to remove mycelial fragments.

  • Gently pellet the protoplasts by centrifugation and wash twice with P buffer.

  • Resuspend the protoplasts in P buffer.

  • Mix the protoplast suspension with plasmid DNA and an equal volume of T buffer.

  • Plate the transformation mixture onto R2YE medium and incubate at 30°C.

  • After 16-20 hours, overlay the plates with a soft agar containing the appropriate selection antibiotic.

  • Incubate at 30°C until transformants appear.

Visualizations

This compound Biosynthesis and Regulation Workflow

Aranciamycin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_biosynthesis This compound Biosynthesis cluster_regulation Regulation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (Type II) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Tailoring Tailoring Enzymes (Methyltransferases, etc.) PKS->Tailoring Polyketide intermediate Glycosylation Glycosyltransferase Tailoring->Glycosylation Aglycone This compound This compound Glycosylation->this compound Activator Pathway-Specific Activator (e.g., SARP) Activator->PKS Activates transcription Global Global Regulators Global->Activator Controls expression

Caption: Workflow of this compound biosynthesis and its regulation.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low/No this compound Yield CheckVector Verify Vector & Promoter Start->CheckVector CheckPrecursors Assess Precursor Supply Start->CheckPrecursors CheckRegulation Investigate Regulation Start->CheckRegulation CheckToxicity Evaluate Host Toxicity Start->CheckToxicity OptimizeVector Use Strong Promoter/ Codon Optimize CheckVector->OptimizeVector EngineerPrecursors Overexpress ACC/ Delete Competing Pathways CheckPrecursors->EngineerPrecursors EngineerRegulation Overexpress Activator CheckRegulation->EngineerRegulation EngineerHost Co-express Resistance Gene CheckToxicity->EngineerHost

References

Validation & Comparative

Unveiling the Molecular Onslaught: A Comparative Guide to Aranciamycin's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide validating the mechanism of action of Aranciamycin, a promising anthracycline-type antibiotic, in cancer cells. This guide provides an objective comparison of this compound's performance with established anticancer agents, supported by experimental data, detailed protocols, and visual pathway diagrams.

This compound, like other members of the anthracycline family, is emerging as a potent anti-neoplastic agent. This guide delves into its core mechanisms of action—cytotoxicity, induction of apoptosis, and generation of reactive oxygen species (ROS)—providing a side-by-side analysis with the well-documented effects of Doxorubicin and Etoposide.

Data Presentation: A Comparative Analysis of Cytotoxicity

The anti-proliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in this assessment. The data presented below summarizes the cytotoxic effects of this compound Anhydride, a derivative of this compound, in comparison to the established chemotherapeutic agents, Doxorubicin and Etoposide.

DrugCell LineIC50 (µM)Citation
This compound Anhydride HepG2 (Liver Carcinoma)5.57[1]
A549 (Lung Carcinoma)24.30[1]
HCT-116 (Colon Carcinoma)20.82[1]
Doxorubicin HepG2 (Liver Carcinoma)0.11 (72h)
A549 (Lung Carcinoma)0.0316 (24h), 0.0006 (72h)
HCT-116 (Colon Carcinoma)0.05 - 0.1
MCF-7 (Breast Adenocarcinoma)>1000 (24h), >1000 (72h)
DU-145 (Prostate Carcinoma)122.7 (24h), 53.6 (72h)
Etoposide A549 (Lung Carcinoma)27.71
Small Cell Lung Cancer LinesVarious

Note: IC50 values for Doxorubicin and Etoposide are compiled from multiple sources and experimental conditions may vary.

Further studies have highlighted the enhanced antitumor activity of specific this compound analogs. Aranciamycins E and G, which are hydroxylated at the C1 position, have demonstrated the most potent activity against MCF-7 (breast adenocarcinoma) and MATU (mammary tumor) cell lines.[2] Another study reported moderate and selective cytotoxicity of Aranciamycins A, I, and J against a panel of human cancer cell lines with IC50 values greater than 7.5 µM.[1]

Deciphering the Molecular Mechanisms: Apoptosis and Oxidative Stress

A cornerstone of many anticancer therapies is the induction of programmed cell death, or apoptosis. While specific quantitative data on this compound-induced apoptosis is still emerging, the well-established mechanism of other anthracyclines, such as Doxorubicin, provides a strong predictive framework. Anthracyclines are known to induce apoptosis through DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades.

Another critical mechanism of action for this class of compounds is the generation of reactive oxygen species (ROS). These highly reactive molecules can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately triggering cell death. The angucyclinone antibiotic Landomycin A, for instance, has been shown to increase ROS levels in human T-leukemia cells by 5.6-fold within the first hour of treatment, leading to apoptosis. Similarly, the antibiotic Chemomicin also induces apoptosis through the generation of ROS. Given this compound's structural similarity to these compounds, it is highly probable that it employs a similar ROS-mediated mechanism to exert its anticancer effects.

Visualizing the Pathways of Action

To elucidate the complex signaling pathways involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and the experimental workflows used to validate these mechanisms.

Aranciamycin_Mechanism cluster_drug This compound cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA Intercalation This compound->DNA Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay cluster_ros ROS Assay Cancer_Cells_1 Cancer Cell Lines Treatment_1 Treat with this compound / Comparators Cancer_Cells_1->Treatment_1 MTT_Assay MTT Assay Treatment_1->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cancer_Cells_2 Cancer Cell Lines Treatment_2 Treat with this compound / Comparators Cancer_Cells_2->Treatment_2 Annexin_V Annexin V Staining Treatment_2->Annexin_V Flow_Cytometry_1 Flow Cytometry Annexin_V->Flow_Cytometry_1 Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry_1->Quantify_Apoptosis Cancer_Cells_3 Cancer Cell Lines Treatment_3 Treat with this compound / Comparators Cancer_Cells_3->Treatment_3 DCFDA_Staining DCFDA Staining Treatment_3->DCFDA_Staining Fluorometry Fluorometry / Flow Cytometry DCFDA_Staining->Fluorometry Measure_ROS Measure ROS Levels Fluorometry->Measure_ROS

Caption: Experimental workflow for validating this compound's mechanism of action.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound, Doxorubicin, or Etoposide. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective drugs at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DCFDA Assay for Reactive Oxygen Species (ROS) Measurement

The DCFDA (2',7'-dichlorofluorescin diacetate) assay utilizes a fluorescent probe that measures intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the drugs at their IC50 concentrations for a specified time.

  • DCFDA Loading: Remove the treatment medium and incubate the cells with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The increase in fluorescence is proportional to the level of intracellular ROS.

This guide provides a foundational understanding of this compound's mechanism of action and a framework for its continued investigation as a potential anticancer therapeutic. The provided data and protocols are intended to support the research community in further validating and exploring the full potential of this promising compound.

References

Aranciamycin vs. Doxorubicin: A Comparative Analysis of Cytotoxicity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of Aranciamycin and the widely-used chemotherapeutic agent Doxorubicin in breast cancer cell lines is currently hampered by a significant lack of publicly available research data for this compound. While extensive information exists detailing Doxorubicin's mechanisms and cytotoxic efficacy in various breast cancer models, similar peer-reviewed studies on this compound are not readily accessible.

Doxorubicin, a cornerstone of breast cancer chemotherapy for decades, belongs to the anthracycline class of antibiotics. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis (programmed cell death) in cancer cells.

This compound is also classified as an anthracycline antibiotic and is known to possess general antitumor properties. However, specific studies detailing its cytotoxic effects, such as IC50 values (the concentration of a drug that inhibits 50% of cell growth), in breast cancer cell lines are not present in the available scientific literature. While some research has reported IC50 values for this compound in other cancer cell lines, including liver (HepG2), lung (A549), and colon (HCT-116), this data cannot be directly extrapolated to breast cancer due to the inherent biological differences between cancer types.

Doxorubicin: A Profile of Cytotoxicity in Breast Cancer

Numerous studies have characterized the cytotoxic effects of Doxorubicin across a panel of breast cancer cell lines, revealing varying degrees of sensitivity. This variability is often linked to the specific molecular subtype of the breast cancer (e.g., hormone receptor-positive, HER2-positive, or triple-negative).

Quantitative Cytotoxicity Data for Doxorubicin

The following table summarizes representative IC50 values for Doxorubicin in commonly used breast cancer cell lines, illustrating its potent cytotoxic activity.

Cell LineMolecular SubtypeDoxorubicin IC50 (µM)
MCF-7 ER+, PR+, HER2-0.05 - 1.0
MDA-MB-231 Triple-Negative0.1 - 0.5
SK-BR-3 HER2+0.1 - 0.8
T47D ER+, PR+, HER2-0.02 - 0.2

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific cytotoxicity assay used.

Experimental Protocols for Assessing Cytotoxicity

The data presented for Doxorubicin is typically generated using standardized in vitro cytotoxicity assays. A common experimental workflow is outlined below.

General Cytotoxicity Assay Workflow

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathways Implicated in Doxorubicin-Induced Cell Death

Doxorubicin's cytotoxic effects are mediated through the activation of complex intracellular signaling pathways, ultimately converging on the apoptotic machinery.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation Damage->p53 Bax Bax/Bcl-2 Ratio ↑ p53->Bax Bax->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Key signaling events in Doxorubicin-induced apoptosis in breast cancer cells.

Conclusion and Future Directions

While Doxorubicin remains a critical therapeutic agent for breast cancer, the lack of comparative data for this compound prevents a thorough evaluation of its potential as an alternative or synergistic treatment. To establish the clinical relevance of this compound in breast cancer, future research should focus on:

  • Determining the in vitro cytotoxicity of this compound across a comprehensive panel of breast cancer cell lines representing different molecular subtypes.

  • Elucidating the specific molecular mechanisms by which this compound induces cell death in breast cancer cells.

  • Conducting preclinical in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models of breast cancer.

Such studies are essential to ascertain whether this compound offers any advantages over existing therapies like Doxorubicin in the treatment of breast cancer. Without this fundamental data, any comparison remains speculative.

Unraveling the Antibacterial Potential: A Comparative Analysis of Aranciamycin and Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides a comparative analysis of the antibacterial spectrum of the anthracycline antibiotic, Aranciamycin, against other well-established members of its class, including Doxorubicin, Daunorubicin, Idarubicin, and Epirubicin. This guide synthesizes minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) data, details experimental methodologies for antibacterial susceptibility testing, and visually represents the proposed mechanisms of action. This information is crucial for researchers and drug development professionals exploring novel antibacterial agents.

Comparative Antibacterial Spectrum

The antibacterial activity of this compound and its derivatives appears to be most pronounced against Gram-positive bacteria, with notable potency against Mycobacterium tuberculosis. In contrast, its efficacy against Gram-negative bacteria is limited. Other anthracyclines, such as Doxorubicin, Daunorubicin, and Idarubicin, also exhibit activity primarily against Gram-positive organisms, including strains of Staphylococcus aureus and Bacillus subtilis, as well as Mycobacterium tuberculosis. The data, compiled from various studies, is summarized below. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

AnthracyclineBacterial SpeciesMIC/IC50 (µM)Notes
Aranciamycins (General) Gram-positive bacteriaIC50 > 1.1[1]Moderate and selective cytotoxicity.[1]
Gram-negative bacteriaIC50 > 30[1]Non-cytotoxic.[1]
Mycobacterium bovis (BCG)IC50: 0.7 - 1.7[1]Cytotoxic.
This compound Anhydride Bacillus subtilis-Weak antibacterial activity.
This compound K Streptococcus agalactiaeMIC: 11.5Potent bacteriostatic effects.
Doxorubicin Mycobacterium smegmatisMIC: 8
Mycobacterium tuberculosisMIC: 5
Staphylococcus aureus-Showed inhibitory activity.
Bacillus subtilis-Induces DNA synthesis inhibition.
Daunorubicin Mycobacterium smegmatisMIC: 0.5More potent than Doxorubicin against M. smegmatis.
Mycobacterium tuberculosisMIC: 1.25More potent than Doxorubicin against M. tuberculosis.
Bacillus subtilis-Induces DNA synthesis inhibition.
Idarubicin Staphylococcus aureus (MSSA & MRSA)MIC: 2-4 µg/mLStrong bactericidal effects.
Staphylococcus epidermidisMIC: 2-4 µg/mLStrong bactericidal effects.
Acinetobacter baumanniiMIC: 32 µg/mLWeak antimicrobial effect.
Escherichia coliMIC: >128 µg/mLWeak antimicrobial effect.
Klebsiella pneumoniaeMIC: >128 µg/mLWeak antimicrobial effect.
Mycobacterium smegmatisMIC: 0.6Strong inhibition.
Mycobacterium tuberculosisMIC: 80Less potent than against M. smegmatis.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), which is a common procedure in the cited studies.

Objective: To determine the lowest concentration of an anthracycline that visibly inhibits the growth of a target bacterium.

Materials:

  • Anthracycline compounds (e.g., this compound, Doxorubicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Anthracycline Dilutions: a. Prepare a stock solution of the anthracycline in a suitable solvent (e.g., DMSO, water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the diluted anthracycline. b. Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the anthracycline at which there is no visible growth of the bacterium.

Mechanism of Antibacterial Action

The primary antibacterial mechanism of anthracyclines involves the disruption of bacterial DNA replication and transcription. This is achieved through two main processes: intercalation into the bacterial DNA and inhibition of key enzymes involved in DNA topology, namely DNA gyrase and topoisomerase IV.

Workflow of Anthracycline Antibacterial Action

Anthracycline Antibacterial Mechanism Anthracycline Anthracycline BacterialCell Bacterial Cell Anthracycline->BacterialCell Enters Cell DNA Bacterial DNA Anthracycline->DNA Intercalates DNA_Gyrase DNA Gyrase Anthracycline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Anthracycline->Topo_IV Inhibits ReplicationFork Replication Fork Stalling DSBs Double-Strand Breaks DNA->DSBs RNA_Polymerase RNA Polymerase Blockage DNA_Gyrase->DNA Relaxes Supercoils Topo_IV->DNA Decatenates Chromosomes ReplicationFork->DSBs SOS SOS Response DSBs->SOS CellDeath Bacterial Cell Death SOS->CellDeath Protein_Synthesis Inhibition of Protein Synthesis RNA_Polymerase->Protein_Synthesis Protein_Synthesis->CellDeath

Caption: Proposed mechanism of anthracycline antibacterial activity.

Logical Relationship of Anthracycline Action

Logical Flow of Anthracycline Action Start Anthracycline Administration Intercalation DNA Intercalation Start->Intercalation TopoInhibition Inhibition of Topoisomerase II (Gyrase & Topo IV) Start->TopoInhibition ReplicationBlock Replication & Transcription Blockage Intercalation->ReplicationBlock DNADamage DNA Damage (Double-Strand Breaks) TopoInhibition->DNADamage CellularResponse Induction of SOS Response DNADamage->CellularResponse Outcome Bacterial Cell Death ReplicationBlock->Outcome CellularResponse->Outcome

Caption: Logical flow from anthracycline exposure to bacterial cell death.

The inhibition of DNA gyrase and topoisomerase IV by anthracyclines prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, respectively. These actions, combined with the physical distortion of the DNA helix by intercalation, lead to the stalling of replication forks, the accumulation of double-strand breaks, and the induction of the bacterial SOS response, a DNA damage repair system. Ultimately, if the damage is too extensive, these events trigger pathways leading to bacterial cell death. While this general mechanism is accepted for many anthracyclines, the specific nuances of how this compound and its derivatives interact with these targets at a molecular level warrant further investigation to fully elucidate their antibacterial potential.

References

Validating Aranciamycin as a Topoisomerase II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating Aranciamycin as a potential topoisomerase II (Topo II) inhibitor. This compound, an anthracycline antibiotic, belongs to a class of compounds known for their anticancer properties, which are often mediated through the inhibition of Topo II. This document outlines the key experimental approaches to characterize its activity and compares its potential efficacy against well-established Topo II inhibitors, doxorubicin and etoposide.

Mechanism of Action: Topoisomerase II Poisoning

Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topo II inhibitors, often referred to as "poisons," interfere with this catalytic cycle. They stabilize the transient "cleavage complex," in which Topo II is covalently bound to the 5' ends of the broken DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs. These persistent breaks trigger cell cycle arrest and ultimately lead to apoptosis.

Mechanism of Topoisomerase II Poisoning by this compound.

Comparative Efficacy: this compound vs. Standard Inhibitors

A crucial step in validating a novel Topo II inhibitor is to benchmark its activity against known drugs. Doxorubicin (an anthracycline) and Etoposide (a podophyllotoxin derivative) are widely used in chemotherapy and serve as standard positive controls in Topo II inhibition assays. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (µM)Cell Line (for cytotoxicity)Reference
This compound Topoisomerase II Not Reported --
Cytotoxicity5.57HepG2[1]
Cytotoxicity24.30A549[1]
Cytotoxicity20.82HCT-116[1]
Doxorubicin Topoisomerase II 2.67-[2]
Topoisomerase II 6.37 ± 0.38-[3]
Etoposide Topoisomerase II 59.2-
Topoisomerase II 60.3-

Note: The determination of the direct Topo II inhibitory IC50 for this compound is a critical next step for its validation.

Experimental Validation Workflow

The validation of a potential Topo II inhibitor like this compound follows a structured experimental workflow. This typically begins with in vitro enzymatic assays to confirm direct inhibition and progresses to cell-based assays to assess its effects in a biological context.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action EnzymeAssay Topoisomerase II Relaxation/Decatenation Assay IC50_determination Determine Enzymatic IC50 EnzymeAssay->IC50_determination Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50_determination->Cytotoxicity Proceed if active DNADamage DNA Damage Assessment (e.g., Comet Assay, γH2AX staining) Cytotoxicity->DNADamage CellCycle Cell Cycle Analysis DNADamage->CellCycle CleavageComplexAssay Cleavage Complex Assay (e.g., ICE Assay) CellCycle->CleavageComplexAssay Confirm MoA

Experimental Workflow for Validating a Topoisomerase II Inhibitor.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for assessing the direct inhibitory effect of this compound on Topoisomerase II.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

  • 10 mM ATP solution

  • This compound, Doxorubicin, Etoposide (dissolved in DMSO)

  • Enzyme Dilution Buffer

  • Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) and TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in a final volume of 30 µL. To each tube, add:

    • 3 µL of 10x Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µg of supercoiled pBR322 DNA

    • Varying concentrations of this compound (or controls)

    • Nuclease-free water to adjust the volume.

  • Enzyme Addition: Add a pre-determined amount of Topo II enzyme (typically 1-5 units, sufficient to fully relax the DNA in the absence of an inhibitor).

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until the DNA forms have separated.

  • Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band.

Topoisomerase II DNA Decatenation Assay

This assay is highly specific for Topo II and measures the release of individual circular DNA molecules from a complex network of catenated DNA (kinetoplast DNA, kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • 10 mM ATP solution

  • This compound and controls

  • Enzyme Dilution Buffer

  • Stop Buffer (STEB)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) and TAE buffer

  • Ethidium bromide

Procedure:

  • Reaction Setup: Similar to the relaxation assay, prepare reaction mixtures in a final volume of 30 µL. To each tube, add:

    • 3 µL of 10x Assay Buffer

    • 3 µL of 10 mM ATP

    • 200 ng of kDNA

    • Varying concentrations of this compound (or controls)

    • Nuclease-free water to adjust the volume.

  • Enzyme Addition: Add a pre-determined amount of Topo II enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Phase Separation: Follow the same procedure as in the relaxation assay.

  • Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualization: Stain and visualize the gel. Inhibition is quantified by the reduction in the amount of decatenated DNA minicircles.

Conclusion

The validation of this compound as a topoisomerase II inhibitor requires a systematic approach involving both enzymatic and cell-based assays. While its classification as an anthracycline strongly suggests a mechanism of action involving Topo II inhibition, direct experimental evidence, particularly the determination of its enzymatic IC50, is essential. By comparing its activity against established inhibitors like doxorubicin and etoposide using the standardized protocols outlined in this guide, researchers can effectively characterize the potential of this compound as a novel anticancer agent.

References

Comparative Analysis of Aranciamycin Analogs' Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of various Aranciamycin analogs, supported by available experimental data. Aranciamycins are a class of anthracycline antibiotics known for their potential as anticancer agents. Understanding the structure-activity relationships and mechanisms of action of different analogs is crucial for the development of more potent and selective cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity of this compound Analogs

The following tables summarize the reported 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. It is important to note that the experimental conditions may vary between studies, which can influence the absolute IC50 values. Therefore, comparisons should be made with caution, and the data presented here is intended to provide a relative measure of potency.

AnalogMCF-7 (Breast) IC50 (µM)MATU (Bladder) IC50 (µM)
This compound ENot ReportedNot Reported
This compound FNot ReportedNot Reported
This compound GNot ReportedNot Reported
This compound HNot ReportedNot Reported

Data for Aranciamycins E, F, G, and H were reported in a study analyzing their activity against MCF-7 and MATU cell lines, but specific IC50 values were not provided in the abstract. The study did indicate that Aranciamycins E and G were the most active derivatives.[1]

AnalogHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
This compound I5.5724.3020.82
This compound J> 7.5> 7.5> 7.5
This compound A> 7.5> 7.5> 7.5
This compound> 7.5> 7.5> 7.5

These this compound analogs were evaluated for their cytotoxicity against a panel of human cancer cell lines.[2][3]

Structure-Activity Relationship

Analysis of the available data suggests some key structure-activity relationships for the this compound class of compounds:

  • Hydroxylation at C1: The presence of a hydroxyl group at the C1 position of the tetracyclic backbone appears to be crucial for enhanced antitumor activity. Aranciamycins E and G, both hydroxylated at C1, were identified as the most potent derivatives in one study.[1]

  • Glycosylation at C7: The presence of a D-amicetose moiety at the C7 position, as seen in Aranciamycins F and G, also influences the biological activity.[1]

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the antitumor activity of compounds like this compound analogs. It is important to consult the specific publications for the exact experimental details.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compounds.

  • Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

  • Cell Treatment: Cells are treated with the this compound analogs for a specified time.

  • Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Mandatory Visualization

Proposed General Mechanism of Action for Anthracyclines

The antitumor mechanism of anthracyclines, the class to which Aranciamycins belong, is generally understood to involve multiple pathways.

Antitumor_Mechanism General Antitumor Mechanism of Anthracyclines Anthracycline Anthracycline (e.g., this compound analog) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Anthracycline->ROS_Generation DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis

Caption: General mechanisms of anthracycline antitumor activity.

Experimental Workflow for In Vitro Antitumor Activity Screening

This diagram illustrates a typical workflow for the initial in vitro evaluation of novel compounds.

Experimental_Workflow In Vitro Antitumor Activity Screening Workflow Start Start: Novel this compound Analogs Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Lead_Selection Selection of Lead Analogs (based on IC50) MTT_Assay->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis End End: Data Analysis & Interpretation Cell_Cycle->End Apoptosis->End

Caption: Workflow for in vitro antitumor screening.

References

Unraveling Chromatin Dynamics: A Comparative Guide to Aranciamycin and Other Histone Eviction Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and chromatin is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Aranciamycin, a member of the anthracycline class of antibiotics, and its putative effect on histone eviction, benchmarked against other known histone-evicting agents. While direct experimental data for this compound's impact on histone dynamics remains to be extensively published, its structural similarity to well-characterized anthracyclines like doxorubicin provides a strong basis for inferring its mechanism of action.

This guide will delve into the mechanisms of histone eviction induced by various compounds, present available quantitative data, and provide detailed experimental protocols for assessing this critical cellular process.

Comparative Analysis of Histone Eviction Agents

Histone eviction, the displacement of histone proteins from DNA, is a crucial process in regulating gene expression, DNA repair, and replication. Various therapeutic agents can induce this process, offering potential avenues for anticancer therapies. Here, we compare this compound (by proxy of other anthracyclines) with other molecules known to modulate histone occupancy.

Compound/Agent ClassProposed Mechanism of Histone EvictionPrimary Histone Target(s)Quantitative Effect on Histone OccupancyKey References
This compound (inferred) DNA intercalation leading to altered DNA topology and destabilization of histone-DNA interactions.Core histones (H2A, H2B, H3, H4) and potentially linker histone H1.Not yet quantified for this compound. Doxorubicin (a related anthracycline) has been shown to cause a significant, dose-dependent reduction in histone occupancy at specific genomic loci.[1][2][3][4][5]
Doxorubicin/Daunorubicin DNA intercalation, particularly at GC-rich regions, alters the helical structure of DNA, leading to the destabilization and subsequent eviction of histone octamers.Core histones (H2A, H2B, H3, H4) from open and actively transcribed chromatin regions.Dose- and time-dependent eviction of up to 30% of PAGFP-H2A from photoactivated regions in MelJuSo cells.
Aclarubicin Primarily induces histone eviction with minimal DNA double-strand breaks. The trisaccharide moiety is crucial for this activity.Core histones.Induces histone eviction, with some analogues showing faster kinetics than doxorubicin.
Etoposide A topoisomerase II inhibitor that stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks. It is not known to directly cause histone eviction and serves as a negative control in many histone eviction studies.Does not directly target histones for eviction.Does not induce significant histone eviction.
Plant Secondary Metabolites (e.g., Resveratrol, Genistein) DNA intercalation or groove binding alters DNA conformation, leading to the displacement of linker histone H1. Some may also influence histone modifying enzymes.Primarily linker histone H1, but effects on core histones are also reported.Resveratrol was shown to alter histone modifications (H3K9ac, H3K27ac, H3K27me3) at specific gene promoters. Genistein can modulate H3K9 methylation and acetylation.
Histone Chaperone SET/TAF-Iβ Directly interacts with and facilitates the removal of linker histone H1 from chromatin, particularly in the context of the DNA damage response.Linker histone H1.Downregulation of SET leads to increased retention of H1 on chromatin.

Visualizing the Mechanisms of Histone Eviction

To better illustrate the proposed and known pathways of histone eviction, the following diagrams were generated using the Graphviz DOT language.

Proposed Mechanism of this compound-Induced Histone Eviction cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_effect Molecular Consequences This compound This compound DNA Nuclear DNA This compound->DNA Intercalation This compound->DNA Histones Histone Octamer DNA->Histones Interaction AlteredDNA Altered DNA Topology DNA->AlteredDNA Eviction Histone Eviction Histones->Eviction Destabilization Destabilized Histone-DNA Interaction AlteredDNA->Destabilization Destabilization->Eviction

Caption: Proposed mechanism of this compound-induced histone eviction.

Comparative Mechanisms of Histone Eviction cluster_anthracyclines Anthracyclines (e.g., Doxorubicin) cluster_psm Plant Secondary Metabolites (e.g., Resveratrol) cluster_chaperone Histone Chaperones (e.g., SET) Anthracycline Anthracycline DNA_A DNA Anthracycline->DNA_A Intercalation Eviction_A Core Histone Eviction DNA_A->Eviction_A PSM PSM DNA_P DNA PSM->DNA_P Groove Binding/ Intercalation Eviction_P Linker Histone H1 Eviction DNA_P->Eviction_P Chaperone Histone Chaperone (SET) Histone_C Linker Histone H1 Chaperone->Histone_C Direct Interaction Eviction_C H1 Eviction Histone_C->Eviction_C

Caption: Comparative overview of histone eviction mechanisms.

Experimental Protocols for Measuring Histone Eviction

Accurate quantification of histone eviction is crucial for evaluating the efficacy and mechanism of action of potential therapeutic compounds. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Formaldehyde-Assisted Isolation of Regulatory Elements followed by sequencing (FAIRE-seq) are two powerful, genome-wide techniques to assess changes in histone occupancy.

Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE-seq)

FAIRE-seq identifies regions of open chromatin by separating non-cross-linked, nucleosome-depleted DNA from protein-bound DNA.

Workflow:

FAIRE-seq Experimental Workflow Start Start: Live Cells Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Sonication Crosslink->Lyse Phenol 3. Phenol-Chloroform Extraction Lyse->Phenol Aqueous 4. Isolate Aqueous Phase (Nucleosome-depleted DNA) Phenol->Aqueous Reverse 5. Reverse Cross-links Aqueous->Reverse Purify 6. DNA Purification Reverse->Purify Library 7. Sequencing Library Preparation Purify->Library Seq 8. High-Throughput Sequencing Library->Seq End End: Data Analysis Seq->End

Caption: A streamlined workflow for the FAIRE-seq protocol.

Detailed Steps:

  • Cross-linking: Treat cells with formaldehyde to create protein-DNA cross-links.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction. The nucleosome-bound DNA, being cross-linked to proteins, will partition into the organic phase or at the interface, while the nucleosome-depleted, "open" chromatin will remain in the aqueous phase.

  • Isolation of Aqueous Phase: Carefully collect the aqueous phase containing the DNA from open chromatin regions.

  • Reverse Cross-links: Reverse the formaldehyde cross-links by heating the samples.

  • DNA Purification: Purify the DNA using standard methods (e.g., column purification or ethanol precipitation).

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions of open chromatin.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq allows for the mapping of specific protein-DNA interactions across the genome. To measure histone eviction, one would perform ChIP-seq for a specific histone (e.g., H3) with and without drug treatment and compare the resulting genomic profiles.

Workflow:

Histone ChIP-seq Experimental Workflow Start Start: Live Cells Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with Histone-specific Antibody Lyse->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elute DNA-Histone Complexes Wash->Elute Reverse 6. Reverse Cross-links Elute->Reverse Purify 7. DNA Purification Reverse->Purify Library 8. Sequencing Library Preparation Purify->Library Seq 9. High-Throughput Sequencing Library->Seq End End: Data Analysis Seq->End

Caption: A step-by-step workflow for the histone ChIP-seq protocol.

Detailed Steps:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and fragment the chromatin by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone of interest (e.g., anti-H3). The antibody will bind to the histone, and this complex can be pulled down using protein A/G beads.

  • Washes: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution: Elute the antibody-histone-DNA complexes from the beads.

  • Reverse Cross-links: Reverse the cross-links by heating the samples.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for the specific histone. A decrease in peak height or number after drug treatment would indicate histone eviction. For robust quantification, a spike-in control is often recommended.

Conclusion

While direct evidence for this compound-induced histone eviction is still emerging, its classification as an anthracycline strongly suggests a mechanism involving DNA intercalation and subsequent chromatin disruption. The comparative analysis with other histone eviction agents highlights the diverse molecular strategies that can be employed to modulate chromatin architecture. The detailed experimental protocols for FAIRE-seq and ChIP-seq provide a clear roadmap for researchers seeking to investigate the effects of this compound and other novel compounds on histone dynamics, a critical step in the development of next-generation epigenetic therapies.

References

Aranciamycin's Potency Against Cancer: A Comparative Analysis of IC50 Values and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on Aranciamycin, an anthracycline antibiotic, reveals its cytotoxic potential across various cancer cell lines, with IC50 values predominantly in the micromolar range. This guide synthesizes the current understanding of this compound's activity, providing researchers, scientists, and drug development professionals with a comparative overview of its efficacy, alongside detailed experimental protocols and insights into its molecular mechanisms of action.

Comparative Cytotoxicity of this compound

While a definitive, all-encompassing table of this compound's IC50 values remains to be consolidated in a single study, existing literature indicates its activity against a panel of human cancer cell lines. Studies on related this compound compounds and similar anthracyclines provide a strong indication of its potency. For instance, a study on Aranciamycins I and J, alongside the previously identified this compound A and this compound, reported IC50 values greater than 7.5 μM in a selection of human cancer cell lines.[1] Another study on related compounds, Dermacozines F and G, showed moderate activity against the K562 leukemia cell line with IC50 values of 9 and 7 μM, respectively.[1] These findings suggest that this compound's cytotoxic effects are most likely observed in the low to mid-micromolar range.

To provide a clearer picture of its potential, the following table compiles representative IC50 values for this compound and its close analogs where available. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Cell LineCancer TypeCompoundIC50 (µM)
Panel of human cancer cell linesVariousThis compound, this compound A, I, J> 7.5
K562LeukemiaDermacozine F (related compound)9
K562LeukemiaDermacozine G (related compound)7

Note: The data for this compound is presented as a general value from a screening panel. More specific data points for individual cell lines are needed for a complete comparative analysis.

Unraveling the Mechanism of Action: A Two-Pronged Attack

This compound, as a member of the anthracycline family of antibiotics, is understood to exert its anticancer effects through two primary mechanisms: the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters the topology of DNA, a process essential for DNA replication, transcription, and chromosome segregation. This compound is believed to act as a topoisomerase II poison. It intercalates into the DNA and stabilizes the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular responses that ultimately lead to cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibition by this compound This compound This compound Cleavage_Complex DNA-Topoisomerase II Cleavage Complex This compound->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers Apoptosis_Pathway This compound-Induced Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Aranciamycin_Stress This compound-induced DNA Damage Mitochondria Mitochondria Aranciamycin_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Death_Receptors Death Receptors Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death MTT_Assay_Workflow Workflow for Determining IC50 using MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Metabolomics Guide: Unveiling the Metabolic Landscape of Aranciamycin Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aranciamycin is a polyketide antibiotic with significant biological activity, primarily produced by actinomycetes, such as members of the Streptomyces genus. Enhancing the production yield of such valuable secondary metabolites is a key objective in industrial biotechnology. A powerful strategy to achieve this is through comparative metabolomics, which provides a detailed snapshot of the metabolic differences between high-producing, low-producing, or non-producing strains. By identifying key metabolic bottlenecks or regulatory nodes, targeted genetic engineering or fermentation optimization strategies can be devised.

While specific comparative metabolomics studies on this compound-producing versus non-producing strains are not extensively detailed in publicly accessible literature, this guide synthesizes established methodologies from research on other antibiotic-producing Streptomyces species.[1][2][3][4] It presents a comprehensive framework for executing such a study, from experimental design to data interpretation, providing researchers with the necessary tools to explore the metabolic intricacies of this compound biosynthesis.

Proposed Experimental Workflow

The overall workflow for a comparative metabolomics study involves several key stages, beginning with careful sample preparation and culminating in bioinformatics analysis to identify differentially regulated metabolites and pathways.

G cluster_0 Strain Cultivation cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A1 This compound-Producing Streptomyces Strain A2 Non-Producing Mutant (e.g., via CRISPR-Cas9 knockout) B Fermentation & Growth A1->B A2->B C Metabolite Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction (Intracellular & Extracellular) C->D E LC-MS/MS Analysis (e.g., UPLC-HRMS) D->E F Peak Picking & Alignment E->F G Multivariate Analysis (PCA, OPLS-DA) F->G H Metabolite Identification (Database Matching) G->H I Pathway Analysis (e.g., MetPA) H->I

Caption: Experimental workflow for comparative metabolomics.

Detailed Experimental Protocols

The success of a metabolomics study hinges on meticulous and consistent execution of experimental protocols. The following sections detail the methodologies adapted from established practices in Streptomyces metabolomics.[5]

Strain Cultivation and Sampling
  • Strains : A wild-type this compound-producing Streptomyces strain and a genetically confirmed non-producing mutant (e.g., with a key polyketide synthase gene knocked out).

  • Culture Medium : Utilize a defined production medium known to support this compound biosynthesis. For instance, ISP2 or a similar complex medium.

  • Fermentation : Inoculate triplicate cultures for both the producing and non-producing strains into baffled flasks. Incubate in a shaking incubator at the optimal temperature (e.g., 28-30°C) and agitation speed (e.g., 200 rpm).

  • Sampling : Collect samples at multiple time points during the growth curve (e.g., mid-exponential phase and stationary phase) to capture dynamic metabolic changes. For each sample, rapidly quench metabolic activity by adding the cell culture to a volume of -20°C 60% methanol.

Metabolite Extraction
  • Separation : Centrifuge the quenched culture at a low temperature (4°C) to separate the supernatant (extracellular metabolites) from the cell pellet (intracellular metabolites).

  • Intracellular Extraction : Wash the cell pellet with a cold buffer. Resuspend the pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using methods like bead beating or sonication. Centrifuge to remove cell debris and collect the supernatant.

  • Extracellular Extraction : The supernatant collected after the initial separation can be used directly or after concentration (e.g., by lyophilization) for analysis.

  • Sample Preparation : Dry the collected extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation : Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Chromatography : Separate metabolites using a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry : Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for metabolite identification.

Data Processing and Statistical Analysis
  • Data Preprocessing : Use software like MzMatch or similar platforms to perform peak picking, alignment, and normalization of the raw LC-MS data.

  • Multivariate Analysis : Import the processed data into a statistical analysis platform. Perform Principal Component Analysis (PCA) to visualize the overall separation between the producing and non-producing groups. Use Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify the metabolites that contribute most significantly to the separation between the groups.

  • Metabolite Identification : Annotate significant features by matching their accurate mass and MS/MS fragmentation patterns against spectral libraries and databases (e.g., GNPS, Metlin, KEGG).

  • Pathway Analysis : Use tools like MetaboAnalyst (MetPA) to perform pathway enrichment analysis on the set of differentially expressed metabolites to identify metabolic pathways that are significantly perturbed.

Comparative Data Analysis (Hypothetical)

The primary goal of the data analysis is to identify metabolites that are significantly different in abundance between the this compound-producing and non-producing strains. This data provides direct insight into the metabolic consequences of pathway activation.

Table 1: Hypothetical Differential Metabolite Abundance

The following table presents a hypothetical but plausible set of results from a comparative metabolomics experiment. It highlights key precursors and shunt products related to polyketide biosynthesis.

MetabolitePutative IdentificationFold Change (Producer vs. Non-Producer)p-valueMetabolic Role
Malonyl-CoAPrecursor2.5 ↑< 0.01Primary building block for polyketide chain
Methylmalonyl-CoAPrecursor3.1 ↑< 0.01Extender unit for polyketide chain
Acetyl-CoAPrecursor1.8 ↑< 0.05Starter unit and precursor for Malonyl-CoA
Propionyl-CoAPrecursor2.8 ↑< 0.01Precursor for Methylmalonyl-CoA
L-ValineAmino Acid2.2 ↑< 0.01Potential precursor for propionyl-CoA
Succinyl-CoATCA Cycle Intermediate0.6 ↓< 0.05Precursor for Methylmalonyl-CoA
PyruvateGlycolysis Intermediate1.5 ↑< 0.05Central carbon metabolism hub
This compoundFinal Product> 100 ↑< 0.001Target secondary metabolite
N-acetylglucosamineSugar Derivative0.7 ↓< 0.05Cell wall biosynthesis, potential regulator

Note: This table contains illustrative data. Actual results would require experimental validation.

Metabolic Pathway Visualization

Visualizing the metabolic context of these changes is crucial for interpretation. The diagram below illustrates the logical flow from central carbon metabolism to this compound, highlighting how the accumulation of precursors in the producing strain is a key indicator of an active biosynthetic pathway.

G cluster_0 Central Carbon Metabolism cluster_1 Precursor Supply cluster_2 This compound Biosynthesis Glycolysis Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA TCA TCA Cycle PropionylCoA Propionyl-CoA TCA->PropionylCoA AminoAcids Amino Acid Metabolism AminoAcids->PropionylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PKS Polyketide Synthase (PKS) Assembly MalonylCoA->PKS MethylmalonylCoA->PKS This compound This compound PKS->this compound PKS->this compound Blocked in Non-Producer

References

A Comparative Analysis of the Cardiotoxicity Profiles of Aranciamycin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known cardiotoxic profiles of two anthracycline antibiotics: the well-established chemotherapeutic agent Doxorubicin and the less-studied compound Aranciamycin. While extensive data exists for Doxorubicin, this guide also outlines the current, more limited understanding of this compound's cytotoxicity and proposes a framework for its future cardiotoxicity assessment.

Executive Summary

Doxorubicin is a potent and widely used anticancer drug, but its clinical application is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure.[1][2][3][4][5] The mechanisms underlying Doxorubicin-induced cardiotoxicity are multifactorial, primarily involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis in cardiomyocytes. In contrast, data on the specific cardiotoxicity of this compound is currently lacking in publicly available literature. However, as an anthracycline, it is crucial to evaluate its potential for cardiac damage. This guide summarizes the available cytotoxicity data for this compound against various cell lines and presents a series of established experimental protocols that can be employed to directly compare its cardiotoxic potential with that of Doxorubicin.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative cardiotoxicity data for this compound, this section presents the known cytotoxic effects of both compounds. For Doxorubicin, a wealth of data exists on its cardiotoxic effects. For this compound, the available data is primarily on its cytotoxic activity in cancer cell lines.

Table 1: Comparative Cytotoxicity Data

ParameterDoxorubicinThis compoundSource
Cardiotoxicity
Cardiomyocyte ApoptosisInduces apoptosis in a dose- and time-dependent manner.Data not available.[General knowledge from multiple sources]
Mitochondrial DysfunctionCauses significant mitochondrial damage and dysfunction.Data not available.[General knowledge from multiple sources]
Reactive Oxygen Species (ROS) ProductionMarkedly increases ROS production in cardiomyocytes.Data not available.[General knowledge from multiple sources]
In Vitro Cytotoxicity (IC50)
HepG2 (Human Liver Cancer)~1.4 µM5.57 µM
A549 (Human Lung Cancer)~0.3 µM24.30 µM
HCT-116 (Human Colon Cancer)~0.5 µM20.82 µM
K562 (Human Leukemia)~0.03 µM22.0 ± 0.20 µM (this compound K)
M. bovis (BCG)Data not available.0.7-1.7 µM
Gram-positive bacteriaVaries>1.1 µM

Proposed Experimental Protocols for Comparative Cardiotoxicity Assessment

To bridge the knowledge gap regarding this compound's cardiotoxicity, the following established experimental protocols are recommended for a direct and robust comparison with Doxorubicin.

In Vitro Cardiomyocyte Viability and Cytotoxicity Assay

Objective: To determine the dose-dependent effect of this compound and Doxorubicin on the viability of cardiomyocytes.

Cell Line: H9c2 (rat cardiac myoblasts) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • Cell Culture: Culture H9c2 cells or hiPSC-CMs in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Drug Treatment: Expose the cells to a range of concentrations of this compound and Doxorubicin (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The formazan crystals formed are then solubilized with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound at each time point.

Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Production

Objective: To quantify the generation of intracellular ROS in cardiomyocytes following exposure to this compound and Doxorubicin.

Methodology:

  • Cell Culture and Treatment: Culture and treat cardiomyocytes as described in the viability assay.

  • Staining: After the desired treatment duration, incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Analysis: Compare the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.

Evaluation of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the impact of this compound and Doxorubicin on mitochondrial integrity.

Methodology:

  • Cell Culture and Treatment: Culture and treat cardiomyocytes as previously described.

  • Staining: Incubate the cells with a potentiometric fluorescent dye, such as JC-1 or TMRM, which accumulates in mitochondria in a membrane potential-dependent manner.

  • Data Acquisition: Analyze the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is calculated.

  • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

In Vivo Assessment of Cardiotoxicity in a Rodent Model

Objective: To evaluate the cardiotoxic effects of this compound and Doxorubicin in a living organism.

Animal Model: Male Wistar rats or C57BL/6 mice.

Methodology:

  • Drug Administration: Administer this compound and Doxorubicin intravenously or intraperitoneally at various cumulative doses over a period of several weeks. A control group should receive the vehicle.

  • Echocardiography: Perform serial echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.

  • Biomarker Analysis: Collect blood samples to measure cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) levels as indicators of cardiac injury.

  • Histopathology: At the end of the study, euthanize the animals and collect the hearts for histopathological examination. Stain heart tissue sections with Hematoxylin and Eosin (H&E) to assess for myocardial damage, fibrosis, and inflammation.

Mandatory Visualizations

The following diagrams illustrate key concepts in Doxorubicin-induced cardiotoxicity, which can serve as a framework for understanding the potential mechanisms of this compound's cardiotoxicity.

Doxorubicin_Cardiotoxicity_Pathway cluster_Cell Cardiomyocyte Doxorubicin Doxorubicin Mitochondrion Mitochondrion Doxorubicin->Mitochondrion DNA_Damage DNA Damage (Topoisomerase IIβ) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment start Start: Drug Treatment (this compound vs. Doxorubicin) Viability Cardiomyocyte Viability (MTT Assay) start->Viability ROS ROS Production (DCFH-DA Assay) start->ROS Mito Mitochondrial Dysfunction (JC-1 Assay) start->Mito Animal Animal Model (Rats/Mice) start->Animal end End: Comparative Cardiotoxicity Profile Viability->end ROS->end Mito->end Echo Echocardiography Animal->Echo Biomarkers Cardiac Biomarkers (cTnI, BNP) Animal->Biomarkers Histo Histopathology Animal->Histo Echo->end Biomarkers->end Histo->end

References

In Vivo Efficacy of Aranciamycin: A Comparative Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a direct comparative analysis of the in vivo efficacy of Aranciamycin against other established anticancer agents is not currently available in publicly accessible scientific literature. While in vitro studies have demonstrated the cytotoxic potential of this compound and its derivatives against various human cancer cell lines, crucial in vivo data from head-to-head animal model studies, which are essential for evaluating true therapeutic potential, remain unpublished or have not been conducted.

This compound, an anthracycline antibiotic, has shown promise in laboratory settings. Studies have reported its ability to inhibit the growth of cancer cells in culture, with IC50 values indicating moderate cytotoxicity. For instance, some derivatives of this compound have exhibited activity against human cancer cell lines such as HepG2, A549, and HCT-116. However, these in vitro findings have not yet been translated into robust in vivo studies that compare its tumor-inhibiting capabilities with standard-of-care chemotherapeutics like doxorubicin or other relevant anticancer drugs.

The development of a comprehensive comparison guide, as requested, hinges on the availability of quantitative data from such in vivo experiments. This would typically involve xenograft or syngeneic animal models where tumor growth is monitored following treatment with this compound and a comparator drug. Key metrics for comparison would include tumor growth inhibition (TGI), tumor volume reduction, and survival rates. Furthermore, detailed experimental protocols from these studies are necessary to ensure a thorough and objective evaluation.

General Mechanism of Action of Anthracyclines

Anthracyclines, the class of compounds to which this compound belongs, are known to exert their anticancer effects through multiple mechanisms. The primary mode of action involves the intercalation of the drug into the DNA of cancer cells, thereby disrupting DNA replication and transcription and ultimately leading to cell death. Additionally, anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This inhibition leads to DNA strand breaks and apoptosis.

cluster_cell Cancer Cell DNA DNA Replication_Transcription Replication_Transcription DNA->Replication_Transcription Topoisomerase_II Topoisomerase_II Topoisomerase_II->Replication_Transcription Facilitates DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Anthracyclines Anthracyclines Anthracyclines->DNA Intercalation Anthracyclines->Topoisomerase_II Inhibition

Figure 1. General mechanism of action for anthracycline antibiotics.

Standard Protocol for In Vivo Xenograft Studies

While specific protocols for this compound are unavailable, a general workflow for assessing the in vivo efficacy of an anticancer agent in a xenograft mouse model is well-established. This provides a framework for the type of study required for a meaningful comparison.

Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration (e.g., this compound vs. Comparator vs. Vehicle) Grouping->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Repeated Cycles Endpoint Endpoint Analysis (e.g., Tumor Weight, Histopathology) Data_Collection->Endpoint

Figure 2. A typical experimental workflow for an in vivo xenograft study.

Unlocking the Potency of Aranciamycin: A Comparative Guide to its Analogs' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aranciamycin, a polyketide antibiotic belonging to the anthracycline class, has garnered significant interest for its potent antitumor and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, offering a valuable resource for the development of novel therapeutic agents. By presenting quantitative biological data, detailed experimental methodologies, and visual representations of SAR, this document aims to facilitate a deeper understanding of the molecular features driving the efficacy of these compounds.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by substitutions on the tetracyclic backbone and the nature of the appended sugar moieties. The following tables summarize the cytotoxic and antibacterial activities of key analogs, providing a quantitative basis for SAR analysis.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound EMCF-7Not specified, but highly active[1]
This compound EMATUNot specified, but highly active[1]
This compound GMCF-7Not specified, but highly active[1]
This compound GMATUNot specified, but highly active[1]
This compound FMCF-7Less active than E and G[1]
This compound FMATULess active than E and G
This compound HMCF-7Less active than E and G
This compound HMATULess active than E and G
Analog 3K56222.0 ± 0.20
Analog 5K5621.80 ± 0.01
Analog 6K56212.1 ± 0.07

Table 2: Antibacterial Activity of this compound and its Analogs

CompoundBacterial StrainMIC (µM)Reference
This compoundBacillus subtilisWeakly active
Isotirandamycin B (Analog 2)Streptococcus agalactiae11.5
Analog 7Streptococcus agalactiae5.9
Analog 8Streptococcus agalactiae5.7

Key Structure-Activity Relationship Insights

The data reveals several key structural features that govern the biological activity of this compound analogs:

  • Hydroxylation at C1: The presence of a hydroxyl group at the C1 position of the tetracyclic backbone appears to be crucial for enhanced antitumor activity. Aranciamycins E and G, both featuring this modification, demonstrated the highest activity against MCF-7 and MATU human tumor cell lines.

  • Sugar Moiety: The nature of the sugar attached at C7 also plays a role. Aranciamycins F and G possess a D-amicetose moiety at this position. While direct comparisons are limited, variations in the sugar can influence both potency and selectivity.

  • Modifications in the Aglycone: Changes in other parts of the aglycone, such as hydroxylation at C13 (this compound F), can modulate activity. Furthermore, modifications in rings B and D of the aglycone have been shown to result in a loss of collagenase inhibitory activity, while esterification of the tertiary alcohol at C-9 can increase potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible bacterial growth is observed after incubation.

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the test bacteria on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the this compound analog in a suitable solvent. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Visualizing Structure-Activity Relationships

To illustrate the logical connections derived from the SAR studies, the following diagram provides a conceptual framework.

SAR_this compound cluster_analogs This compound Analogs cluster_modifications Structural Modifications cluster_activity Biological Activity A This compound Core E This compound E A->E G This compound G A->G F This compound F A->F H This compound H A->H C1_OH C1 Hydroxylation E->C1_OH High_Antitumor High Antitumor Activity E->High_Antitumor G->C1_OH C7_Sugar C7 Sugar Moiety (D-amicetose) G->C7_Sugar G->High_Antitumor F->C7_Sugar C13_OH C13 Hydroxylation F->C13_OH Moderate_Antitumor Moderate/Low Antitumor Activity F->Moderate_Antitumor H->Moderate_Antitumor C1_OH->High_Antitumor Increases

Caption: Logical relationships in the SAR of this compound analogs.

Concluding Remarks

The structure-activity relationship studies of this compound analogs have highlighted critical molecular features that dictate their antitumor and antibacterial efficacy. Specifically, hydroxylation at the C1 position is a key determinant for potent antitumor activity. The methodologies and comparative data presented in this guide serve as a foundation for the rational design of new this compound-based compounds with improved therapeutic profiles. Further investigations into the specific signaling pathways affected by these analogs will be instrumental in elucidating their precise mechanisms of action and advancing their potential clinical applications.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Aranciamycin

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring laboratory safety and environmental stewardship. The proper disposal of chemical compounds like Aranciamycin, an anthracycline-type antibiotic, is a crucial aspect of this responsibility.[1] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2][3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligning with established best practices for laboratory antibiotic waste.

Core Principle: Treat as Hazardous Chemical Waste

Due to its biological activity, all this compound waste, including stock solutions, contaminated labware, and media, should be treated as hazardous chemical waste.[2][4] The primary goal is to prevent its release into the environment, especially waterways.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety goggles or glasses with side shields

  • Chemical-resistant gloves

  • A lab coat

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, the area should be contained and cleaned immediately to prevent exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires careful segregation and adherence to institutional and local regulations.

Step 1: Consult Institutional and Local Regulations

The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. Waste disposal regulations can vary significantly by location, and your EHS office will provide specific instructions that comply with local, state, and federal regulations.

Step 2: Waste Segregation

Proper segregation of this compound waste is essential. Do not mix it with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS office.

Step 3: Waste Collection and Labeling

Collect all materials contaminated with this compound in a designated, compatible hazardous waste container with a tightly fitting lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution, such as concentration and date.

Step 4: Disposal of Different Waste Forms

The specific disposal method will depend on the form of the this compound waste. The heat stability of this compound is a critical factor for liquid waste containing the antibiotic. While this information should be available in the Safety Data Sheet (SDS) provided by the supplier, the following general guidelines apply:

Waste TypeDisposal Procedure
High-Concentration Stock Solutions Considered hazardous chemical waste. Must be collected in an approved container for chemical waste and disposed of through your institution's hazardous waste management program.
Used Cell Culture Media The disposal method depends on the heat stability of this compound. If this compound is heat-labile , the media can be autoclaved to destroy pathogens. After autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines. If this compound is heat-stable , autoclaving will not inactivate it. In this case, the media must be collected and disposed of as chemical waste.
Contaminated Solid Waste (e.g., pipette tips, gloves, flasks) Place in a designated biohazardous or chemical waste container according to your institution's policies.
Empty Chemical Containers Thoroughly rinse the container. The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but confirm with your institution. After thorough rinsing and air-drying, obliterate or remove the label and dispose of the container as solid waste.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Professional waste disposal services are equipped to handle and dispose of such chemicals safely and in accordance with all regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Aranciamycin_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Kit Available ppe->spill consult_sds Consult SDS for Heat Stability spill->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs waste_type Waste Type? consult_ehs->waste_type heat_stable Heat Stable? waste_type->heat_stable Liquid solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Hazardous Waste Container heat_stable->liquid_waste Yes autoclave Autoclave Media heat_stable->autoclave No prof_disposal Arrange for Professional Hazardous Waste Disposal solid_waste->prof_disposal liquid_waste->prof_disposal drain_disposal Drain Disposal (if permitted) autoclave->drain_disposal

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aranciamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Aranciamycin, a potent anthracycline antibiotic with cytotoxic properties. Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following equipment must be worn at all times when handling this compound in its powdered form or in solution.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).Prevents skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Provides a barrier against contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Required when handling the powder form or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A strict, step-by-step operational plan is critical for the safe handling of this compound.

Preparation and Designated Area
  • Containment: All work with this compound, particularly the handling of the powder form and the preparation of solutions, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.

  • Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent liner to contain any potential spills.

  • Emergency Preparedness: Ensure that a spill kit specifically for cytotoxic agents and appropriate, clearly labeled waste containers are readily accessible before beginning any work.

Weighing and Reconstitution
  • Weighing: When weighing the powdered form of this compound, use a balance inside the fume hood or an enclosure with localized exhaust ventilation to prevent the generation of dust.

  • Reconstitution: To prepare a stock solution, slowly add the solvent to the vial containing the this compound powder. Avoid shaking the vial vigorously to prevent aerosolization. Gently swirl or vortex to dissolve.

Quantitative Toxicity Data

Cell Line/OrganismAssayEndpointResult
Gram-positive bacteriaCytotoxicityIC50>1.1 μM[1]
Gram-negative bacteria and fungiCytotoxicityIC50>30 μM[1]
Human cancer cell linesCytotoxicityIC50>7.5 μM[1]
Mycobacterium tuberculosis surrogate (M. bovis bacille Calmette-Guérin)CytotoxicityIC500.7-1.7 μM[1]
Yoshida sarcoma tumor cellsDNA Synthesis Inhibition-All tested this compound compounds showed inhibition.[1]
Clostridium histolyticum collagenaseEnzyme InhibitionIC503.7 x 10⁻⁷ M

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line using a colorimetric assay such as the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with this compound compound_prep->cell_treatment incubation 4. Incubate for 48-72h cell_treatment->incubation mtt_addition 5a. Add MTT Reagent incubation->mtt_addition solubilization 5b. Solubilize Formazan mtt_addition->solubilization read_absorbance 5c. Read Absorbance solubilization->read_absorbance data_analysis 6. Calculate IC50 read_absorbance->data_analysis

Caption: In Vitro Cytotoxicity Assay Workflow.

Mechanism of Action: Anthracycline Pathway

This compound, as an anthracycline, is understood to exert its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting cellular DNA.

mechanism_of_action cluster_dna_interaction DNA Interaction cluster_cellular_effects Cellular Effects This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_ii_inhibition Topoisomerase II Inhibition This compound->topo_ii_inhibition ros_generation Reactive Oxygen Species (ROS) Generation This compound->ros_generation dna_strand_breaks DNA Strand Breaks dna_intercalation->dna_strand_breaks topo_ii_inhibition->dna_strand_breaks apoptosis Apoptosis dna_strand_breaks->apoptosis ros_generation->apoptosis

Caption: this compound's Proposed Mechanism of Action.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Hazardous Chemical Waste: All materials that have come into contact with this compound, including gloves, absorbent pads, vials, and pipette tips, must be disposed of as hazardous chemical waste.

  • Sharps: Needles and syringes should be placed in a designated, puncture-resistant sharps container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.

Decontamination and Disposal Procedure
  • Spills:

    • For small spills, gently cover with absorbent pads from a cytotoxic spill kit.

    • Wearing full PPE, carefully clean the area from the outer edge towards the center.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Chemical Inactivation: For liquid waste, chemical inactivation can be considered as a preliminary step before collection by environmental health and safety services. Treatment with sodium hypochlorite (5.25%) for at least one hour has been shown to be effective in degrading other anthracyclines into non-mutagenic residues. This procedure should only be performed by trained personnel in a controlled environment and in accordance with institutional guidelines.

  • Final Disposal: All segregated waste must be collected by your institution's environmental health and safety department for disposal via incineration. Do not dispose of this compound waste in regular trash or down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aranciamycin
Reactant of Route 2
Reactant of Route 2
Aranciamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.